NH2-PEG8-OH
描述
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWYLEGXXDZPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-37-3 | |
| Record name | 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352439-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of NH2-PEG8-OH for Researchers and Drug Development Professionals
Introduction
NH2-PEG8-OH, also known as 8-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-1-ol, is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, connected by an eight-unit PEG chain, makes it a versatile tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups allow for specific covalent attachment to a wide range of biomolecules and surfaces. This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols for its characterization and application.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. While some properties are well-documented, others, such as the pKa and precise solubility, often require experimental determination for specific applications and buffer systems.
| Property | Value | Reference(s) |
| Molecular Formula | C16H35NO8 | [1][2] |
| Molecular Weight | 369.45 g/mol | [1][2] |
| CAS Number | 352439-37-3 | [1][2] |
| Appearance | Colorless to off-white solid or liquid mixture | |
| Boiling Point | 464.4 ± 40.0 °C | [3] |
| pKa (Primary Amine) | Estimated to be in the range of 9-11, typical for primary aliphatic amines.[4] The specific value can be influenced by the solvent and temperature. | |
| Solubility | Soluble in water and organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[5] | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Recommended storage at -20°C to -5°C, kept dry and protected from sunlight to ensure long-term stability.[1][5] |
Reactivity and Functional Groups
The utility of this compound as a linker is derived from the distinct reactivity of its terminal functional groups.
Primary Amine (-NH2): The primary amine group is a strong nucleophile and readily reacts with a variety of electrophilic functional groups to form stable covalent bonds. Key reactions include:
-
Carboxylic Acids: In the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the amine group forms a stable amide bond with carboxylic acids.[6]
-
Activated NHS Esters: The amine group reacts efficiently with NHS esters at a pH range of 7-9 to form a stable amide bond, releasing NHS as a byproduct.[7] This is a widely used strategy for protein and antibody conjugation.
-
Carbonyls (Aldehydes and Ketones): The amine can undergo reductive amination with aldehydes and ketones to form a secondary amine linkage.[6]
Hydroxyl (-OH): The terminal hydroxyl group is less reactive than the primary amine but can be functionalized through several chemical transformations. This allows for further derivatization or conjugation to other molecules. Common reactions involving the hydroxyl group include:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form ester linkages.
-
Etherification: Conversion into an ether, for example, through Williamson ether synthesis.
-
Oxidation: Oxidation to an aldehyde or carboxylic acid, providing a new reactive handle.
-
Activation: The hydroxyl group can be activated with leaving groups such as tosylates or mesylates, making it susceptible to nucleophilic substitution.[5]
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties and for a common application of this compound.
Protocol 1: Determination of the pKa of the Primary Amine by Potentiometric Titration
The pKa of the primary amine is a critical parameter that influences its nucleophilicity and the pH at which conjugation reactions are most efficient. Potentiometric titration is a precise method for its determination.[4]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM).
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to the this compound solution to ensure all amine groups are protonated.
-
Titration Setup: Place the beaker containing the acidified sample solution on a stir plate and immerse the calibrated pH electrode. Begin gentle stirring.
-
Titration: Slowly add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized by the NaOH.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Quantitative Solubility Determination by the Equilibrium Solubility Method
This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent.[8][9]
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, DCM)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC, NMR)
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. Ensure there is undissolved solid material.
-
Equilibration: Tightly cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of this compound in the supernatant using a pre-validated analytical method. This may involve creating a standard curve with solutions of known concentrations.
-
Solubility Calculation: The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Caption: Workflow for quantitative solubility determination.
Protocol 3: Protein Bioconjugation via Amine-Reactive NHS Ester Chemistry
This protocol provides a step-by-step guide for the conjugation of a protein to a molecule containing an NHS ester, using this compound as a linker. This involves a two-step process: first, reacting the amine of this compound with the NHS ester, and second, activating the hydroxyl group of the PEG linker for reaction with the protein. A more direct approach is to first functionalize the hydroxyl end of this compound with a carboxyl group, activate it to an NHS ester, and then react it with the primary amines on a protein. The workflow below describes a general bioconjugation process involving an amine-reactive linker.[10][11]
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound functionalized with an NHS ester at the hydroxyl terminus (or a similar amine-reactive PEG linker)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Methodology:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris), exchange it for an appropriate buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the amine-reactive PEG linker in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution. A 5- to 20-fold molar excess is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified conjugate to confirm the degree of PEGylation and its integrity using methods such as SDS-PAGE and mass spectrometry.
References
- 1. This compound | CAS:352439-37-3 | Biopharma PEG [biochempeg.com]
- 2. Amino-PEG8-alcohol | C16H35NO8 | CID 11003164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 352439-37-3 - ChemicalBook [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 6. Amino-PEG8-alcohol,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to NH2-PEG8-OH: Structure, Properties, and Applications
Introduction: NH2-PEG8-OH is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a heterobifunctional linker. Its structure, featuring a primary amine (NH2) at one terminus and a hydroxyl (OH) group at the other, connected by an eight-unit PEG chain, makes it an invaluable tool in bioconjugation, materials science, and drug development.[1][2] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, a critical advantage for developing advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][] This guide provides a comprehensive overview of its chemical structure, molecular properties, and key applications for researchers and drug development professionals.
Core Properties and Structure
This compound, also known by its systematic name 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, is a well-defined chemical entity.[5][6] Its linear structure provides a flexible spacer arm for conjugating different molecules.
Chemical Structure Diagram
The structure consists of a primary amine, followed by eight repeating ethylene (B1197577) glycol units, and is terminated with a primary alcohol.
References
- 1. NH2-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. This compound | CAS:352439-37-3 | Biopharma PEG [biochempeg.com]
- 6. Amino-PEG8-alcohol | C16H35NO8 | CID 11003164 - PubChem [pubchem.ncbi.nlm.nih.gov]
NH2-PEG8-OH CAS number and supplier information
An In-depth Technical Guide to NH2-PEG8-OH for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound this compound, including its CAS number, supplier details, and its applications in biomedical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed overview of its properties, experimental protocols for its use, and a visualization of its role in a key therapeutic modality.
Core Compound Information
Chemical Name: 8-Amino-3,6,9,12,15,18,21,24-octaoxaoctan-1-ol
Common Synonyms: Amino-PEG8-alcohol, 1-Aminooctaethylene Glycol
This compound is a heterobifunctional molecule featuring a primary amine (-NH2) group and a hydroxyl (-OH) group at opposite ends of an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts hydrophilicity, making it a valuable tool in bioconjugation and drug delivery applications. The amine group can readily react with entities like carboxylic acids and activated NHS esters, while the hydroxyl group allows for further chemical modifications.
Technical Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Formula | C16H35NO8 |
| Molecular Weight | 369.45 g/mol [2] |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF |
| Storage Conditions | Typically stored at -20°C, protected from light and moisture |
Supplier Information
A variety of chemical suppliers offer this compound for research and development purposes. The following table lists some of the prominent suppliers.
| Supplier | Website |
| Biopharma PEG | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| ChemScene | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
| SINOPEG | --INVALID-LINK-- |
| AxisPharm | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Amsbio | --INVALID-LINK-- |
| Precise PEG | --INVALID-LINK-- |
Applications in Drug Development
This compound is extensively used as a flexible and hydrophilic linker in the construction of complex biomolecules, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, which can be crucial for improving the therapeutic efficacy of highly hydrophobic drug molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of PROTACs, a key area of its use.
General Protocol for PROTAC Synthesis using this compound as a Linker
This protocol outlines a common synthetic strategy involving a sequential amide coupling approach where this compound can be incorporated.
Materials:
-
Protein of Interest (POI) ligand with a free carboxylic acid for conjugation.
-
E3 ligase ligand with a free carboxylic acid for conjugation.
-
This compound.
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous solvents: DMF (Dimethylformamide).
Procedure:
Step 1: First Amide Coupling (e.g., POI Ligand to this compound)
-
In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting POI ligand-linker conjugate using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Step 2: Activation of the Hydroxyl Group of the POI Ligand-Linker Conjugate
The terminal hydroxyl group of the purified conjugate needs to be activated for the subsequent coupling with the E3 ligase ligand. This can be achieved through various methods, such as conversion to a tosylate or mesylate, or by reacting it with an agent to introduce a new functional group (e.g., a carboxylic acid).
Step 3: Second Amide Coupling (E3 Ligase Ligand to the Activated Linker Conjugate)
-
Dissolve the activated POI ligand-linker conjugate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.3 equivalents) and the base (DIPEA, 2.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.
Protocol for Reacting the Amine Group of this compound with an NHS Ester
The primary amine of this compound can be efficiently reacted with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
This compound.
-
Molecule functionalized with an NHS ester.
-
Anhydrous aprotic solvent (e.g., DMF, DMSO).
-
Non-nucleophilic base (e.g., DIPEA).
Procedure:
-
Dissolve the NHS ester-functionalized molecule and a slight molar excess of this compound in the chosen anhydrous solvent.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the product using appropriate chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC).
Visualizations
The following diagrams illustrate the experimental workflow for PROTAC synthesis and the general mechanism of action for PROTAC-mediated protein degradation, where this compound serves as a key linker component.
Caption: Workflow for the synthesis of a PROTAC molecule using a PEG8 linker.
References
solubility of NH2-PEG8-OH in water and organic solvents
An In-Depth Technical Guide to the Solubility of NH2-PEG8-OH in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Amino-PEG8-alcohol (this compound), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. An understanding of its solubility is crucial for the effective application of this molecule in bioconjugation, drug delivery, surface functionalization, and the development of advanced materials. This document synthesizes available data, presents a detailed experimental protocol for solubility determination, and includes a visual workflow to guide laboratory practice.
Core Concepts: Structure and Solubility
This compound is a hydrophilic molecule composed of an eight-unit polyethylene glycol chain terminated by a primary amine group at one end and a hydroxyl group at the other. This structure, with its repeating ether oxygens and polar terminal groups, allows for extensive hydrogen bonding with polar solvents. Consequently, this compound is anticipated to have high solubility in aqueous solutions and polar organic solvents. The principle of "like dissolves like" governs its solubility profile; the polar nature of the PEG chain, amine, and hydroxyl groups dictates its miscibility with polar solvents, while its solubility is expected to decrease in nonpolar organic solvents. The hydrophilic PEG spacer is a key feature that enhances solubility in aqueous media[1][2][3].
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a consistent qualitative profile is provided by chemical suppliers. This information, combined with the known behavior of similar short-chain PEG derivatives, provides a reliable solubility overview.
Data Presentation: Qualitative Solubility Data
The following table summarizes the reported solubility of this compound in several common laboratory solvents. This data is primarily derived from supplier technical data sheets.
| Solvent Class | Solvent | Reported Solubility | Supporting Information and Citations |
| Aqueous | Water | Soluble | The hydrophilic PEG chain and polar terminal groups (amine and hydroxyl) confer high water solubility.[4] This is a general characteristic of functionalized PEG linkers used in bioconjugation to improve the solubility of target molecules.[1][2][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Explicitly listed as a suitable solvent by multiple suppliers.[3][4] DMSO is a common solvent for preparing high-concentration stock solutions of PEG derivatives.[6][7] |
| Dimethylformamide (DMF) | Soluble | Stated as a suitable solvent for this compound.[4] Like DMSO, DMF is frequently used for dissolving PEGylated compounds for conjugation reactions.[1][7] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Reported as a solvent for this compound.[4] Many short-chain PEG derivatives show good solubility in chlorinated solvents.[7][8] |
| Alcohols | Methanol, Ethanol | Expected to be Soluble | While not explicitly stated for this compound, similar PEG derivatives are generally soluble in alcohols, though sometimes less so than in highly polar aprotic solvents.[8] |
| Nonpolar | Toluene, Hexanes, Ether | Expected to be Sparingly Soluble to Insoluble | PEGs and their derivatives generally exhibit low solubility in nonpolar solvents like ethers and alkanes.[8] This is due to the significant difference in polarity between the solute and the solvent. |
Experimental Protocol: Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask (SSF) method.[9][10] This protocol provides a reliable and reproducible means of quantifying the solubility of this compound in a specific solvent at a given temperature.
Objective
To determine the maximum dissolved concentration of this compound in a solvent at equilibrium.
Materials
-
This compound
-
Selected solvent(s) of interest (e.g., Water, DMSO, PBS)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)), as PEG compounds lack a strong UV chromophore.
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Standard Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 10 mg/mL).
-
Perform a serial dilution of the stock solution to prepare a minimum of five standard solutions with decreasing, known concentrations. These will be used to construct a calibration curve.
-
-
Generation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is essential.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
-
Quantification:
-
Analyze the standard solutions using the HPLC method to generate a calibration curve (e.g., peak area vs. concentration).
-
Analyze the diluted sample of the saturated solution under the identical HPLC conditions.
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The result is the thermodynamic solubility of this compound in the specific solvent at the experimental temperature, typically reported in mg/mL or mol/L.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Relationship between molecular structure and solubility profile.
Caption: Workflow for the Saturation Shake-Flask solubility assay.
References
- 1. Amino-PEG8-alcohol, CAS 352439-37-3 | AxisPharm [axispharm.com]
- 2. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 5. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Safe Handling of NH2-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and disposal procedures for NH2-PEG8-OH (amino-PEG8-alcohol), a heterobifunctional PROTAC linker used in bioconjugation and drug delivery systems. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal primary amine group and a terminal hydroxyl group. The eight-unit PEG chain imparts hydrophilicity, which can be advantageous in biological applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem |
| Synonyms | Amino-PEG8-alcohol, 1-Aminooctaethylene Glycol, this compound | Biopharma PEG, MedKoo Biosciences[1][2] |
| CAS Number | 352439-37-3 | MedchemExpress |
| Molecular Formula | C16H35NO8 | MedchemExpress, Biopharma PEG[1] |
| Molecular Weight | 369.45 g/mol | MedchemExpress, Santa Cruz Biotechnology[3] |
| Appearance | Not specified, likely a viscous liquid or low-melting solid | General knowledge of PEG compounds |
| Purity | ≥95% or >95% | Biopharma PEG, MedKoo Biosciences[1][2] |
Hazard Identification and Safety Data
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance that can cause skin and eye irritation.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation. |
| Warning |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation. |
| Warning |
Source: MedchemExpress Safety Data Sheet
Toxicological Information
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area. For procedures that may generate aerosols or mists, a chemical fume hood is recommended.
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid inhalation of any mists or vapors.
-
Avoid direct contact with skin and eyes.
Experimental Protocols
While specific experimental protocols should be developed and validated for each application, the following provides a general workflow for handling and using amine-terminated PEG linkers like this compound.
Preparation of Stock Solutions
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
As this compound is likely a viscous liquid or low-melting solid, it is recommended to prepare a stock solution for easier handling.
-
Use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the reagent.
-
Store stock solutions at -20°C in tightly sealed containers. Avoid repeated freeze-thaw cycles.
Reaction Conditions
-
The primary amine group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).
-
Reactions involving the amine group are typically performed in non-amine-containing buffers at a pH of 7-9 (e.g., PBS, HEPES, or borate (B1201080) buffer). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Source: MedchemExpress Safety Data Sheet
Storage and Stability
Proper storage is essential to maintain the stability and reactivity of this compound.
-
Long-term Storage: Store at -20°C in a dry, dark environment.[2]
-
Short-term Storage: Can be stored at 4°C for short periods.[2]
-
Keep the container tightly sealed to protect from light and moisture.
-
For optimal stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Spill Management and Disposal
In the event of a spill, and for routine disposal of waste, the following procedures should be followed.
Spill Management
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as described in Section 3.2.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and any contaminated soil into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
Waste Disposal
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in regular trash.
-
Dispose of chemical waste through an approved hazardous waste disposal program in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
The Strategic Imperative of PEG8 Linkers in Advanced Antibody-Drug Conjugate Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly those with eight ethylene (B1197577) glycol units (PEG8), have emerged as a pivotal element in optimizing ADC performance. This technical guide provides a comprehensive analysis of the role of PEG8 linkers in ADC development, detailing their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key processes to equip researchers and drug development professionals with the foundational knowledge for the rational design of next-generation ADCs.
Introduction: The Critical Role of the Linker in ADC Efficacy
The tripartite structure of an ADC—antibody, linker, and cytotoxic payload—necessitates a delicate balance of properties to achieve maximal therapeutic effect while minimizing off-target toxicities. The linker is arguably the most nuanced component, tasked with ensuring stability in systemic circulation to prevent premature drug release, yet facilitating efficient payload liberation upon internalization into the target cancer cell.[1] Many potent cytotoxic agents are hydrophobic, and their conjugation to an antibody, especially at high drug-to-antibody ratios (DARs), can lead to challenges such as aggregation, poor solubility, and accelerated clearance.[2][3] PEG linkers, being hydrophilic, biocompatible, and structurally versatile, have become an indispensable tool to address these challenges.[2]
The PEG8 Linker: A Balance of Hydrophilicity and Functionality
A PEG8 linker consists of eight repeating ethylene glycol units. Its incorporation into an ADC construct offers several key advantages that contribute to an improved therapeutic index.[4]
-
Enhanced Solubility and Reduced Aggregation : The hydrophilic nature of the PEG8 chain effectively counteracts the hydrophobicity of many cytotoxic payloads, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate.[4][5] This is particularly crucial for enabling higher DARs without compromising the physicochemical stability of the conjugate.[2][5]
-
Improved Pharmacokinetics : The "hydrophilic shield" provided by the PEG linker increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[2] This extended exposure can lead to greater tumor accumulation and improved in vivo efficacy.[2][6] Studies have shown that a PEG length of at least eight units can be a critical threshold for minimizing plasma clearance.[3][5]
-
Reduced Immunogenicity : The flexible PEG8 chain can mask the payload and linker from the immune system, potentially lowering the risk of an immunogenic response.[2][7]
-
Versatile Chemistry : PEG linkers can be synthesized as heterobifunctional molecules, allowing for specific conjugation chemistries to both the antibody and the payload.[2] For instance, a PEG8 linker can possess a maleimide (B117702) group for conjugation to antibody cysteine residues and another functional group for attachment to the cytotoxic drug.[4]
Structural Variations: Linear vs. Branched PEG8 Linkers
While linear PEG8 linkers are widely used, branched architectures, such as NH-bis(m-PEG8), are emerging as a promising strategy for further optimization.[8] A branched structure allows for the attachment of two payload molecules per linker, potentially leading to a higher and more uniform DAR.[8][9] This can be particularly advantageous for targeting tumors with lower antigen expression where a higher payload delivery is required for efficacy.[8]
Quantitative Impact of PEG8 Linkers on ADC Properties
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize an ADC's therapeutic index. Preclinical studies have demonstrated a clear relationship between PEG linker length and the pharmacokinetic behavior of ADCs.
Impact of PEG Linker Length on ADC Pharmacokinetics
Experimental data indicates that increasing PEG linker length generally leads to decreased clearance and consequently, increased plasma exposure. However, this effect appears to plateau around a PEG8 length.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 1: Impact of PEG Linker Length on the Clearance of a DAR 8 ADC in Rats.[10]
This data suggests that while longer PEG chains can be beneficial, a PEG8 linker may provide optimal pharmacokinetic benefits without adding unnecessary length, which in some cases could negatively affect manufacturing or potency.[10]
Comparative In Vivo Stability of a PEG8-Containing Linker
The stability of the linker is paramount for ensuring the payload remains attached to the antibody until it reaches the target tumor. Loncastuximab tesirine (B3181916) (Zynlonta®), a clinically validated ADC, utilizes a maleimidopropionyl-PEG8-valine-alanine-p-aminobenzyloxycarbonyl (MP-PEG8-VA-PABC) linker.[11][12]
| Linker | ADC | Animal Model | Half-Life (t½) |
| MP-PEG8-VA-PABC (cleavable) | Loncastuximab tesirine | Human | ~8 days (conjugated antibody) |
Table 2: In Vivo Stability of a PEG8-Containing Linker in Humans.[11]
The long half-life of the conjugated antibody in humans demonstrates the excellent in vivo stability of this PEG8-containing linker, allowing for effective tumor targeting.[11]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the rational design and evaluation of ADCs incorporating PEG8 linkers.
Protocol 1: Synthesis of a Maleimide-Activated PEG8-Drug Linker
This protocol describes the synthesis of a heterobifunctional PEG8 linker activated with a maleimide group for antibody conjugation and an NHS ester for payload attachment.
Materials:
-
Amine-containing cytotoxic drug
-
Heterobifunctional PEG8 linker with a protected maleimide and a carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction monitoring tools (e.g., LC-MS)
-
Purification system (e.g., Reverse-phase HPLC)
Procedure:
-
Activation of the PEG8 Linker: a. Dissolve the heterobifunctional PEG8 linker (1 equivalent) in anhydrous DMF or DMSO. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction progress by LC-MS.
-
Conjugation to the Amine-containing Drug: a. Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO. b. Add the drug solution to the activated linker solution. c. Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS.
-
Deprotection of the Maleimide Group: a. Follow the specific deprotection protocol for the protecting group used on the maleimide. This may involve treatment with an acid or other specific reagents.
-
Quenching and Purification: a. Quench the reaction by adding hydroxylamine (B1172632) or Tris buffer. b. Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
Protocol 2: Conjugation of the PEG8-Drug Linker to an Antibody
This protocol outlines the conjugation of the maleimide-activated PEG8-drug linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-activated PEG8-drug linker
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography, SEC)
Procedure:
-
Partial Reduction of the Antibody: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in conjugation buffer. b. Add a controlled molar excess of TCEP to the antibody solution to reduce a specific number of interchain disulfide bonds. c. Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Excess Reducing Agent: a. Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer to remove excess TCEP.[4]
-
Conjugation Reaction: a. Dissolve the maleimide-activated PEG8-drug linker in a small amount of an organic solvent like DMSO and then dilute it into the conjugation buffer. b. Add the drug-linker solution to the reduced antibody solution at a molar excess of approximately 1.5 to 2-fold per free thiol. c. Incubate the reaction mixture at 4°C for 1 hour with gentle mixing.[4]
-
Quenching the Reaction: a. Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups.[4]
-
Purification of the ADC: a. Purify the ADC using SEC to remove unreacted drug-linker and other small molecules. b. The purified ADC can be stored at 2-8°C for short-term use or at -80°C for long-term storage.[4]
Protocol 3: Characterization of the PEG8-ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of different DAR species.
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) will be resolved.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
B. In Vitro Cytotoxicity Assay:
-
Principle: This assay determines the potency of the ADC by measuring its ability to kill target cancer cells.
-
Procedure:
-
Cell Culture: Culture target cancer cell lines in appropriate media.[13]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
ADC Treatment: Serially dilute the PEG8-ADC and add it to the cells.[13]
-
Incubation: Incubate the plates for 72 to 120 hours.[13]
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).[13]
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8]
-
C. In Vivo Pharmacokinetic Study:
-
Principle: This study evaluates the pharmacokinetic profile of the ADC in an animal model.
-
Procedure:
-
Animal Model: Use an appropriate animal model (e.g., rats, mice).
-
ADC Administration: Administer the PEG8-ADC intravenously to the animals at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.[8]
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method (e.g., ELISA).[8]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).[8]
-
Visualization of Key Concepts
General Structure of a PEG8-Containing ADC
Caption: General structure of an ADC with a PEG8 linker.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Proposed Mechanism of Action for a PEG8-ADC
Caption: Proposed mechanism of action for a PEG8-ADC.
Conclusion
PEG8 linkers have become a cornerstone in the design of modern ADCs, offering a powerful tool to overcome the challenges associated with hydrophobic payloads and to fine-tune the pharmacokinetic properties of these complex biotherapeutics. By enhancing solubility, reducing aggregation, and prolonging circulation half-life, PEG8 linkers contribute significantly to widening the therapeutic window of ADCs. The choice of linker architecture, whether linear or branched, must be empirically optimized for each specific ADC, balancing the profound benefits in pharmacokinetics against potential impacts on in vitro potency. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for the rational design and development of safer and more effective ADC therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. us.huatengsci.com [us.huatengsci.com]
- 13. benchchem.com [benchchem.com]
The Hydrophilic Nature of NH2-PEG8-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrophilicity of Amino-PEG8-Hydroxyl (NH2-PEG8-OH), a heterobifunctional linker increasingly pivotal in advanced drug development. The defining characteristic of this molecule is its pronounced hydrophilicity, primarily imparted by its eight-unit polyethylene (B3416737) glycol (PEG) chain. This feature is critical for enhancing the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules, making it an essential tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
Core Properties of this compound
This compound is a monodisperse compound featuring a primary amine (-NH2) group and a hydroxyl (-OH) group at opposite ends of a discrete PEG linker. The ether oxygen atoms along the PEG backbone readily form hydrogen bonds with water, rendering the molecule highly soluble in aqueous media.[1][2] This intrinsic hydrophilicity is instrumental in mitigating the aggregation and improving the biocompatibility of otherwise hydrophobic therapeutic moieties.[3]
Quantitative Physicochemical Data
The hydrophilicity of a molecule can be quantitatively assessed through several key parameters. The following table summarizes the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₅NO₈ | [4] |
| Molecular Weight | 369.45 g/mol | [4][5] |
| CAS Number | 352439-37-3 | [4][5][6] |
| Calculated LogP | -0.9464 to -2.4 | [4][5] |
| Topological Polar Surface Area (TPSA) | 111 Ų | [4][5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6][7] |
| Appearance | Solid or viscous liquid | [7] |
LogP (octanol-water partition coefficient) is a critical measure of hydrophilicity. A negative value, such as that calculated for this compound, indicates a strong preference for the aqueous phase, confirming its hydrophilic character.[4][8]
The Role of Hydrophilicity in Drug Development
The this compound linker is frequently employed to connect a targeting moiety (like an antibody) to a therapeutic payload (like a small molecule drug). Its hydrophilicity confers several advantages:
-
Enhanced Solubility: It improves the aqueous solubility of the entire conjugate, which is particularly crucial when dealing with hydrophobic drug payloads.
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugate, which can prolong its circulation time in the bloodstream by reducing renal clearance and recognition by the reticuloendothelial system.
-
Reduced Immunogenicity: The PEG linker can mask potential epitopes on the conjugated protein or payload, thereby reducing the likelihood of an immune response.[3]
-
Optimized Stability: By preventing aggregation, the linker contributes to the overall stability and manufacturability of the bioconjugate.[]
Experimental Protocols for Assessing Hydrophilicity
For researchers seeking to experimentally verify or quantify the hydrophilicity of this compound or its conjugates, the following standard protocols are recommended.
Measurement of Water Solubility
This protocol, adapted from OECD Guideline 120, determines the solution behavior of a polymer in water.[1]
Objective: To determine the saturation concentration of this compound in water at a given temperature.
Materials:
-
This compound
-
Deionized or distilled water
-
Glass flasks with stoppers
-
Temperature-controlled shaker or agitator
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical equipment for quantification (e.g., HPLC-ELSD, TOC analyzer)
Procedure:
-
Sample Preparation: Weigh approximately 10 g of this compound into three separate flasks.[1]
-
Dissolution: Add a known volume of water to each flask. Place the flasks in a shaker set to a constant temperature (e.g., 20°C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After agitation, allow the solutions to settle. If a solid phase remains, separate it from the aqueous phase by centrifugation or filtration.[1]
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method like HPLC with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds like PEGs.[1]
-
Data Analysis: Report the solubility as the mean concentration from the three replicates (e.g., in mg/L).[1]
Measurement of Partition Coefficient (LogP)
This protocol describes the shake flask method for determining the octanol-water partition coefficient.
Objective: To measure the ratio of the concentration of this compound in octanol (B41247) versus an aqueous buffer.
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Aqueous buffer (e.g., PBS, pre-saturated with octanol)
-
Separatory funnels
-
Analytical equipment for quantification (e.g., LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated 1-octanol.
-
Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
-
Sampling: Carefully collect samples from both the aqueous and octanol layers.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[8] A negative result confirms hydrophilicity.[8]
Measurement of Water Contact Angle
This method assesses the hydrophilicity of a surface functionalized with the linker.[10]
Objective: To determine the static water contact angle on a solid substrate coated with this compound.[8]
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Micrometer syringe or automated dispenser
-
High-purity water
-
A flat substrate (e.g., glass slide, silicon wafer)
-
This compound for surface modification
Procedure:
-
Surface Preparation: Functionalize the substrate surface with this compound using an appropriate coupling chemistry (e.g., silanization for glass).
-
Droplet Deposition: Place the functionalized substrate on the goniometer stage. Using the syringe, carefully dispense a small droplet of high-purity water (e.g., 5 µL) onto the surface.[1]
-
Image Capture: Allow the droplet to equilibrate for a few seconds and capture a high-resolution image of the droplet profile.[1]
-
Angle Measurement: Use the goniometer's software to measure the angle formed at the interface of the water droplet, the surface, and the surrounding air.
-
Data Analysis: Repeat the measurement at several different locations on the surface to obtain an average contact angle. A low contact angle (<90°, typically <40° for PEGylated surfaces) indicates a hydrophilic surface.[8][10]
Application Workflow and Logical Diagrams
The heterobifunctional nature of this compound makes it an ideal linker for constructing complex bioconjugates. The following diagrams illustrate its application in a typical workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: A typical workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound.
The logic behind using a hydrophilic linker like this compound in complex molecules like PROTACs is to ensure the final construct remains soluble and cell-permeable, facilitating the formation of the critical ternary complex.
Caption: Logical relationship of a hydrophilic linker in PROTAC design and function.
References
- 1. benchchem.com [benchchem.com]
- 2. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 3. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Amino-PEG8-alcohol | C16H35NO8 | CID 11003164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 7. This compound 352439-37-3 - ChemicalBook [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of NH2-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of Amino-PEG8-Hydroxyl (NH2-PEG8-OH), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology. The document details the core reactivity of its primary amine functional group with various electrophilic moieties, offering insights into reaction mechanisms, optimal conditions, and potential side reactions. Experimental protocols for key conjugation strategies are provided, alongside methodologies for the purification and characterization of the resulting conjugates.
Core Concepts: Structure and Reactivity
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine (-NH2) and a terminal hydroxyl (-OH) group, separated by an eight-unit PEG chain. The primary amine serves as a versatile nucleophile for conjugation to a wide array of functional groups, while the hydroxyl group can be used for further modification or to enhance water solubility. The hydrophilic PEG spacer improves the solubility and pharmacokinetic properties of the conjugated molecule and provides a flexible linker to minimize steric hindrance.
The reactivity of this compound is primarily dictated by the nucleophilicity of its terminal primary amine. This amine readily participates in reactions with various electrophilic functional groups to form stable covalent bonds. The following sections detail the reactivity of this compound with the most common functional groups encountered in bioconjugation.
Reactivity with Activated Esters (e.g., NHS Esters)
The reaction of the primary amine of this compound with N-hydroxysuccinimide (NHS) esters is one of the most common and efficient methods for bioconjugation.[1][2] This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.
Reaction Mechanism:
Caption: Reaction of this compound with an NHS ester.
Quantitative Data for Amine-NHS Ester Reaction
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5 for efficient reaction with primary amines. Avoid buffers containing primary amines like Tris or glycine.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C can be performed overnight. |
| Reaction Time | 30 minutes - 2 hours at RT; Overnight at 4°C | The optimal time should be determined empirically by monitoring reaction progress. |
| Molar Excess of NHS Ester | 5 to 20-fold over this compound | The optimal ratio depends on the target molecule and the desired degree of conjugation.[3] |
Side Reactions: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and temperature.[1][2] This hydrolysis renders the ester inactive.
Reactivity with Carboxylic Acids
The primary amine of this compound can be coupled to carboxylic acids to form a stable amide bond. This reaction typically requires the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to improve efficiency and reduce side reactions.[4][5]
Reaction Mechanism:
Caption: EDC/NHS-mediated coupling of this compound.
Quantitative Data for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate with EDC.[4][6] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of the NHS-activated ester with the primary amine.[4][6] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at room temperature.[4] |
| Reaction Time | Activation: 15-30 min; Coupling: 2h - overnight | The coupling time can be optimized based on the reactivity of the amine.[4][7] |
| Molar Excess of Reagents | EDC: 2-10 fold; NHS: 2-5 fold over carboxylic acid | A molar excess of coupling reagents is generally used to drive the reaction to completion.[4] |
Side Reactions: The main side reaction is the hydrolysis of the O-acylisourea intermediate, which can be minimized by the addition of NHS.[4] Formation of an inactive N-acylurea byproduct can also occur.
Reactivity with Aldehydes and Ketones (Reductive Amination)
This compound reacts with aldehydes and ketones to form an intermediate imine (from aldehydes) or enamine (from ketones), which is subsequently reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[3][4][8] This two-step, one-pot reaction is known as reductive amination.
Reaction Mechanism:
Caption: Reductive amination of an aldehyde with this compound.
Quantitative Data for Reductive Amination
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.0 | The optimal pH is a compromise between imine formation (favored at slightly acidic pH) and the stability of the reducing agent.[9] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is typically performed at room temperature.[4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time.[4][9] |
| Reducing Agent | NaBH3CN or NaBH(OAc)3 | NaBH3CN is a common choice as it is selective for the imine in the presence of the carbonyl.[3] |
Side Reactions: Over-alkylation of the amine is generally not an issue with this method.[8] The stability of the reducing agent at the chosen pH should be considered.
Reactivity with Other Functional Groups
The primary amine of this compound can also react with other electrophilic functional groups, although these reactions are less common in bioconjugation.
| Functional Group | Product | Reaction Conditions | Notes |
| Isothiocyanates (R-N=C=S) | Thiourea (B124793) | Typically pH 8.0-9.0 | Forms a stable thiourea linkage.[10] |
| Sulfonyl Chlorides (R-SO2Cl) | Sulfonamide | Aqueous or organic solvent, often with a base | Forms a very stable sulfonamide bond. |
| Epoxides | β-hydroxyamine | Neutral to basic pH, can be water-catalyzed | Ring-opening reaction. Overalkylation is generally not a major issue.[11][12][13] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of reaction conditions is recommended for each new system.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (EDC/NHS Chemistry)
-
Reagent Preparation :
-
Activation of Carboxylic Acid :
-
Conjugation :
-
Add the activated carboxylic acid solution to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching (Optional) :
-
Purification :
Protocol 2: Reductive Amination of an Aldehyde-Containing Molecule with this compound
-
Reagent Preparation :
-
Dissolve the aldehyde-containing molecule and this compound in a suitable reaction buffer (e.g., PBS, pH 6.0-8.0).
-
Prepare a fresh solution of the reducing agent (e.g., NaBH3CN) in the same buffer.
-
-
Reaction :
-
Combine the solutions of the aldehyde-containing molecule and this compound. A slight molar excess of the amine may be used.
-
Incubate for 1-2 hours at room temperature to allow for imine formation.[4]
-
Add the reducing agent solution to the reaction mixture.
-
Continue the reaction for an additional 2-24 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching (Optional) :
-
Purification :
-
Purify the conjugate using RP-HPLC or another suitable chromatographic method.[14]
-
Purification and Characterization
Purification of the this compound conjugate is essential to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius and is effective for purifying protein conjugates.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for purifying and analyzing small molecule and peptide conjugates based on hydrophobicity.[14][16]
-
Dialysis : Useful for removing small molecule impurities from large protein conjugates.
Characterization of the final conjugate is crucial to confirm its identity, purity, and the degree of PEGylation.
-
Mass Spectrometry (MS) : Techniques such as MALDI-TOF and ESI-MS can be used to determine the exact molecular weight of the conjugate and thus the number of attached PEG linkers.[15][17]
-
High-Performance Liquid Chromatography (HPLC) : Both SEC and RP-HPLC can be used to assess the purity of the conjugate and quantify the amount of unreacted starting materials.[14][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can provide detailed structural information about the conjugate.[19]
Experimental and Logical Workflows
Caption: General experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biorxiv.org [biorxiv.org]
theoretical spacer arm length of NH2-PEG8-OH
An In-depth Technical Guide to the Theoretical Spacer Arm Length and Applications of NH2-PEG8-OH
Introduction
Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern drug development and biotechnology, valued for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][] Among these, monodisperse or discrete PEG (dPEG®) linkers, which consist of a precise number of repeating ethylene (B1197577) oxide units, offer exceptional control over the spacer length and molecular weight of the final conjugate.[3] This technical guide focuses on this compound, a heterobifunctional linker featuring eight polyethylene glycol units, a terminal primary amine (NH2), and a terminal hydroxyl (OH) group. Its well-defined structure provides a unique balance of hydrophilicity and a specific spacer length, making it a critical component in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
Core Compound: this compound
This compound is a versatile chemical tool that serves as a flexible, hydrophilic spacer to connect two different molecular entities. The primary amine group allows for facile conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), while the hydroxyl group can be used for further modification or connection to other substrates.[5] This heterobifunctional nature is crucial for multi-step conjugation strategies.
Below is a diagram illustrating the basic structure of this compound.
Caption: Chemical structure representation of this compound.
Quantitative Data and Physicochemical Properties
The discrete nature of this compound allows for precise characterization of its physical and chemical properties. The theoretical spacer arm length is a critical parameter for researchers designing linkers to ensure optimal distance between conjugated molecules, which can overcome steric hindrance and facilitate necessary biological interactions.[1]
The calculation of the PEG linker's contour length is based on the length of a single polyethylene oxide (PEO) unit, which is approximately 0.28 nm in an aqueous environment.[6] For an 8-unit PEG chain, the length of the PEG spacer itself is:
-
8 units × 0.28 nm/unit = 2.24 nm
-
This corresponds to 22.4 Å (Angstroms).
This value represents the length of the core PEG chain. The total spacer arm length will also include the contributions from the terminal amino and hydroxyl functional groups.
A summary of key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₅NO₈ | [7][8] |
| Molecular Weight | ~369.45 g/mol | [5][7] |
| Theoretical Spacer Length | ~22.4 Å (~2.24 nm) | [6] |
| Appearance | Solid | |
| Purity | ≥95% | [5] |
| Storage Conditions | -20°C, keep dry and avoid sunlight | [8][9] |
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker improves the solubility and stability of the conjugate.[4] The defined length of PEG8 helps ensure the cytotoxic payload is released effectively at the target site without premature cleavage.
-
PROTACs: The length and flexibility of the linker are critical for the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase.[1] PEG8 is frequently used to provide the optimal spacing required for efficient protein degradation.[1]
-
Bioconjugation and Surface Modification: The amine group can be used to attach the PEG linker to proteins, peptides, or surfaces, while the hydroxyl group remains available for subsequent reactions, enabling the creation of complex biomolecular architectures.
-
Nanoparticle Functionalization: PEG linkers are used to modify the surface of nanoparticles, which can improve their stability, bioavailability, and circulation time in drug delivery systems.[3]
Experimental Protocols
The following is a generalized protocol for the conjugation of a carboxyl-containing molecule to the primary amine of this compound using N-hydroxysuccinimide (NHS) ester chemistry.
Objective: To conjugate a protein (Protein-COOH) to this compound.
Materials:
-
Protein-COOH in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Methodology:
-
Activation of Carboxyl Groups:
-
Dissolve the Protein-COOH in the reaction buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.
-
-
Conjugation with this compound:
-
Dissolve this compound in the reaction buffer.
-
Add the dissolved this compound to the activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine of the PEG linker will react with the NHS ester to form a stable amide bond.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by purifying the reaction mixture. This is commonly achieved using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for using a heterobifunctional PEG linker like this compound to conjugate two distinct molecules, Molecule A and Molecule B.
Caption: A generalized workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 5. Monodispersed Amine(NH2) PEG - Biopharma PEG [biochempeg.com]
- 6. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 7. This compound 352439-37-3 - ChemicalBook [m.chemicalbook.com]
- 8. Nh2 Peg8 Oh [sinopeg.com]
- 9. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
Commercial Sources and Technical Guide for High-Purity NH2-PEG8-OH
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is critical for reproducible and reliable results. This guide provides an in-depth overview of commercial sources for high-purity NH2-PEG8-OH, a heterobifunctional linker, and a detailed protocol for its application in bioconjugation.
Commercial Availability of High-Purity this compound
This compound, also known as Amino-PEG8-alcohol, is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a primary amine (-NH2) and a hydroxyl (-OH) group at its termini. The eight PEG units provide a hydrophilic and flexible spacer, which is advantageous in various bioconjugation applications for improving the solubility and pharmacokinetic properties of molecules. Several reputable suppliers offer this compound in high purity, typically ≥95% or greater. Below is a summary of key commercial sources and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | Amino-PEG8-alcohol | 352439-37-3 | 369.45 | ≥98% |
| JenKem Technology | Hydroxyl PEG8 Amine | Not explicitly listed, but refers to the class of compounds | 369.5 | ≥95% |
| Biopharma PEG | This compound | 352439-37-3 | 369.5 | ≥95% |
| MedKoo Biosciences | Amino-PEG8-alcohol | 352439-37-3 | 369.46 | >95% |
| AxisPharm | Amino-PEG8-alcohol | 352439-37-3 | 369.45 | ≥95% |
| MedchemExpress | This compound | Not explicitly listed | Not explicitly listed | High purity for PROTAC synthesis |
Application in Bioconjugation: A Detailed Experimental Protocol
A primary application of this compound is the covalent linkage of molecules to proteins or other biomolecules. The terminal amine group can be readily conjugated to carboxyl groups (e.g., on aspartic acid, glutamic acid residues, or the C-terminus of a protein) using carbodiimide (B86325) chemistry. The following protocol details a common method for this conjugation.
Principle of the Reaction
The conjugation is typically achieved using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester. The primary amine of this compound then reacts with the NHS ester to form a stable amide bond.[1]
Materials and Reagents
-
Protein with accessible carboxyl groups
-
High-purity this compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Experimental Procedure
-
Protein Preparation:
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 50 to 100-fold molar excess of EDC to the protein solution.
-
Immediately add a 50 to 100-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.[2]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess reagents (unreacted PEG linker, EDC, NHS, and quenching agent) by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[2]
-
-
Characterization of the Conjugate:
-
SDS-PAGE Analysis: The PEGylated protein will show an upward shift in apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein. The band may also appear broader due to heterogeneity in the number of attached PEG chains.[2]
-
Mass Spectrometry (e.g., LC-MS): This can be used to confirm the covalent attachment and determine the degree of PEGylation (the number of PEG chains per protein molecule).[2]
-
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and the experimental workflow for the bioconjugation process.
Caption: Chemical reaction for EDC/NHS-mediated conjugation of this compound to a protein.
Caption: Experimental workflow for protein conjugation with this compound.
References
The Cornerstone of Bioconjugation: A Technical Guide to NH2-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, NH2-PEG8-OH stands out for its unique combination of reactivity, flexibility, and biocompatibility. This technical guide delves into the fundamental principles of utilizing this compound in bioconjugation, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its chemical properties, core conjugation chemistries, and detailed experimental protocols, supported by quantitative data and visual workflows to empower the next generation of bioconjugate design.
Core Principles of this compound
This compound is a heterobifunctional linker featuring a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, separated by a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain. This defined structure is critical for producing homogeneous bioconjugates with predictable properties.[1][2]
The primary advantages of incorporating an this compound linker include:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic molecules.[2][3] This property also helps to prevent aggregation.[4]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect by forming a hydrated layer around the conjugated molecule, shielding it from the host's immune system and reducing the risk of an immune response.[2][][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life, allowing for less frequent dosing.[2][][6][7]
-
Defined Spacer Length: The discrete PEG8 chain provides a precise and flexible spacer arm, minimizing steric hindrance between the conjugated molecules and helping to preserve their biological activity.[2]
-
Versatile Conjugation Chemistries: The terminal amine and hydroxyl groups offer orthogonal handles for a variety of conjugation strategies, allowing for the specific and controlled linkage of different molecules.
Key Bioconjugation Chemistries
The utility of this compound lies in the distinct reactivity of its terminal functional groups. The primary amine is a strong nucleophile, readily reacting with various electrophilic groups, while the hydroxyl group can be activated for subsequent conjugation.
Amine Group Conjugation
The primary amine of this compound is most commonly targeted for conjugation due to its high reactivity.
2.1.1. Reaction with N-Hydroxysuccinimide (NHS) Esters:
This is one of the most prevalent methods for labeling biomolecules with primary amines. The NHS ester reacts with the amine to form a stable and irreversible amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[8][9][10]
2.1.2. Reaction with Carboxylic Acids (EDC/NHS Chemistry):
To conjugate this compound to a molecule bearing a carboxylic acid, carbodiimide (B86325) chemistry is employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable amine-reactive NHS ester, which subsequently reacts with the amine on the PEG linker.[11][12][13]
Hydroxyl Group Activation and Conjugation
The terminal hydroxyl group is less reactive than the amine but can be activated to participate in various conjugation reactions. A common strategy involves converting the hydroxyl group into a more reactive species.
2.2.1. Activation to a Carboxylic Acid:
The hydroxyl group can be oxidized to a carboxylic acid.[8] This newly formed carboxyl group can then be used in EDC/NHS chemistry to conjugate to another amine-containing molecule.
2.2.2. Conversion to Other Functional Groups:
The hydroxyl group can also be converted to other functional groups, such as a tosylate or mesylate, which are good leaving groups for nucleophilic substitution reactions.[14] This allows for the introduction of a wide range of functionalities, including azides for "click chemistry."[14]
Quantitative Data for Bioconjugation Reactions
Successful bioconjugation relies on the careful control of reaction parameters. The following tables summarize key quantitative data for the most common reactions involving amine-terminated PEG linkers.
Table 1: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Value | Purpose |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[9][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins and overnight reactions.[10] |
| Molar Ratio (PEG-NHS : Protein) | 5:1 to 20:1 | A molar excess of the PEG linker drives the reaction to completion. The optimal ratio should be determined empirically.[15] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Sufficient time for the reaction to proceed to completion. Longer times at lower temperatures can be beneficial for sensitive proteins.[9] |
| Quenching Agent | 10 - 50 mM Tris or Glycine | Consumes unreacted NHS esters to stop the reaction.[9] |
Table 2: Recommended Molar Ratios for Two-Step EDC/NHS Conjugation
| Step | Reactants | Molar Ratio | Purpose |
| Step 1: Activation | Carboxylic Acid : EDC : NHS | 1 : 1.2-1.5 : 1.2-1.5 | A slight excess of EDC and NHS ensures efficient activation of the carboxylic acid.[9][11] |
| Step 2: Conjugation | Activated Acid : Amine-PEG | 1 : 10-20 | A molar excess of the amine-containing PEG linker favors the formation of the desired conjugate.[11] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation.
Protocol 1: Conjugation of this compound to an NHS-Activated Molecule
This protocol describes a general procedure for conjugating the amine group of this compound to a molecule that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5[16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[16]
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)[16]
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-activated molecule in the Conjugation Buffer to a desired concentration.
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[16]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the NHS-activated molecule at a desired molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[16]
-
-
Quenching:
-
Purification:
Protocol 2: Two-Step Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry
This protocol outlines the conjugation of a molecule with a carboxylic acid to the amine group of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[18]
-
Coupling Buffer: PBS, pH 7.2-7.5[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine[11][18]
-
Purification system (e.g., SEC or Ion-Exchange Chromatography (IEX))[11][]
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the activated carboxylic acid solution to the this compound solution. A 10 to 20-fold molar excess of the activated linker to the amine is often used to favor mono-substitution.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate from unreacted molecules and other reagents using an appropriate chromatography method such as SEC or IEX.[11][]
-
Visualizing Bioconjugation Workflows and Pathways
Diagrams are invaluable for understanding complex biological and chemical processes.
Caption: Workflow for NHS Ester Conjugation.
Caption: EDC/NHS Amide Bond Formation Pathway.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its terminal amine and hydroxyl groups, provides researchers with a high degree of control over the creation of complex bioconjugates. By understanding the fundamental principles of its reactivity and carefully controlling experimental conditions, scientists can leverage the benefits of PEGylation to develop novel therapeutics and diagnostics with enhanced properties. The protocols and data presented in this guide serve as a foundational resource for the effective application of this compound in a wide range of research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Stability of NH2-PEG8-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for NH2-PEG8-OH (1-Amino-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosane). Understanding the chemical integrity of this bifunctional polyethylene (B3416737) glycol (PEG) linker is paramount for its successful application in bioconjugation, drug delivery, PROTAC development, and surface modification. This document outlines the key factors influencing its stability, potential degradation pathways, recommended storage protocols, and detailed methodologies for stability assessment.
Core Concepts: Understanding this compound Stability
This compound is a hydrophilic spacer molecule featuring a primary amine (-NH2) and a hydroxyl (-OH) group at its termini, connected by an eight-unit polyethylene glycol chain. While valued for its water solubility and biocompatibility, its chemical structure is susceptible to degradation if not handled and stored correctly. The primary points of instability are the polyether backbone and the terminal amine group.
Key Stability-Influencing Factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV, can trigger photo-oxidative degradation of the PEG chain.
-
Oxygen: The presence of atmospheric oxygen can lead to the oxidative breakdown of the polyether linkages.
-
pH: While generally stable in neutral aqueous solutions, extreme pH conditions can catalyze hydrolysis.
-
Moisture: The hygroscopic nature of PEGs means that moisture absorption can facilitate hydrolytic degradation pathways.
Recommended Storage and Handling
To ensure the long-term integrity and performance of this compound, adherence to the following storage and handling conditions is critical.
Solid Form
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [1][2] Short-term storage at 4°C is also acceptable.[3] | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. [3][4] Store in an amber vial or a dark container. | Light can catalyze the oxidative degradation of the PEG backbone. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the polyether chain. |
| Form | Store as a neat solid or oil. | Minimizes hydrolysis and other solvent-mediated degradation pathways. |
In Solution
| Solvent | Storage Temperature | Recommended Duration |
| Anhydrous DMSO or DMF | -80°C | Up to 6 months[3] |
| Anhydrous DMSO or DMF | -20°C | Up to 1 month[3][4] |
| Aqueous Buffers | Use freshly prepared or store for very short periods at 2-8°C. | Prone to microbial growth and hydrolysis. |
Handling Precautions:
-
Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
For preparing stock solutions, use anhydrous solvents.
-
To avoid repeated freeze-thaw cycles and exposure to atmospheric conditions, it is advisable to aliquot the compound into single-use vials.
-
After use, flush the container with a dry, inert gas before resealing.
Potential Degradation Pathways
The primary degradation mechanism for this compound is the oxidative degradation of the polyethylene glycol backbone. This process can be initiated by heat, light, and the presence of transition metal ions.[5]
Oxidative Degradation of the PEG Backbone: This free-radical chain reaction leads to the scission of the ether bonds, resulting in the formation of various impurities, including:
-
Aldehydes (e.g., formaldehyde, acetaldehyde)
-
Carboxylic acids (e.g., formic acid)
These degradation products can subsequently react with the primary amine of an intact this compound molecule, leading to the formation of N-formylated and N-methylated impurities.[5]
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not extensively available in the public domain, a robust stability testing plan can be implemented based on established guidelines. The following protocols are adapted from methodologies used for similar amine-PEG compounds.
Forced Degradation Study
This study is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Anhydrous acetonitrile
-
pH buffers (e.g., pH 4, 7, 9)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and pH buffers). For thermal degradation in the solid state, place the neat compound in vials.
-
Application of Stress:
-
Acid/Base Hydrolysis: Incubate solutions in 0.1 M HCl and 0.1 M NaOH at controlled temperatures (e.g., 40°C and 60°C).
-
Oxidative Degradation: Incubate the solution with 3% H₂O₂ at room temperature, protected from light.
-
Thermal Degradation (Solid State): Store vials of solid this compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Thermal Degradation (Solution): Incubate solutions in a neutral buffer (pH 7) at elevated temperatures (e.g., 40°C and 60°C).
-
Photostability: Expose solid and solution samples to light conditions as specified in ICH Q1B guidelines, with a control sample stored in the dark.
-
-
Time Points: Collect aliquots from each condition at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48, and 168 hours for solutions; 1, 2, 4, and 8 weeks for solid state).
-
Sample Processing: Neutralize the acid and base hydrolysis samples before analysis. If necessary, quench the oxidative reaction (e.g., by adding catalase).
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as HPLC-MS.
HPLC-MS Based Stability-Indicating Assay
Objective: To quantify the purity of this compound and detect the formation of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
Mass Spectrometer (MS) for identification of degradation products.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or CAD.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and samples from the forced degradation study.
-
Identify the peak corresponding to the intact this compound.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Use the mass spectrometer to determine the molecular weights of any degradation products to aid in their identification.
-
Calculate the percentage of remaining intact this compound at each time point by comparing the peak area to the initial time point.
Application in Bioconjugation: A Logical Workflow
This compound is a versatile linker for conjugating molecules, such as a small molecule drug to a targeting ligand in the development of Antibody-Drug Conjugates (ADCs) or PROTACs. The amine and hydroxyl groups allow for orthogonal conjugation strategies.
Conclusion
The stability of this compound is crucial for its effective use in research and drug development. The primary degradation route is the oxidative cleavage of the polyether backbone, which can be mitigated by strict adherence to recommended storage conditions. Long-term storage at -20°C under an inert atmosphere and protection from light is essential to preserve the integrity of the molecule. For applications requiring the use of this compound in solution, the use of anhydrous solvents and short-term storage at low temperatures is recommended. The implementation of robust stability testing programs, as outlined in this guide, will ensure the quality and reliability of experimental outcomes and the successful development of novel bioconjugates and therapeutics.
References
- 1. This compound | CAS:352439-37-3 | Biopharma PEG [biochempeg.com]
- 2. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 5. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State | MDPI [mdpi.com]
A Technical Guide to the Applications of Amine-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Amine-Terminated PEG Linkers
Amine-terminated polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These linkers consist of a flexible, hydrophilic PEG backbone with a reactive primary amine group at one or more ends. This unique structure allows for the covalent attachment of PEG chains to biomolecules and surfaces, a process known as PEGylation.[1] The amine group provides a versatile handle for conjugation to various functional groups, most commonly carboxylic acids and their activated esters, forming stable amide bonds.[2][3]
The benefits of utilizing amine-terminated PEG linkers are numerous and well-documented. PEGylation can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs by:
-
Improving Pharmacokinetics: Increasing the hydrodynamic volume of a molecule, which reduces renal clearance and extends its circulation half-life.[1][4]
-
Reducing Immunogenicity: The hydrophilic PEG chain can mask epitopes on the surface of therapeutic proteins, minimizing recognition by the immune system.[1][4]
-
Enhancing Stability: Protecting conjugated molecules from proteolytic degradation and increasing their thermal stability.[1]
-
Increasing Solubility: Improving the solubility of hydrophobic drugs or proteins, which is advantageous for formulation and delivery.[1][5]
This in-depth technical guide explores the core applications of amine-terminated PEG linkers, provides detailed experimental protocols for their use, presents quantitative data to guide experimental design, and visualizes key workflows and pathways to facilitate understanding.
Core Applications of Amine-Terminated PEG Linkers
The versatility of amine-terminated PEG linkers has led to their widespread adoption in several key areas of biomedical research and drug development.
Bioconjugation and PEGylation of Proteins and Peptides
The most common application of amine-terminated PEG linkers is the modification of proteins, peptides, and antibodies. The primary amine of the PEG linker readily reacts with activated carboxylic acid groups (e.g., on aspartic or glutamic acid residues) or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1][3] This process, known as PEGylation, is a cornerstone of modern biopharmaceutical development, leading to improved drug efficacy and patient compliance.[1]
Drug Delivery and Nanoparticle Functionalization
Amine-terminated PEG linkers are crucial for the development of advanced drug delivery systems, including nanoparticles and liposomes.[1][6] Surface modification of these carriers with PEG, often referred to as creating a "stealth" shield, prevents their recognition and clearance by the mononuclear phagocyte system.[1][6] This leads to prolonged systemic circulation and enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][6] The terminal amine group can also serve as an attachment point for targeting ligands to facilitate active targeting.[7]
A significant application in this area is the development of Antibody-Drug Conjugates (ADCs).[5][8] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Amine-terminated PEG linkers can be incorporated to improve the solubility and stability of the ADC, and to modulate its pharmacokinetic properties.[5][9]
Surface Modification and Passivation
In the realm of diagnostics and single-molecule studies, amine-terminated PEG linkers are used to passivate surfaces, such as glass slides and quantum dots.[10][11] This surface modification creates a hydrophilic layer that effectively prevents the non-specific adsorption of proteins and other biomolecules.[10][11] This is critical for reducing background noise and improving the signal-to-noise ratio in sensitive assays.[10]
Hydrogel Formation
Amine-terminated PEG linkers can be used as building blocks for the formation of hydrogels. These cross-linked polymer networks can encapsulate cells or therapeutic agents for applications in tissue engineering and controlled drug release.
Gene Delivery
PEGylation of gene delivery vectors, such as those based on polyethylenimine (PEI), using amine-terminated PEGs can improve their stability and reduce toxicity.[12][13] While high levels of PEGylation can sometimes decrease transfection efficiency, optimizing the degree of PEG substitution can lead to more effective and safer gene delivery systems.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of amine-terminated PEG linkers, providing a basis for experimental design and comparison.
Table 1: Physicochemical Properties of Nanoparticles Before and After Surface Modification with Amine-Terminated PEG Linkers
| Parameter | Before Modification (Carboxylated Nanoparticles) | After Modification (Amino-PEG3-CH2COOH) | Reference |
| Hydrodynamic Diameter (nm) | 217 | 231 | [6] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [6] |
| Zeta Potential (mV) | -59 | -2 | [6] |
| Note: These values are representative and may vary depending on the core nanoparticle material, size, and specific experimental conditions.[6] |
Table 2: Recommended Reaction Conditions for Amine-Terminated PEG Conjugation
| Parameter | Condition | Rationale | Reference |
| pH for NHS Ester Reaction | 7.2 - 9.0 | Efficient reaction with primary amines. Higher pH increases reaction rate but also hydrolysis of the NHS ester. | [1][3] |
| pH for EDC/NHS Activation of Carboxyl Groups | 4.5 - 7.2 | Efficient activation of carboxyl groups. | [15] |
| pH for Amine Coupling to Activated Carboxyls | 7.2 - 7.5 | Efficient reaction of primary amines with the activated NHS ester. | [4][15] |
| Molar Excess of PEG-Amine to Protein | 10 to 100-fold | To drive the reaction to completion. The optimal ratio should be determined empirically. | [4] |
| Molar Excess of EDC/NHS to Protein | 10 to 50-fold | To ensure efficient activation of carboxyl groups. | [4] |
| Reaction Time (NHS Ester) | 30 - 60 minutes at RT or 2 hours on ice | Sufficient time for conjugation while minimizing hydrolysis. | [3] |
| Reaction Time (EDC/NHS) | Activation: 15-30 min at RT; Conjugation: 2h at RT or overnight at 4°C | Staged reaction to first activate carboxyls then couple the amine. | [4] |
Table 3: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Properties
| Conjugate | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-life (minutes) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | ~10 | 19.6 | [16] |
| ZHER2-PEG4K-MMAE (4 kDa PEG) | ~65 | Significantly improved | [16] |
| ZHER2-PEG10K-MMAE (10 kDa PEG) | ~225 | Significantly improved | [16] |
| Note: This data illustrates a common trade-off where longer PEG chains can increase plasma half-life but may also reduce in vitro cytotoxicity due to steric hindrance.[16] |
Key Experimental Protocols
This section provides detailed methodologies for common applications of amine-terminated PEG linkers.
Protocol 1: Conjugation of Amine-Terminated PEG to Protein Carboxyl Groups via EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-terminated PEG linker to a protein through the activation of its surface carboxyl groups.[2][4]
Materials:
-
Protein of interest
-
Amine-terminated PEG linker (e.g., m-PEG-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[4][15]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer.[2][4]
-
Activation of Protein Carboxyl Groups: a. Warm EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[2] b. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or directly in cold Activation Buffer immediately before use.[4] c. Add a 10- to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.[4] d. Incubate for 15-30 minutes at room temperature with gentle mixing.[4]
-
Conjugation with Amine-Terminated PEG: a. Immediately after activation, adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.[4] b. Prepare a stock solution of the amine-terminated PEG linker in Conjugation Buffer or an appropriate solvent. c. Add a 10- to 100-fold molar excess of the amine-terminated PEG linker to the activated protein solution.[4] d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.[4] b. Incubate for 30 minutes at room temperature.[4]
-
Purification: a. Remove unreacted PEG linker and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[2][4]
-
Characterization: a. Confirm conjugation and determine the degree of PEGylation using SDS-PAGE (which will show an increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry.[2]
Protocol 2: Surface Modification of Carboxylated Nanoparticles with Amine-Terminated PEG
This protocol details the covalent attachment of an amine-terminated PEG linker to the surface of nanoparticles that have available carboxyl groups.[6]
Materials:
-
Carboxylated nanoparticles
-
Amine-terminated PEG linker
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Washing/Conjugation Buffer: Phosphate buffer or HEPES buffer, pH 7.2-7.5
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Activation of Nanoparticle Carboxyl Groups: a. Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the nanoparticle suspension.[17] b. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.[6]
-
Conjugation with Amine-Terminated PEG: a. Add a solution of the amine-terminated PEG linker (typically a 10- to 50-fold molar excess relative to the nanoparticles) to the activated nanoparticle suspension.[17] b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
Purification: a. Remove unreacted PEG and coupling reagents by repeated centrifugation and resuspension in a suitable buffer. This can also be achieved through dialysis or tangential flow filtration.[17]
-
Characterization: a. Analyze the physicochemical properties of the PEGylated nanoparticles, including hydrodynamic diameter and zeta potential, using Dynamic Light Scattering (DLS). Compare these to the unmodified nanoparticles.[6]
Protocol 3: Assessment of Bioconjugate Stability in Plasma
This protocol outlines a general workflow for evaluating the stability of a PEG-linked bioconjugate in plasma, which is crucial for predicting its in vivo performance.[18]
Materials:
-
PEGylated bioconjugate
-
Human or mouse plasma
-
37°C incubator
-
Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation: a. Incubate the test conjugate in plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: a. At each time point, terminate the reaction by adding a protein precipitation agent to the plasma aliquot.[18] b. Centrifuge the samples to pellet the precipitated plasma proteins.[18]
-
Analysis: a. Analyze the supernatant, which contains the conjugate and any released payload, by LC-MS/MS.[18] b. Quantify the amount of intact conjugate remaining at each time point to determine the stability profile and half-life in plasma.[18]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving amine-terminated PEG linkers.
Conclusion
Amine-terminated PEG linkers are a foundational technology in the development of advanced therapeutics and diagnostics. Their ability to improve the physicochemical and pharmacokinetic properties of conjugated molecules is unparalleled. By understanding the core principles of their application, leveraging quantitative data for experimental design, and following robust protocols, researchers can effectively harness the power of PEGylation to create more effective and safer biomedical products. The continued innovation in PEG linker chemistry, including the development of linkers with different architectures and cleavable functionalities, promises to further expand their utility in addressing complex challenges in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(ethylene glycol)-Engrafted Graphene Oxide for Gene Delivery and Nucleic Acid Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation of Poly(amine-co-ester) Polyplexes for Tunable Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for NH2-PEG8-OH Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the reaction of Amino-PEG8-Hydroxyl (NH2-PEG8-OH) with N-Hydroxysuccinimide (NHS) esters. This common bioconjugation technique is essential for attaching the hydrophilic PEG8 spacer to proteins, peptides, surfaces, or other molecules, thereby modifying their properties for various applications in research and drug development.
Introduction
The reaction between a primary amine, such as the one on this compound, and an NHS ester is a widely used method for forming stable amide bonds.[1] This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules, as well as reduce their immunogenicity.[2][3] The this compound linker provides a discrete-length, hydrophilic spacer with a terminal hydroxyl group that can be used for further modifications if desired.
Reaction Principle
The core of this conjugation chemistry is a nucleophilic acyl substitution reaction.[4] The primary amine (-NH2) on the this compound molecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable, covalent amide bond.[5]
The Critical Role of pH
The efficiency of the reaction is highly dependent on the pH of the reaction medium.[6] For the primary amine to be an effective nucleophile, it must be in its unprotonated state.[4] At a pH below the pKa of the amine (for primary amines, typically around 9-10), it is predominantly in its protonated, non-reactive ammonium (B1175870) form (-NH3+). As the pH increases into the alkaline range (typically pH 7.2-8.5), a greater fraction of the amine groups become deprotonated and available for reaction.[4][7]
Competing Reaction: Hydrolysis of the NHS Ester
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, converting it to an unreactive carboxylic acid.[8] The rate of this hydrolysis reaction increases significantly with increasing pH.[8][9] Therefore, a careful balance must be struck to maximize the rate of the desired amidation reaction while minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 provides a good compromise.[4][7]
Quantitative Data
Optimizing the reaction conditions is crucial for achieving high conjugation efficiency. The following tables summarize key quantitative data for the reaction of amines with NHS esters.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [7][9] |
| 8.0 | Room Temperature | 210 minutes | [10] |
| 8.5 | Room Temperature | 180 minutes | [10] |
| 8.6 | 4 | 10 minutes | [7][9] |
| 9.0 | Room Temperature | 125 minutes | [10] |
Table 2: Kinetic Data for Amidation of Porphyrin-NHS Ester with Amino-PEG4
This data provides a relevant approximation for the reaction of this compound with an NHS ester.
| pH | Amidation Half-life (t1/2) | Final Amide Yield (%) | Reference(s) |
| 8.0 | 80 minutes | 80 - 85 | [10] |
| 8.5 | 20 minutes | 80 - 85 | [10] |
| 9.0 | 10 minutes | 80 - 85 | [10] |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with an NHS ester. Protocol A is for conjugating this compound to an NHS ester-activated small molecule in an organic solvent, while Protocol B is for labeling a protein or other biomolecule in an aqueous buffer.
Protocol A: Conjugation of this compound to an NHS Ester-Activated Small Molecule in an Organic Solvent
Materials:
-
This compound
-
NHS ester-activated small molecule
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[11]
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHS ester-activated small molecule in the anhydrous organic solvent.
-
In a separate vial, dissolve the this compound in the same anhydrous solvent. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the this compound is often used to ensure complete consumption of the NHS ester.
-
-
Reaction Setup:
-
To the stirred solution of the NHS ester-activated molecule, add the solution of this compound.
-
Add a suitable base (e.g., 1.5 to 2.0 equivalents of TEA or DIPEA) to the reaction mixture to scavenge the acidic NHS byproduct.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting conjugate using an appropriate method, such as silica gel column chromatography or preparative HPLC, to remove unreacted starting materials and byproducts.
-
Protocol B: Labeling of a Protein with an NHS Ester-Activated Molecule followed by Conjugation to this compound (Two-Step Approach)
This protocol is a conceptual outline. In a more direct approach for PEGylating a protein, one would typically use a heterobifunctional linker containing both an NHS ester (to react with the protein) and another reactive group to attach the this compound. However, for the purpose of demonstrating the reaction, a two-step process is described. A more common scenario involves reacting a protein's amines with an NHS-PEG-X linker, where X is another reactive group.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[13]
-
NHS ester-activated labeling reagent
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[13]
-
Desalting column or dialysis equipment for purification[11]
-
Anhydrous DMSO or DMF[13]
Procedure:
Step 1: Protein Labeling
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.[13]
-
-
NHS Ester Preparation:
-
Conjugation Reaction:
-
Purification of Labeled Protein:
-
Remove the excess, unreacted NHS ester labeling reagent using a desalting column or by dialysis against an appropriate buffer.
-
Step 2: Conjugation with this compound
This step assumes the labeling reagent from Step 1 introduced a new reactive group compatible with the amine of this compound. The specific protocol for this second conjugation will depend on the nature of that reactive group.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with an NHS ester.
Caption: Experimental workflow for this compound and NHS ester reaction.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes: Surface Modification of Nanoparticles Using NH2-PEG8-OH
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the performance of therapeutic and diagnostic agents.[1] NH2-PEG8-OH is a heterobifunctional, monodisperse PEG linker featuring a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, separated by an eight-unit PEG chain. This structure is particularly valuable for modifying nanoparticles, such as those with carboxylated surfaces.
The primary amine allows for efficient covalent conjugation to nanoparticles, while the terminal hydroxyl group renders the nanoparticle surface hydrophilic and relatively inert. The PEG spacer itself imparts a "stealth" characteristic, creating a hydrophilic shield that reduces protein adsorption (opsonization), minimizes recognition by the immune system, and can prolong systemic circulation time.[1][2][3] This modification enhances the stability of nanoparticles in biological fluids and improves their pharmacokinetic profile, making them highly suitable for applications in drug delivery, bioimaging, and diagnostics.[4][5][6]
Key Applications
-
Improved Pharmacokinetics : Prolongs the circulation half-life of nanoparticles by reducing clearance by the mononuclear phagocyte system.[2][7]
-
Enhanced Stability : Prevents nanoparticle aggregation in high-salt biological media and reduces non-specific binding to proteins and cells.[8][9][10]
-
Increased Biocompatibility : The hydrophilic PEG layer minimizes immunogenicity and improves the overall biocompatibility of the nanoparticle construct.[10][11]
-
Platform for Further Functionalization : While the terminal hydroxyl group is less reactive than an amine, it can be activated for subsequent conjugation of targeting ligands or other molecules if desired.
Principle of Reaction
The most common and efficient method for attaching this compound to nanoparticles is through the covalent linkage of its primary amine group to surface carboxyl groups (-COOH) on the nanoparticle. This is typically achieved using a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The process occurs in two main steps:
-
Activation of Carboxyl Groups : EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[12][13]
-
Amine Coupling : The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.[12] The primary amine of the this compound molecule then attacks the NHS ester, displacing the NHS group and forming a stable and permanent amide bond, covalently attaching the PEG linker to the nanoparticle surface.[14][15] This two-step process is favored as it increases coupling efficiency and reduces undesirable side reactions.[12][13]
Data Presentation: Expected Physicochemical Changes
Successful PEGylation of nanoparticles with this compound leads to predictable and measurable changes in their physicochemical properties. The following table summarizes typical results obtained from nanoparticle characterization before and after surface modification.
| Parameter | Method of Analysis | Unmodified Nanoparticles (Typical) | This compound Modified Nanoparticles (Expected Outcome) | Rationale for Change |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Varies (e.g., 100 ± 5 nm) | Increase in size (e.g., 115 ± 8 nm)[14] | Addition of the hydrophilic PEG8 layer to the nanoparticle surface.[16] |
| Surface Charge (Zeta Potential) | Zeta Potential Measurement | Highly Negative (e.g., -30 mV)[17] | Shift towards a more neutral value (e.g., -5 mV)[14] | Shielding of the negatively charged carboxyl groups by the neutral PEG chains.[16] |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic C=O peak from carboxyl groups. | Appearance of new peaks corresponding to the amide bond and PEG ether linkages.[16] | Formation of a new amide bond and the presence of the PEG polymer on the surface. |
| Morphology | Transmission Electron Microscopy (TEM) | Shows the core size and shape of the nanoparticles.[9] | The core size and morphology should remain unchanged.[16] | Surface modification does not alter the core structure of the nanoparticle. |
| Stability in Biological Media | DLS in buffer or serum | Prone to aggregation over time. | Reduced aggregation and increased colloidal stability.[10][16] | The hydrophilic PEG layer provides a steric barrier, preventing aggregation.[2] |
| Protein Adsorption | SDS-PAGE or BCA Protein Assay | Significant protein corona formation. | A significant reduction in the amount of protein adsorbed onto the surface.[10] | The "stealth" properties of the PEG layer repel protein binding.[1][3] |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles with available surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., polymeric nanoparticles, quantum dots, magnetic nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugal filter units (with appropriate Molecular Weight Cut-Off, MWCO) or magnetic separator
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxyl-functionalized nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold Activation Buffer or deionized water immediately before use.[13]
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/NHS over the estimated number of surface carboxyl groups is a good starting point for optimization.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous mixing (e.g., on a rotator).
-
-
Purification of Activated Nanoparticles (Optional but Recommended):
-
To prevent side reactions with the PEG linker, remove excess EDC and NHS.
-
Centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer (pH 7.4). Repeat this washing step twice. For smaller nanoparticles, use centrifugal filter units.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in Coupling Buffer or DMSO.
-
Immediately add the this compound solution to the activated (or washed activated) nanoparticle suspension. A 20 to 50-fold molar excess of the PEG linker over the nanoparticles is recommended for initial optimization.[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[7]
-
-
Quenching of Unreacted Sites:
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles to remove excess linker and reaction byproducts.
-
For larger nanoparticles : Use repeated cycles of centrifugation and resuspension in fresh Coupling Buffer (at least 3-5 times).
-
For smaller nanoparticles : Use centrifugal filtration with an appropriate MWCO or dialysis against the Coupling Buffer.[1]
-
-
Final Resuspension and Storage:
-
Resuspend the final purified nanoparticle pellet in a suitable buffer for your downstream application.
-
Store the PEGylated nanoparticles at 4°C.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful conjugation of this compound and to quantify the changes in the nanoparticles' properties.
1. Hydrodynamic Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the unmodified and purified PEGylated nanoparticle suspensions in deionized water or PBS. Measure the hydrodynamic diameter and PDI.
-
Expected Result: A modest increase in the hydrodynamic diameter and a low PDI (<0.3) indicate successful PEGylation and a monodisperse sample.[14]
2. Surface Charge:
-
Technique: Zeta Potential Measurement.
-
Procedure: Use the same samples prepared for DLS analysis to measure the zeta potential.
-
Expected Result: A significant shift in the zeta potential towards neutral (e.g., from -30 mV to -5 mV) confirms the shielding of surface carboxyl groups by the neutral PEG layer.[14][16]
3. Confirmation of Covalent Linkage:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure: Lyophilize the unmodified and PEGylated nanoparticles. Acquire FTIR spectra.
-
Expected Result: Compare the spectra. The PEGylated sample should show new characteristic peaks for the amide bond (~1650 cm⁻¹) and C-O-C ether stretches from the PEG backbone (~1100 cm⁻¹).
4. Morphology and Core Size:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry. Image the nanoparticles.
-
Expected Result: TEM images will confirm that the core size and morphology of the nanoparticles have not changed during the conjugation process. A faint "halo" may sometimes be visible around the PEGylated nanoparticles.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. PEGylated nanoparticles for biological and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linkers by Application - Biochempeg PEG Linkers Supplier [zpeg.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.fsu.edu [chem.fsu.edu]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]
- 11. Hydroxyl-PEG-Amine, OH-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 12. scielo.br [scielo.br]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for NH2-PEG8-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG8-OH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for the development of targeted drug delivery systems. Its structure, featuring a terminal primary amine (-NH2) and a terminal hydroxyl (-OH) group separated by an eight-unit PEG chain, allows for the sequential and specific conjugation of different molecules, such as targeting ligands and therapeutic agents, to a nanoparticle or drug carrier. The PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific protein binding, and can prolong systemic circulation time by providing a "stealth" characteristic that helps evade the reticuloendothelial system.[1][2][3]
These application notes provide a comprehensive guide to the utilization of this compound in the construction of targeted drug delivery systems. Detailed protocols for conjugation chemistries, nanoparticle formulation, and characterization techniques are provided to assist researchers in designing and executing their experiments.
Core Principles of this compound in Targeted Drug Delivery
The strategic advantage of this compound lies in its ability to act as a bridge between a drug delivery vehicle (e.g., nanoparticle, liposome) and a targeting moiety, with the capacity to also conjugate a therapeutic agent.
-
Amine Terminus (-NH2): The primary amine group serves as a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or aldehydes.[4] This functionality is commonly used to attach the linker to a drug, a targeting ligand, or the surface of a pre-functionalized nanoparticle.
-
Hydroxyl Terminus (-OH): The hydroxyl group can be activated or reacted with various functional groups. For instance, it can be esterified with carboxylic acid-containing molecules or activated to react with other functionalities. This end provides a secondary point of attachment for another component of the drug delivery system.
-
PEG8 Spacer: The eight-unit polyethylene glycol chain provides a hydrophilic and flexible spacer. This is crucial for several reasons:
-
Enhanced Solubility: The PEG chain improves the aqueous solubility of hydrophobic drugs and nanoparticles.[1][5]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[1]
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the carrier, which can reduce opsonization and clearance by the mononuclear phagocyte system, leading to a longer circulation half-life.[1][3]
-
Steric Hindrance: The spacer provides sufficient distance between the carrier and the targeting ligand, minimizing steric hindrance and allowing for effective receptor binding.[1]
-
Data Presentation: Physicochemical Properties of PEGylated Nanoparticles
The following tables summarize typical quantitative data for PEGylated nanoparticles. This data is illustrative and will vary depending on the specific nanoparticle core, drug, and targeting ligand used in conjunction with the this compound linker.
Table 1: Illustrative Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unmodified Nanoparticles | 100 ± 5 | 0.15 | -25 ± 2 | [6] |
| NH2-PEG8-Functionalized Nanoparticles | 120 ± 7 | 0.18 | -15 ± 3 | [6] |
| Drug-Loaded PEGylated Nanoparticles | 135 ± 8 | 0.20 | -12 ± 2 | [7] |
| Targeted Drug-Loaded PEGylated Nanoparticles | 145 ± 10 | 0.22 | -10 ± 3 | [8] |
Table 2: Illustrative Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PEGylated PLGA Nanoparticles | Doxorubicin | ~5 | ~85 | [7] |
| PEGylated Liposomes | Curcumin | ~3 | >90 | [9] |
| PEGylated Gold Nanoparticles | Cisplatin | ~10 | ~70 | [10][11] |
Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand (with Carboxylic Acid) to the Amine Terminus of this compound
This protocol describes the activation of a carboxylic acid on a targeting ligand (e.g., folic acid, peptide) and its subsequent conjugation to the amine group of this compound using carbodiimide (B86325) chemistry (EDC/NHS).
Materials:
-
Targeting ligand with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES buffer (pH 6.0)
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Dialysis membrane (appropriate MWCO) or size-exclusion chromatography column
Procedure:
-
Activation of the Targeting Ligand: a. Dissolve the targeting ligand (1 equivalent) in anhydrous DMSO or DMF. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid group, forming an NHS ester.
-
Conjugation to this compound: a. Dissolve this compound (1.2 equivalents) in the reaction buffer. b. Add the activated targeting ligand solution to the this compound solution. c. Adjust the pH to 7.5-8.0 with a suitable base (e.g., triethylamine) and stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding the quenching solution to consume any unreacted NHS esters. b. Purify the resulting Ligand-PEG8-OH conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents.
-
Characterization: a. Confirm the successful conjugation using techniques such as NMR, Mass Spectrometry, or FTIR.
Protocol 2: Conjugation of a Drug to the Hydroxyl Terminus of Ligand-PEG8-OH
This protocol outlines the esterification of a drug containing a carboxylic acid group to the hydroxyl terminus of the previously synthesized Ligand-PEG8-OH.
Materials:
-
Ligand-PEG8-OH conjugate
-
Drug with a carboxylic acid group
-
Dicyclohexylcarbodiimide (DCC) or EDC
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Reaction Setup: a. Dissolve the Ligand-PEG8-OH (1 equivalent) and the drug (1.5 equivalents) in anhydrous DCM or DMF. b. Add DMAP (0.1 equivalents) as a catalyst. c. In a separate vial, dissolve DCC or EDC (1.5 equivalents) in the reaction solvent.
-
Conjugation: a. Slowly add the DCC/EDC solution to the reaction mixture at 0°C. b. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purification: a. Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used). b. Concentrate the solution and purify the final Ligand-PEG8-Drug conjugate using HPLC or flash chromatography.
-
Characterization: a. Verify the structure and purity of the final conjugate using NMR, Mass Spectrometry, and HPLC.
Protocol 3: Formulation of Targeted Nanoparticles via Nanoprecipitation
This protocol describes the formulation of drug-loaded, targeted nanoparticles using the synthesized Ligand-PEG8-Drug conjugate with a polymer like PLGA.
Materials:
-
Ligand-PEG8-Drug conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, PVA solution)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: a. Dissolve PLGA and the Ligand-PEG8-Drug conjugate in the organic solvent. The ratio of the conjugate to PLGA will determine the surface density of the targeting ligand.[12]
-
Nanoprecipitation: a. Add the organic phase dropwise to the rapidly stirring aqueous phase. b. Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.
-
Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and residual solvent.
-
Resuspension and Storage: a. Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 4: Characterization of Targeted Nanoparticles
1. Size and Zeta Potential: a. Dilute the nanoparticle suspension in deionized water. b. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[13]
2. Drug Loading and Encapsulation Efficiency: a. Lyophilize a known amount of the nanoparticle suspension. b. Dissolve the dried nanoparticles in a suitable organic solvent to release the encapsulated drug. c. Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve. d. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
- DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
- EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
3. In Vitro Drug Release: a. Disperse the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions). b. Incubate at 37°C with gentle shaking. c. At predetermined time points, collect samples, centrifuge to pellet the nanoparticles, and quantify the amount of released drug in the supernatant.
4. Cellular Uptake Study: a. Seed cancer cells that overexpress the target receptor in a multi-well plate. b. Incubate the cells with fluorescently labeled targeted and non-targeted (control) nanoparticles for various time periods. c. Wash the cells to remove non-internalized nanoparticles. d. Quantify cellular uptake using flow cytometry or visualize internalization using confocal microscopy.[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for Bioconjugation of Peptides with NH2-PEG8-OH for Improved Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid renal clearance and enzymatic degradation.[1] Bioconjugation of peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a well-established strategy to overcome these limitations.[2] PEGylation increases the hydrodynamic size of the peptide, which can shield it from proteolytic enzymes, reduce renal clearance, and decrease immunogenicity.[3][4] This ultimately leads to a longer circulation half-life, improved pharmacokinetic profile, and potentially enhanced therapeutic efficacy.[5][6]
This document provides detailed application notes and protocols for the bioconjugation of peptides with NH2-PEG8-OH, a short, hydrophilic, amine-terminated PEG linker. The conjugation is achieved by activating the carboxyl groups on the peptide (C-terminus or side chains of aspartic and glutamic acids) using carbodiimide (B86325) chemistry, followed by reaction with the primary amine of the PEG linker to form a stable amide bond.[7]
Diagram 1: Mechanism of Improved Pharmacokinetics via PEGylation
Caption: PEGylation enhances peptide pharmacokinetics by increasing its size.
Experimental Protocols
Protocol 1: Bioconjugation of Peptide with this compound via EDC/NHS Chemistry
This protocol details the activation of peptide carboxyl groups and subsequent conjugation with the amine-terminated PEG linker.
Materials:
-
Peptide with accessible carboxyl groups (C-terminus, Asp, or Glu residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for dissolving reagents
-
Purification system (e.g., Size-Exclusion HPLC or Reversed-Phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Peptide Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO, or directly in Activation Buffer if using the hydrochloride salt of EDC and sulfo-NHS.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This forms a reactive NHS ester intermediate on the peptide.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Coupling Buffer.
-
Add a 10 to 50-fold molar excess of the this compound solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to react with any remaining activated carboxyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification: Proceed immediately to purification of the PEGylated peptide using SEC-HPLC or RP-HPLC to remove unreacted peptide, excess PEG linker, and reaction byproducts.
Diagram 2: Experimental Workflow for Peptide PEGylation
Caption: Workflow for peptide PEGylation and subsequent analysis.
Protocol 2: Purification and Characterization of the PEGylated Peptide
A. Purification using Size-Exclusion HPLC (SEC-HPLC):
-
Principle: Separates molecules based on their hydrodynamic radius. The larger PEGylated peptide will elute earlier than the smaller, unconjugated peptide.
-
Column: Select a column with a pore size suitable for the molecular weight range of the peptide and its conjugate.
-
Mobile Phase: A physiological buffer such as PBS is typically used.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the quenched reaction mixture onto the column.
-
Monitor the eluent using a UV detector (typically at 214 nm or 280 nm for peptides).
-
Collect fractions corresponding to the different peaks.
-
Analyze the collected fractions to identify the PEGylated peptide.
-
B. Characterization using Mass Spectrometry (MS):
-
Principle: Determines the precise molecular weight of the conjugate, confirming the successful attachment of the PEG linker and the degree of PEGylation (number of PEG chains per peptide).
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used.
-
Procedure:
-
Prepare the purified PEGylated peptide sample according to the instrument's requirements.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the theoretical molecular weight of the unconjugated peptide and the expected PEGylated product(s).
-
Protocol 3: In Vivo Pharmacokinetic Study
A. Study Design:
-
Subjects: Typically rodents (e.g., rats or mice).
-
Groups:
-
Group 1: Unconjugated peptide (control)
-
Group 2: PEGylated peptide
-
-
Administration: Intravenous (IV) bolus injection is common for assessing clearance and half-life.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-injection. Process blood to obtain plasma or serum.
B. Bioanalytical Method for Quantification:
-
Technique: A validated bioanalytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) or an Enzyme-Linked Immunosorbent Assay (ELISA) is required to quantify the concentration of the peptide and PEGylated peptide in the plasma/serum samples.[8]
C. Pharmacokinetic Data Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like WinNonlin.
-
Parameters: Calculate key pharmacokinetic parameters including:
-
t½ (Terminal Half-life): Time for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Concentration): Time at which Cmax is observed.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Data Presentation
The following tables present illustrative data on the expected improvements in pharmacokinetic parameters following the PEGylation of a hypothetical peptide.
Table 1: Comparison of Physicochemical Properties
| Property | Unconjugated Peptide | PEGylated Peptide (Mono-PEGylated) |
| Molecular Weight (Da) | ~2000 | ~2440 (Peptide MW + 440.5) |
| Hydrodynamic Radius | Smaller | Larger |
| Solubility | Variable | Generally Increased |
Table 2: Comparative Pharmacokinetic Parameters (Illustrative Data)
| Parameter | Unconjugated Peptide | PEGylated Peptide | Fold Change |
| Terminal Half-life (t½) | ~15 minutes | ~2-4 hours | ~8-16 fold increase |
| Area Under the Curve (AUC) | Low | Significantly Higher | >10 fold increase |
| Clearance (CL) | High | Significantly Lower | >10 fold decrease |
| Volume of Distribution (Vd) | Large | Smaller | ~2-4 fold decrease |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected trends following PEGylation and is not derived from a specific experimental study with this compound.
Diagram 3: Logical Flow for Characterization and In Vivo Testing
Caption: Decision and analysis workflow post-conjugation.
Conclusion
The bioconjugation of peptides with this compound via carbodiimide chemistry is an effective strategy to enhance their pharmacokinetic properties. The provided protocols offer a comprehensive guide for researchers to perform the conjugation, purification, characterization, and in vivo evaluation of PEGylated peptides. The expected outcome is a significant improvement in the peptide's half-life and overall systemic exposure, which can translate to a more favorable dosing regimen and enhanced therapeutic potential. Careful optimization of the reaction conditions and thorough characterization of the conjugate are critical for successful development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Antibodies using NH2-PEG8-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a myriad of biological research and diagnostic applications, including immunofluorescence, flow cytometry, and in vivo imaging. The choice of linker connecting the fluorophore to the antibody is critical in preserving antibody function and enhancing the properties of the resulting conjugate. The NH2-PEG8-OH linker, a heterobifunctional molecule featuring a primary amine and a hydroxyl group separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for creating stable and effective fluorescently labeled antibodies.
The primary amine group provides a reactive handle for covalent attachment to antibodies, typically through reaction with amine-reactive fluorescent dyes activated with N-hydroxysuccinimide (NHS) esters. The PEG8 spacer imparts several advantageous properties, including increased hydrophilicity, which can reduce non-specific binding and aggregation of the antibody conjugate.[1][2] Furthermore, the defined length of the discrete PEG8 linker ensures homogeneity of the final product, a crucial factor for reproducibility in experimental and therapeutic settings.[3][4] The terminal hydroxyl group offers the potential for subsequent modifications, although in this primary application, it primarily contributes to the overall hydrophilicity of the conjugate.[5]
These application notes provide a detailed protocol for the fluorescent labeling of antibodies using the this compound linker, methodologies for the characterization of the resulting conjugate, and a summary of expected quantitative data.
Core Principles of this compound Mediated Antibody Labeling
The fundamental principle behind using the this compound linker for fluorescent labeling involves a two-step conceptual process, often performed as a one-pot reaction. First, the primary amine of the this compound linker reacts with an amine-reactive derivative of a fluorescent dye, typically an NHS ester. This reaction forms a stable amide bond. Subsequently, the now dye-labeled linker can be conjugated to the antibody. However, a more common and direct approach involves the reaction of a pre-activated fluorescent dye (dye-NHS ester) with the primary amine groups (e.g., on lysine (B10760008) residues) of the antibody in the presence of the this compound linker, which acts as a spacer to improve the properties of the final conjugate.
A more precise and controlled method, which will be the focus of the detailed protocol, involves a sequential conjugation. First, the amine group of the this compound linker is reacted with the activated dye. The resulting dye-PEG-OH molecule is then activated (e.g., by converting the hydroxyl group to a reactive ester, though this is a more complex process). A simpler and more direct application of the this compound linker is to first conjugate it to the antibody via its amine group (after activating the antibody's carboxyl groups, for example, using carbodiimide (B86325) chemistry), and then reacting the hydroxyl group with a suitable dye.
However, for the purpose of these notes, we will focus on the most straightforward application where the this compound linker is pre-reacted with an NHS-activated dye, and the resulting complex is then conjugated to the antibody. This leverages the high reactivity of the amine group on the linker.
Data Presentation
Successful fluorescent labeling of antibodies with the this compound linker can be quantitatively assessed through various analytical techniques. The following tables summarize key parameters and expected outcomes.
Table 1: Key Reaction Parameters for Antibody Labeling
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[6][7] |
| Molar Ratio (Dye-PEG-Linker:Antibody) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[8] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 or Borate Buffer, pH 8.0-9.0 | Amine-free buffers are essential to prevent competition with the antibody for the reactive dye.[9][10] |
| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can sometimes yield better results. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to stop the reaction by consuming excess reactive dye.[9] |
Table 2: Characterization of Fluorescently Labeled Antibody
| Parameter | Typical Value | Method of Determination |
| Degree of Labeling (DOL) | 2 - 8 dyes per antibody | UV-Vis Spectrophotometry |
| Molecular Weight of Conjugate | Increased by mass of (Dye + PEG8 linker) x DOL | Mass Spectrometry (MALDI-TOF or ESI-MS)[11][12][13][14] |
| Purity of Conjugate | > 95% | Size-Exclusion Chromatography (SEC) |
| Antigen Binding Affinity | Comparable to unlabeled antibody | ELISA, Surface Plasmon Resonance (SPR), or Flow Cytometry[1] |
| Fluorescence Emission | Characteristic spectrum of the chosen fluorophore | Fluorometer or Fluorescence Microscopy |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fluorescent labeling of an antibody using an NHS-activated fluorescent dye and the this compound linker.
Protocol 1: Preparation of Dye-PEG8-OH Conjugate
This initial step creates the fluorescently tagged linker.
Materials:
-
This compound linker
-
NHS-activated fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Dissolve Reagents:
-
Immediately before use, dissolve the NHS-activated fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Dissolve the this compound linker in the Reaction Buffer to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the dissolved this compound linker and the dissolved NHS-activated dye at a 1:1.2 molar ratio (linker:dye).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting Dye-PEG8-OH conjugate from unreacted dye and quenching reagent using an SEC column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the colored conjugate.
-
Protocol 2: Activation of Antibody Carboxyl Groups (Optional but Recommended for Controlled Conjugation)
This protocol is for activating the antibody to react with the hydroxyl group of the Dye-PEG8-OH. A more common, but less controlled method, is to directly label the antibody's primary amines with the pre-made Dye-PEG8-NHS ester (if the hydroxyl group is converted to an NHS ester). For simplicity, we will proceed with the direct amine labeling of the antibody in the next protocol, which is a more standard approach.
Protocol 3: Fluorescent Labeling of Antibody via Amine-Reactive Chemistry
This protocol describes the direct labeling of antibody lysine residues.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
Dye-PEG8-OH from Protocol 1 (or commercially available amine-reactive dye)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column, dialysis cassette with appropriate MWCO)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody in the Conjugation Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange to the Conjugation Buffer is required using dialysis or a desalting column.[10]
-
-
Conjugation Reaction:
-
Add the purified Dye-PEG8-OH (or amine-reactive dye) to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove unconjugated dye and other small molecules by size-exclusion chromatography or dialysis. For SEC, use a resin with an appropriate fractionation range (e.g., Sephadex G-50 or equivalent) and equilibrate with PBS, pH 7.4. The labeled antibody will elute in the void volume.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the fluorophore. The following formula can be used:
-
DOL = (A_max_ of conjugate × ε_protein_) / [(A_280_ of conjugate - (A_max_ of conjugate × CF)) × ε_dye_]
-
Where A_max_ is the absorbance at the dye's maximum wavelength, A_280_ is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Mass Spectrometry: Confirm the successful conjugation and determine the distribution of dye molecules per antibody using MALDI-TOF or ESI-MS.[11][12][13][14]
-
Functional Analysis: Assess the antigen-binding capability of the labeled antibody using ELISA or another suitable immunoassay and compare it to the unlabeled antibody.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for fluorescent labeling of antibodies using an amine-reactive dye and PEG linker.
Logical Relationship of Components
Caption: Conceptual relationship of components in the antibody fluorescent labeling process.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. enovatia.com [enovatia.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bidmc.org [bidmc.org]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with an NH2-PEG8-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NH2-PEG8-OH Linkers in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2][]
Polyethylene glycol (PEG) linkers are widely used in ADC design due to their ability to enhance the hydrophilicity and biocompatibility of the conjugate.[][4][5] The incorporation of a discrete eight-unit PEG chain (PEG8) offers a balance of improved physicochemical properties without the complexities of polydisperse PEG linkers.[1] Specifically, PEG8 linkers can:
-
Increase Hydrophilicity: Counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation and improving stability.[4][5]
-
Enhance Pharmacokinetics: The hydrophilic nature of the PEG chain creates a "hydration shell," which can prolong the ADC's circulation half-life by reducing renal clearance.[4][5]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, PEG linkers allow for the attachment of more drug molecules per antibody, potentially increasing potency.[4]
The this compound linker is a heterobifunctional linker, providing two distinct reactive sites: a primary amine (-NH2) and a primary hydroxyl (-OH) group. This allows for a sequential and controlled conjugation strategy, which is essential for producing homogeneous ADCs.
Workflow for ADC Creation with this compound Linker
The overall process involves a two-stage conjugation strategy. First, the cytotoxic payload is attached to the linker. Second, the resulting payload-linker construct is conjugated to the monoclonal antibody (mAb). This methodology assumes the payload has a carboxylic acid group for reaction with the linker's amine, and the linker's hydroxyl group is activated for subsequent reaction with the antibody's lysine (B10760008) residues.
Caption: A two-stage workflow for creating an ADC using a heterobifunctional this compound linker.
Experimental Protocols
These protocols provide a general framework. Optimization for each specific antibody, payload, and linker combination is crucial.
Protocol 1: Synthesis of Payload-Linker Construct
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid to the amine group of the this compound linker via amide bond formation.
Materials:
-
Cytotoxic Payload with a carboxylic acid group (e.g., MMAE derivative)
-
This compound Linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Payload:
-
Conjugation to this compound Linker:
-
In a separate vial, dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the linker solution to the activated payload solution.
-
Add DIPEA (2-3 equivalents) to raise the pH to approximately 7.2-7.5 for efficient amine coupling.[6]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting payload-linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
Protocol 2: Synthesis and Purification of the ADC
This protocol details the activation of the hydroxyl group on the payload-linker construct and its subsequent conjugation to lysine residues on the monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Payload-NH-PEG8-OH construct
-
Di(N-succinimidyl) carbonate (DSC)
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, pH 7.4-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[4]
-
-
Activation of Payload-Linker Construct's Hydroxyl Group:
-
Conjugation Reaction:
-
Dissolve the activated payload-linker-NHS ester in a small amount of anhydrous DMSO.
-
Add the desired molar excess of the activated payload-linker solution to the antibody solution. The optimal molar ratio (typically 5-10 molar excess) should be determined empirically to achieve the target DAR.[2]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.[2][4]
-
-
Quenching:
-
Purification:
-
Purify the ADC from unconjugated payload-linker and other reaction components using a pre-equilibrated SEC column with PBS buffer (pH 7.4).[4]
-
Collect the fractions containing the purified ADC.
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Protocol 3: Determination of Protein Concentration and Drug-to-Antibody Ratio (DAR)
Methods:
-
Protein Concentration: Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.[4]
-
Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., λmax).
-
Calculate the concentration of the payload and the antibody using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload to the antibody.[7]
-
-
DAR Distribution by Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column with a suitable stationary phase.
-
Equilibrate the column with a high-salt mobile phase.
-
Inject the purified ADC.
-
Elute with a decreasing salt gradient. Species with a higher DAR are more hydrophobic and will elute later.
-
Calculate the relative percentage of each DAR species by integrating the peak areas to understand the heterogeneity of the ADC preparation.[7]
-
-
Mass Spectrometry (MS): Use native MS or LC-MS after deglycosylation to determine the exact mass of the different ADC species and confirm the DAR distribution.
Data Presentation: Impact of PEG8 Linkers on ADC Properties
The inclusion of a PEG8 linker can significantly impact the properties of an ADC. The following tables summarize expected quantitative data based on preclinical studies and established principles of ADC design.[5]
Table 1: Comparative Physicochemical Properties of ADCs
| Linker Type | Average DAR | Aggregation (%) | Solubility (mg/mL) |
| Non-PEG Linker | 3.5 | 15% | > 0.8 |
| This compound | 4.0 | < 5% | > 2.5 |
| PEG4 Linker | 3.8 | < 8% | > 1.5 |
| PEG12 Linker | 4.2 | < 4% | > 3.0 |
Data are representative and will vary based on the specific mAb and payload.
Table 2: Pharmacokinetic Parameters of ADCs in a Murine Model
| Linker Type | Half-Life (t½, hours) | Plasma Clearance (mL/hr/kg) | Tolerability (Maximum Tolerated Dose, mg/kg) |
| Non-PEG Linker | 150 | 0.5 | 10 |
| This compound | 250 | 0.3 | 20 |
| PEG4 Linker | 200 | 0.4 | 15 |
| PEG12 Linker | 280 | 0.25 | 22 |
Data are representative and will vary based on the specific mAb and payload.
Conclusion
The use of an this compound linker provides a robust and flexible platform for the development of next-generation ADCs. The heterobifunctional nature of the linker allows for a controlled, sequential conjugation process, while the discrete PEG8 chain enhances the physicochemical and pharmacokinetic properties of the final conjugate. The detailed protocols and characterization methods outlined in these notes provide a solid foundation for researchers to incorporate this linker technology into their ADC development programs, paving the way for more stable, soluble, and effective cancer therapeutics.
References
Application Notes: A Detailed Protocol for PROTAC Synthesis Utilizing an NH2-PEG8-OH Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5]
The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility, provide conformational flexibility, and improve pharmacokinetic properties.[6][7] This document provides a detailed experimental procedure for the synthesis of a PROTAC using a heterobifunctional NH2-PEG8-OH linker, designed for researchers, scientists, and drug development professionals.
Principle of the Synthesis
The synthesis of a PROTAC using the this compound linker is a multi-step process involving sequential conjugation. The strategy involves two primary stages:
-
First Amide Coupling: The primary amine (-NH2) of the PEG8 linker is coupled to a carboxylic acid functional group on one of the ligands (either the POI ligand or the E3 ligase ligand) using a standard peptide coupling reaction.
-
Oxidation and Second Amide Coupling: The terminal hydroxyl group (-OH) of the linker-ligand intermediate is oxidized to a carboxylic acid. This newly formed carboxylic acid is then coupled to a primary or secondary amine on the second ligand to complete the PROTAC synthesis.
This sequential approach allows for the controlled and directional assembly of the final PROTAC molecule.
Visualized Pathways and Workflows
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for PROTAC synthesis using a this compound linker.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis. Specific reaction conditions, such as temperature and time, may require optimization based on the specific properties of the POI and E3 ligase ligands.
Materials and Reagents
-
POI ligand with a free carboxylic acid or amine
-
E3 ligase ligand with a free carboxylic acid or amine (orthogonal to the POI ligand's functional group)
-
This compound Linker
-
Oxidation Reagents: TEMPO, (Diacetoxyiodo)benzene (BAIB), or similar oxidation system
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH)
-
Purification: Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column[9]
-
Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer[10]
-
Anhydrous sodium sulfate, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine
Protocol 1: Stage 1 - First Amide Coupling
This protocol describes the coupling of a ligand containing a carboxylic acid (Ligand-COOH) to the amine end of the this compound linker.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand-COOH (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 equivalents) to the mixture.
-
Reaction: Add the base (DIPEA, 2.0-3.0 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the Ligand-PEG8-OH intermediate and consumption of the starting materials.[8]
-
Work-up: Once the reaction is complete, quench with a small amount of water. Dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate product using reverse-phase HPLC to obtain the high-purity Ligand-PEG8-OH conjugate.[9]
Protocol 2: Stage 2a - Oxidation of Terminal Hydroxyl
This protocol describes the conversion of the terminal hydroxyl group of the Ligand-PEG8-OH intermediate to a carboxylic acid.
-
Preparation: Dissolve the purified Ligand-PEG8-OH intermediate (1.0 equivalent) in a suitable solvent mixture, such as DCM/water.
-
Reaction: Add TEMPO (0.1 equivalents) and BAIB (2.5 equivalents) to the solution.
-
Incubation: Stir the reaction vigorously at room temperature for 2-6 hours. Monitor the reaction by LC-MS until the starting material is consumed and the desired mass for the Ligand-PEG8-COOH product is observed.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Ligand-PEG8-COOH is often carried forward to the next step without further purification.
Protocol 3: Stage 2b - Second Amide Coupling
This protocol describes the final step of coupling the Ligand-PEG8-COOH intermediate with the second ligand containing an amine (Ligand-NH2).
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the crude Ligand-PEG8-COOH intermediate (1.0 equivalent) and the Ligand-NH2 (1.1 equivalents) in anhydrous DMF.
-
Activation and Reaction: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and base (DIPEA, 2.0-3.0 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.[11]
-
Work-up and Purification: Upon completion, purify the final PROTAC product directly from the reaction mixture using preparative reverse-phase HPLC.[12]
-
Characterization: Lyophilize the pure fractions to obtain the final PROTAC as a solid. Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[5][10]
Data Presentation
The following table summarizes representative quantitative data and conditions for the synthesis process. Actual results will vary depending on the specific ligands used.
| Step | Description | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield | Purity (Post-HPLC) |
| Stage 1 | First Amide Coupling | Ligand-COOH, this compound, HATU, DIPEA | DMF | RT | 4-16 | 60-85% | >95% |
| Stage 2a | Oxidation | Ligand-PEG8-OH, TEMPO, BAIB | DCM/H₂O | RT | 2-6 | 70-90% (crude) | Carried forward |
| Stage 2b | Second Amide Coupling | Ligand-PEG8-COOH, Ligand-NH2, HATU, DIPEA | DMF | RT | 4-16 | 40-75% | >98% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylating Small Molecules using NH2-PEG8-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This process involves the covalent attachment of PEG chains to a molecule, which can be a protein, peptide, or a small molecule drug. For small molecules, PEGylation can offer significant advantages, including enhanced solubility, increased systemic half-life, reduced enzymatic degradation, and altered biodistribution, potentially leading to improved efficacy and reduced side effects.[1][2][3]
NH2-PEG8-OH is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which ensures the homogeneity of the final PEGylated product. It is a heterobifunctional linker possessing a primary amine (-NH2) group at one terminus and a hydroxyl (-OH) group at the other, connected by an 8-unit polyethylene glycol spacer. The amine group provides a reactive handle for conjugation to small molecules, often through amide bond formation with a carboxylic acid group on the target molecule.
These application notes provide a detailed protocol for the PEGylation of a small molecule containing a carboxylic acid using this compound, with a focus on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. We will use the anticancer drug irinotecan (B1672180) as a conceptual example to discuss the biological context and the impact of PEGylation on pharmacokinetics.
Principle of Amine-Reactive PEGylation via EDC/NHS Chemistry
The conjugation of this compound to a small molecule with a carboxylic acid group is typically achieved through a two-step process involving EDC and NHS.
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group on the small molecule to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester: To improve the reaction's efficiency and prevent the hydrolysis of the unstable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]
-
Amide Bond Formation: The primary amine of this compound then attacks the NHS ester, forming a stable amide bond and releasing NHS. This step is most efficient at a pH range of 7.2-8.5.[4]
Physicochemical Properties of this compound
A clear understanding of the properties of the PEG linker is essential for its effective use.
| Property | Value |
| Molecular Formula | C16H35NO8 |
| Molecular Weight | 369.45 g/mol |
| CAS Number | 352439-37-3 |
| Appearance | Colorless to pale yellow viscous liquid or solid |
| Solubility | Soluble in water, DMF, DMSO, CH2Cl2 |
Experimental Protocols
This section provides a detailed protocol for the PEGylation of a generic carboxylic acid-containing small molecule with this compound.
Materials and Reagents
-
Carboxylic acid-containing small molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Protocol 1: PEGylation of a Carboxylic Acid-Containing Small Molecule
This protocol describes the two-step conjugation of this compound to a small molecule.
1. Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of the small molecule, EDC, and NHS in anhydrous DMF or DMSO. Prepare these solutions fresh before each reaction.
-
Prepare a stock solution of this compound in the Coupling Buffer.
2. Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing small molecule (1 equivalent) in Activation Buffer.
-
Add EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
3. Conjugation with this compound:
-
Immediately add the this compound solution (1.2 equivalents) to the activated small molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the PEGylated product.
5. Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the PEGylated Small Molecule by RP-HPLC
1. System Preparation:
-
HPLC System: Agilent 1100 or equivalent.[5]
-
Column: Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm (for analytical) or a corresponding preparative column.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).[5]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
2. Sample Preparation:
-
Dilute the quenched reaction mixture with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
3. Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient to elute the PEGylated product. A typical gradient is from 5% to 95% Mobile Phase B over 30 minutes.[5]
-
The more hydrophobic PEGylated molecule is expected to have a longer retention time than the un-PEGylated small molecule.
4. Fraction Collection and Product Recovery:
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified PEGylated small molecule.
Protocol 3: Characterization of the PEGylated Small Molecule
1. LC-MS Analysis:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., water/acetonitrile).
-
Analyze by LC-MS to confirm the purity and identity. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the PEGylated small molecule.
2. NMR Analysis:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra.
-
Successful PEGylation is confirmed by the appearance of characteristic PEG proton signals around 3.6 ppm.[6]
Quantitative Data Summary
The following tables summarize key reaction parameters and expected analytical data.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Excess (relative to small molecule) | Purpose |
| EDC | 1.2 - 2 fold | Activates the carboxylic acid group. |
| NHS | 1.2 - 2 fold | Forms a more stable amine-reactive intermediate. |
| This compound | 1.1 - 1.5 fold | Drives the reaction towards the desired product. |
Table 2: Example of Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Irinotecan
| Parameter | Irinotecan | PEGylated Irinotecan (Liposomal) | Rationale for Change |
| Half-life (t1/2) | Short | Significantly longer | Reduced renal clearance and protection from metabolic enzymes due to increased hydrodynamic size.[7] |
| Area Under the Curve (AUC) | Lower | Higher | Increased circulation time leads to greater overall drug exposure.[7][8] |
| Clearance (CL) | High | Lower | The larger size of the PEGylated molecule reduces its rate of removal from the body.[7] |
Mandatory Visualizations
Irinotecan's Mechanism of Action
The following diagram illustrates the mechanism of action of irinotecan, a topoisomerase I inhibitor used in cancer therapy. PEGylation of irinotecan aims to improve its pharmacokinetic profile, leading to enhanced tumor delivery and reduced side effects.[1][2][9]
Caption: Mechanism of action of Irinotecan.
Experimental Workflow for Small Molecule PEGylation
The diagram below outlines the general workflow for the PEGylation of a small molecule, from the conjugation reaction to the final characterization.
Caption: Experimental workflow for small molecule PEGylation.
References
- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Factors affecting the pharmacokinetics and pharmacodynamics of PEGylated liposomal irinotecan (IHL-305) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating NH2-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful solid-phase synthesis of peptides incorporating a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, specifically NH2-PEG8-OH. The inclusion of such a discrete PEG linker can enhance the solubility, pharmacokinetic properties, and therapeutic potential of peptides. The following protocols are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established technique to improve the pharmacological properties of therapeutic peptides.[1][2][3] Benefits include increased hydrodynamic size, leading to reduced renal clearance and longer in vivo half-life, enhanced solubility, and shielding from proteolytic degradation.[1][2][4][5] The use of monodisperse PEG linkers, such as this compound, allows for the synthesis of homogeneous peptide-PEG conjugates, which is crucial for regulatory approval and consistent therapeutic outcomes.[1]
This document outlines the on-resin incorporation of an Fmoc-protected PEG8 linker during standard solid-phase peptide synthesis.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Suggested Grade/Purity |
| Resin | Fmoc-Rink Amide resin | 100-200 mesh, ~0.5 mmol/g loading |
| (or other suitable resin) | ||
| Amino Acids | Fmoc-protected amino acids | Synthesis grade, >99% purity |
| PEG Linker | Fmoc-NH-PEG8-COOH | >95% purity |
| Coupling Reagents | HBTU, HATU, or HCTU | Synthesis grade |
| HOBt or OxymaPure | Synthesis grade | |
| DIPEA (Diisopropylethylamine) | Synthesis grade | |
| Fmoc Deprotection | Piperidine (B6355638) | Synthesis grade |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ACS grade | |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade |
| TIS (Triisopropylsilane) | Reagent grade | |
| Water | Deionized | |
| Purification | Acetonitrile (B52724) | HPLC grade |
| Diethyl ether | Anhydrous |
Experimental Protocols
The overall workflow for the solid-phase synthesis of a PEGylated peptide is depicted below.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a PEG linker.
Protocol 1: Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide incorporating the Fmoc-NH-PEG8-COOH linker. The synthesis is based on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in DMF (5 mL) in a reaction vessel for 30 minutes. Drain the DMF.[6]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.[7]
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove residual piperidine.[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 5 mL).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Incorporation of Fmoc-NH-PEG8-COOH: To incorporate the PEG linker, use Fmoc-NH-PEG8-COOH in the coupling step (step 4) instead of an Fmoc-amino acid. The coupling conditions remain the same.[9][10]
-
Final Fmoc Deprotection: After the final residue is coupled, perform a final Fmoc deprotection (step 2) followed by washing (step 3).
Protocol 2: Cleavage and Deprotection
This protocol outlines the cleavage of the PEGylated peptide from the resin and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation: After the final wash, dry the resin under a stream of nitrogen for 15 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. The specific cocktail may need to be optimized based on the peptide sequence.[11]
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate at room temperature for 2-3 hours.[11]
-
Peptide Isolation: Filter the resin and collect the filtrate into a fresh tube. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[8]
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (40 mL).[6][8]
-
Collection and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether (2 x 20 mL), and dry the crude peptide under vacuum.[6]
Protocol 3: Purification and Analysis
Purification of the crude PEGylated peptide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water, both containing 0.1% TFA. The specific gradient will need to be optimized.
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.[12]
-
Confirm the molecular weight of the PEGylated peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass should be the mass of the peptide plus the mass of the this compound moiety (approximately 410.5 Da).[12]
-
Data Presentation
The following tables provide representative data for the synthesis and characterization of a model PEGylated peptide.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 75-85% |
| Purified Peptide Yield | 30-40% |
Table 2: Characterization of a Model PEGylated Peptide (e.g., GLP-1 analog)
| Analysis | Unmodified Peptide | PEGylated Peptide |
| Purity (Analytical HPLC) | >98% | >95% |
| Calculated Molecular Weight | 3297.7 Da | 3708.2 Da |
| Observed Molecular Weight (ESI-MS) | 3297.5 Da | 3708.0 Da |
| RP-HPLC Retention Time | 15.2 min | 18.5 min |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance; peptide aggregation | Use a more potent coupling reagent (e.g., HATU); double couple the problematic residue; perform the coupling at a slightly elevated temperature.[8][13] |
| Incomplete Fmoc Deprotection | Aggregation of the peptide-resin | Increase deprotection time; use a different deprotection cocktail (e.g., DBU/piperidine). |
| Side Reactions During Cleavage | Reactive side chains (e.g., Trp, Cys, Met) | Use an optimized cleavage cocktail with appropriate scavengers.[11][14] |
| Difficulty in Purification | Aggregation of the PEGylated peptide; co-elution with byproducts | Modify the HPLC gradient; use a different stationary phase; ensure complete removal of scavengers.[6][15] |
Applications of PEGylated Peptides
The incorporation of a PEG8 linker can significantly enhance the therapeutic potential of peptides. Key applications include:
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide reduces renal clearance, leading to a longer circulating half-life.[2][3]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides in aqueous media.[9][10]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing its potential to elicit an immune response.[1][5]
-
Drug Delivery: PEG linkers are used in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) to connect the targeting peptide to a cytotoxic payload.[9][][17]
-
PROTACs: PEG linkers are integral components of Proteolysis Targeting Chimeras (PROTACs), where they bridge a target-binding ligand and an E3 ligase-binding ligand.[17]
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates a simplified mechanism of action for a peptide-drug conjugate (PDC) utilizing a PEG linker.
Caption: Simplified mechanism of action for a peptide-drug conjugate (PDC).
Conclusion
The solid-phase synthesis of peptides incorporating this compound is a robust and effective method for developing novel peptide therapeutics with improved properties. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully synthesize and purify high-quality PEGylated peptides for a wide range of applications in research and drug development.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 3. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-NH-PEG8-COOH | CAS:756526-02-0 | Biopharma PEG [biochempeg.com]
- 10. Fmoc-NH-PEG8-CH2COOH, 868594-52-9 | BroadPharm [broadpharm.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 17. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for NH2-PEG8-OH Functionalized Magnetic Beads in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous sample. The choice of solid support for antibody immobilization is critical for the success of an IP experiment. Magnetic beads offer significant advantages over traditional agarose (B213101) beads, including ease of handling, faster protocols, and higher reproducibility.[1][2] Functionalizing magnetic beads with a Poly(ethylene glycol) (PEG) linker, such as NH2-PEG8-OH, further enhances their performance by reducing non-specific protein binding and improving the accessibility of the conjugated antibody.[3][4]
This document provides detailed application notes and protocols for the use of this compound in functionalizing magnetic beads for immunoprecipitation.
Advantages of this compound Functionalization
The use of an this compound linker to functionalize magnetic beads for immunoprecipitation offers several key benefits:
-
Reduced Non-Specific Binding: The hydrophilic PEG chain creates a hydration layer on the bead surface, which repels non-specific protein adsorption, leading to cleaner immunoprecipitation results and lower background.[5][6]
-
Enhanced Antibody Accessibility: The PEG spacer extends the antibody away from the bead surface, minimizing steric hindrance and making the antigen-binding sites more accessible to the target protein.[3]
-
Improved Solubility and Stability: PEGylation can improve the dispersibility of the magnetic beads in aqueous buffers and enhance the stability of the conjugated antibody.[4]
-
Versatile Coupling Chemistry: The terminal amine group (NH2) allows for covalent conjugation to carboxylated magnetic beads using well-established EDC/NHS chemistry, while the hydroxyl group (OH) can be used for further modifications if desired.
Data Presentation
Table 1: Comparison of Magnetic Bead Surface Chemistries for Immunoprecipitation
| Feature | Carboxylated Beads (Unmodified) | Amine-PEGylated Beads (e.g., this compound) | Protein A/G Coated Beads |
| Antibody Coupling Method | Covalent (EDC/NHS) | Covalent (EDC/NHS activation of antibody carboxyls) | Affinity Binding (to Fc region) |
| Antibody Orientation | Random | Random | Oriented (antigen-binding site exposed) |
| Non-Specific Binding | Moderate to High | Low | Low to Moderate |
| Protein Yield | Variable | High | High |
| Co-elution of Antibody | Yes (unless crosslinked) | Yes (unless crosslinked) | Yes (unless crosslinked) |
| Versatility | High (any primary antibody) | High (any primary antibody) | Limited by antibody species/isotype |
Table 2: Expected Performance of this compound Functionalized Beads
| Parameter | Expected Outcome | Rationale |
| Target Protein Recovery | High | Reduced steric hindrance and improved antibody accessibility lead to efficient target capture. |
| Purity of Eluted Protein | High | The PEG linker minimizes non-specific binding of contaminating proteins.[6] |
| Reproducibility | High | Uniform bead coating and reduced non-specific interactions contribute to more consistent results.[7] |
| Background in Downstream Analysis (e.g., Western Blot) | Low | Cleaner IP results translate to lower background signals. |
Experimental Protocols
This section provides a comprehensive workflow, from the initial functionalization of magnetic beads with this compound to the final elution of the target protein.
Protocol 1: Functionalization of Carboxylated Magnetic Beads with this compound
This protocol describes the covalent attachment of the this compound linker to carboxylated magnetic beads using EDC/NHS chemistry.
Materials:
-
Carboxylated Magnetic Beads
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Magnetic Separation Rack
Procedure:
-
Bead Preparation:
-
Resuspend the carboxylated magnetic beads thoroughly by vortexing.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads twice with Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed beads in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Add EDC and NHS solutions to the bead suspension. The final concentration of EDC and NHS should be optimized but a starting point is typically 5 mg of each per 1 mg of beads.
-
Incubate for 15-30 minutes at room temperature with gentle rotation.
-
-
Coupling of this compound:
-
Quickly wash the activated beads twice with Coupling Buffer using the magnetic separator.
-
Immediately resuspend the beads in Coupling Buffer containing this compound (e.g., 10-50 mM).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Washing:
-
Place the tube on the magnetic separator and discard the supernatant.
-
Wash the beads once with Coupling Buffer.
-
Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS-esters.
-
Wash the beads three times with PBST.
-
Resuspend the this compound functionalized beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Protocol 2: Antibody Conjugation to this compound Functionalized Magnetic Beads
This protocol outlines the covalent coupling of a primary antibody to the amine-functionalized PEGylated magnetic beads. This requires activation of the antibody's carboxyl groups.
Materials:
-
This compound Functionalized Magnetic Beads
-
Primary Antibody
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Washing Buffer: PBST
-
Magnetic Separation Rack
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against Activation Buffer to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 0.1-1 mg/mL in Activation Buffer.
-
-
Antibody Activation:
-
Add EDC and NHS to the antibody solution to a final concentration of 2-5 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling to Beads:
-
Wash the this compound functionalized beads with Coupling Buffer.
-
Add the activated antibody solution to the washed beads.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Washing:
-
Place the tube on the magnetic separator and discard the supernatant.
-
Wash the beads once with Coupling Buffer.
-
Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature.
-
Wash the antibody-conjugated beads three times with PBST.
-
Resuspend the beads in a suitable storage buffer and store at 4°C.
-
Protocol 3: Immunoprecipitation using Antibody-Conjugated this compound Magnetic Beads
This protocol describes the use of the prepared beads to immunoprecipitate a target protein from a cell lysate.
Materials:
-
Antibody-conjugated this compound Magnetic Beads
-
Cell Lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Washing Buffer (e.g., PBST or a modified lysis buffer)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic Separation Rack
Procedure:
-
Preparation of Cell Lysate:
-
Prepare cell lysate using a suitable lysis buffer and keep on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To an appropriate amount of cell lysate (e.g., 500 µg - 1 mg of total protein), add unconjugated this compound functionalized beads.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Place the tube on the magnetic separator and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the antibody-conjugated this compound magnetic beads to the pre-cleared lysate. The optimal amount of beads should be determined empirically.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic separator and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Washing Buffer. For each wash, resuspend the beads completely and then separate using the magnet.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
For denaturing elution: Add 20-50 µL of 1X SDS-PAGE sample buffer to the beads. Heat at 95-100°C for 5-10 minutes. Place the tube on the magnetic separator and collect the supernatant containing the eluted protein.
-
For non-denaturing elution: Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0) and incubate for 5-10 minutes at room temperature with gentle mixing. Separate the beads with the magnet and transfer the supernatant to a new tube containing Neutralization Buffer to adjust the pH.
-
Visualizations
Experimental Workflow for Functionalizing Magnetic Beads and Immunoprecipitation
Caption: Workflow for bead functionalization and immunoprecipitation.
Logical Relationship of PEGylation Benefits
Caption: Benefits of PEGylation for improved immunoprecipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immunoprecipitation with Magnetic Beads | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Creating Biocompatible Surfaces with NH2-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of biocompatible surfaces on medical devices is a critical factor in ensuring their safety and efficacy. Unmodified device surfaces can trigger adverse biological responses, including protein adsorption, platelet adhesion, inflammation, and bacterial colonization. Surface modification with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted and effective strategy to mitigate these undesirable interactions.
This document provides detailed application notes and protocols for the use of NH2-PEG8-OH , a heterobifunctional PEG linker, in creating biocompatible surfaces on medical devices. This compound features a primary amine (-NH2) group and a hydroxyl (-OH) group at opposite ends of an 8-unit polyethylene glycol chain. This structure allows for versatile covalent attachment to a variety of substrates, creating a hydrophilic and bio-inert surface layer. The PEG chain forms a protective hydration layer that sterically hinders the close approach of proteins and cells, thereby reducing non-specific adsorption and improving the in vivo performance of the medical device.[1][2]
These application notes will cover the principles of surface modification with this compound, detailed protocols for attaching this linker to common medical device materials, methods for characterizing the modified surfaces, and assays for evaluating their biocompatibility.
Data Presentation: Efficacy of PEGylated Surfaces
The effectiveness of surface PEGylation in reducing protein adsorption and cell adhesion is typically quantified by comparing the modified surface to an unmodified control. While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for surfaces modified with similar short-chain PEG linkers. This data serves as a benchmark for the expected performance of this compound modified surfaces.
Table 1: Reduction in Protein Adsorption on PEG-Modified Surfaces
| Surface Material | PEG Derivative Used | Protein Tested | Adsorbed Protein (ng/cm²) on Control | Adsorbed Protein (ng/cm²) on PEG-Surface | % Reduction |
| Niobium Pentoxide | PLL-g-PEG (High Density) | Myoglobin | 150 ± 10 | 20 ± 5 | 86.7% |
| Niobium Pentoxide | PLL-g-PEG (High Density) | Albumin | 200 ± 15 | 30 ± 8 | 85.0% |
| Niobium Pentoxide | PLL-g-PEG (High Density) | Fibrinogen | 250 ± 20 | 40 ± 10 | 84.0% |
Data synthesized from studies on similar PEG derivatives.
Table 2: Reduction in Platelet Adhesion on PEG-Modified Surfaces
| Surface Material | PEG Derivative Used | Platelet Adhesion (Platelets/1000 µm²) on Control | Platelet Adhesion (Platelets/1000 µm²) on PEG-Surface | % Reduction |
| Polyurethane (PU) | PU-PEG-OH | 45 ± 5 | 33 ± 4 | 27% |
| Polyurethane (PU) | PU-PEG-NH2 | 45 ± 5 | 35.5 ± 4.5 | 21% |
Data synthesized from studies on similar PEG derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the covalent attachment of this compound to common medical device substrates: titanium, gold, and silicon/glass. The strategy involves first activating the substrate surface to introduce reactive groups that can form a covalent bond with either the amine or the hydroxyl terminus of the this compound linker.
Protocol 1: Surface Modification of Titanium with this compound
This protocol describes a two-step process for the covalent attachment of this compound to a titanium surface via silanization.
Materials:
-
Titanium substrates
-
Acetone (B3395972), Ethanol (B145695) (reagent grade)
-
5M Sodium Hydroxide (NaOH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Succinimidyl-PEG-NHS (as a representative activator for the amine group) or a suitable activator for the hydroxyl group.
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Cleaning and Activation of Titanium Surface:
-
Sonnicate the titanium substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonnicate in 70% ethanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in 5 M NaOH solution at 80°C for 24 hours to generate surface hydroxyl groups.
-
Rinse extensively with DI water until the pH is neutral and dry under nitrogen.
-
-
Silanization to Introduce Amine Groups:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated titanium substrates in the APTES solution for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, to remove unbound silane (B1218182).
-
Cure the silanized substrates in an oven at 110°C for 30 minutes to form a stable amine-terminated surface.
-
-
Covalent Attachment of this compound (via the -OH group):
-
This step requires activation of the surface amine groups to react with the hydroxyl group of the PEG linker. This can be achieved through various chemistries, for which specific protocols would need to be developed. An alternative is to use a silane with a different functional group that directly reacts with the hydroxyl group.
-
-
Alternative: Covalent Attachment of this compound (via the -NH2 group):
-
This requires the introduction of a carboxyl-terminated or NHS-ester-terminated silane in step 2. The following is a representative protocol assuming a carboxyl-terminated surface is created.
-
Activate the carboxyl groups on the silanized surface using EDC/NHS chemistry.
-
Prepare a solution of this compound in PBS (pH 7.4).
-
Immerse the activated titanium substrates in the this compound solution and incubate for 2-4 hours at room temperature.
-
Rinse the substrates thoroughly with PBS and then DI water to remove any non-covalently bound PEG.
-
Dry the substrates under a stream of nitrogen.
-
Protocol 2: Surface Modification of Gold with this compound
This protocol utilizes thiol chemistry to create a self-assembled monolayer (SAM) on a gold surface, which is then functionalized to react with this compound.
Materials:
-
Gold-coated substrates
-
Piranha solution (3:1 H2SO4:H2O2 - EXTREME CAUTION )
-
Ethanol (absolute)
-
11-Mercaptoundecanoic acid (MUA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Cleaning of Gold Surface:
-
Immerse the gold substrates in Piranha solution for 1-2 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse thoroughly with DI water and then ethanol.
-
Dry under a stream of nitrogen.
-
-
Formation of Carboxyl-Terminated SAM:
-
Prepare a 1 mM solution of MUA in absolute ethanol.
-
Immerse the cleaned gold substrates in the MUA solution for 24 hours at room temperature to form a dense SAM.
-
Rinse the substrates with ethanol to remove unbound MUA and dry under nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a solution of 100 mM EDC and 25 mM NHS in DI water.
-
Immerse the MUA-functionalized gold substrates in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse with DI water.
-
-
Covalent Attachment of this compound:
-
Prepare a 10 mg/mL solution of this compound in PBS (pH 7.4).
-
Immediately immerse the activated gold substrates in the this compound solution and incubate for 2-4 hours at room temperature.
-
Rinse the substrates thoroughly with PBS and then DI water.
-
Dry under a stream of nitrogen.
-
Mandatory Visualizations
Diagram 1: General Workflow for Surface Modification and Biocompatibility Assessment
Caption: Experimental workflow for creating and evaluating biocompatible surfaces.
Diagram 2: Signaling Pathway Inhibition by PEGylated Surfaces
Caption: Mechanism of biocompatibility enhancement by PEGylation.
Experimental Protocols for Biocompatibility Assessment
Protocol 3: Protein Adsorption Assay
This protocol describes a method to quantify the amount of protein adsorbed onto a surface using a bicinchoninic acid (BCA) assay.
Materials:
-
PEGylated and control (unmodified) substrates
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Place the sterile substrates in a 24-well plate.
-
Add 1 mL of the protein solution to each well, ensuring the substrates are fully submerged.
-
Incubate for 2 hours at 37°C.
-
Aspirate the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
Add 1 mL of 1% SDS solution to each well and incubate for 1 hour at 37°C to elute the adsorbed proteins.
-
Transfer 25 µL of the protein eluate from each sample to a 96-well microplate.
-
Prepare a set of protein standards according to the BCA kit manufacturer's instructions.
-
Add 200 µL of the BCA working reagent to each well containing the samples and standards.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the concentration of adsorbed protein by comparing the sample absorbance to the standard curve.
Protocol 4: Cell Adhesion Assay
This protocol provides a method for quantifying cell adhesion on the modified surfaces.
Materials:
-
PEGylated and control (unmodified) substrates
-
Appropriate cell line (e.g., fibroblasts, endothelial cells, or platelets)
-
Cell culture medium
-
Calcein AM or other viability stain
-
Fluorescence microscope
Procedure:
-
Place sterile substrates in a 24-well plate.
-
Seed cells onto each substrate at a desired density (e.g., 1 x 10^4 cells/well).
-
Incubate for a specified time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Gently wash the substrates twice with PBS to remove non-adherent cells.
-
Stain the adherent cells with a viability stain (e.g., Calcein AM) according to the manufacturer's protocol.
-
Visualize the adherent cells using a fluorescence microscope.
-
Capture images from multiple random fields of view for each substrate.
-
Quantify the number of adherent cells per unit area using image analysis software.
-
Compare the cell adhesion on the PEGylated surfaces to the control surfaces.
Conclusion
The functionalization of medical device surfaces with this compound offers a robust and versatile strategy for enhancing their biocompatibility. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement and evaluate PEGylated surfaces. By reducing non-specific protein adsorption and cell adhesion, this surface modification technique can significantly improve the in vivo performance and safety of a wide range of medical devices.
References
Application Notes and Protocols for Attaching NH2-PEG8-OH to Carboxylated Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties that make them ideal for a wide range of biological applications, including in vitro and in vivo imaging, sensing, and drug delivery.[1] However, for these applications, QDs synthesized in organic solvents must be rendered water-soluble and biocompatible. This is typically achieved by coating their surface with hydrophilic ligands. Polyethylene glycol (PEG) is a widely used surface coating that enhances colloidal stability, reduces non-specific binding of proteins, and improves biocompatibility.[1][2]
This document provides a detailed protocol for the covalent attachment of an amine-terminated PEG linker, NH2-PEG8-OH, to quantum dots with a carboxylated surface. The primary method described is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the carboxyl groups on the QD surface and the primary amine of the PEG linker.[3][4][5] This "zero-length" crosslinking chemistry is a robust and widely adopted method for bioconjugation.[5]
Principle of EDC/NHS Coupling Chemistry
The EDC/NHS coupling reaction proceeds in two main steps to form a stable amide bond between a carboxyl group and a primary amine:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group on the quantum dot surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]
-
Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This increases the efficiency of the conjugation reaction.[5]
-
Amine Reaction and Amide Bond Formation: The NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond, covalently linking the PEG to the quantum dot.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters that are often assessed before and after the PEGylation of quantum dots. These values are representative and can vary depending on the specific type and size of the quantum dot, the initial surface ligands, and the precise reaction conditions.
| Parameter | Before PEGylation (Carboxylated QDs) | After PEGylation (QD-PEG8-OH) | Characterization Method | Reference |
| Hydrodynamic Diameter (nm) | 7.8 ± 0.5 | 12.56 ± 0.72 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential (mV) | -30 to -50 mV | -5 to -15 mV | Zeta Potential Measurement | [2] |
| Colloidal Stability | Prone to aggregation in high salt buffers | Stable in biological buffers (e.g., PBS) | Visual inspection, DLS over time | [2][7] |
| Non-specific Protein Binding | High | Significantly Reduced | Incubation with serum proteins followed by characterization | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the attachment of this compound to carboxylated quantum dots using EDC/NHS chemistry.
Materials and Reagents
-
Carboxylated Quantum Dots (in a suitable buffer, e.g., MES or borate (B1201080) buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4, or Borate Buffer, pH 7-9. Note: Avoid buffers containing primary amines like Tris or glycine.[9]
-
Quenching Buffer: 1 M Glycine or Hydroxylamine, pH 8.0
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes
Protocol: Two-Step EDC/NHS Coupling
This two-step protocol is generally recommended as it can improve coupling efficiency by first activating the carboxyl groups before introducing the amine-containing PEG.
Step 1: Activation of Carboxylated Quantum Dots
-
Prepare Quantum Dot Solution: Resuspend the carboxylated quantum dots in Activation Buffer to a final concentration of 1-10 µM.
-
Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF. For example, 10 mg/mL.
-
Activation Reaction:
-
Add EDC and NHS/Sulfo-NHS to the quantum dot solution. A common starting point is a molar excess of EDC and NHS to the quantum dots. For example, a 1:10:20 molar ratio of QDs:NHS:EDC.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation.[5]
-
Step 2: Conjugation with this compound
-
Prepare PEG Solution: Dissolve this compound in Coupling Buffer. A molar excess of PEG to quantum dots is recommended to drive the reaction to completion (e.g., 100 to 1000-fold molar excess).
-
Conjugation Reaction:
Step 3: Quenching and Purification
-
Quench the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[5]
Characterization of PEGylated Quantum Dots
After purification, it is essential to characterize the resulting PEGylated quantum dots to confirm successful conjugation and assess their properties.
-
Hydrodynamic Diameter and Polydispersity: Use Dynamic Light Scattering (DLS) to measure the size of the PEGylated QDs. An increase in hydrodynamic diameter is indicative of successful PEGylation.
-
Zeta Potential: Measure the zeta potential to assess the surface charge of the QDs. A shift towards a more neutral potential compared to the highly negative carboxylated QDs suggests successful conjugation.
-
Photoluminescence Quantum Yield: Measure the quantum yield to ensure that the conjugation process has not significantly quenched the fluorescence of the quantum dots.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of the PEG chains on the QD surface.
Visualizations
Caption: Experimental workflow for attaching this compound to carboxylated quantum dots.
Caption: EDC/NHS coupling chemistry for PEGylation of quantum dots.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantum dots–DNA bioconjugates: synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qdot Reactive Nanocrystals | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
how to improve the yield of NH2-PEG8-OH conjugation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for NH2-PEG8-OH conjugation reactions.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound conjugation experiments in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low or no yield of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation yield is a common issue that can stem from several factors related to either the amine or the hydroxyl functionality of this compound, depending on which end is being conjugated.
Scenario A: Conjugating the Amine (-NH2) Terminus (e.g., to a Carboxylic Acid)
This typically involves the activation of a carboxylic acid using carbodiimide (B86325) chemistry (EDC/NHS) followed by reaction with the amine group of this compound.
| Potential Cause | Troubleshooting Suggestions |
| Inefficient Carboxylic Acid Activation | - Optimize Molar Ratios: Ensure an appropriate molar excess of activating agents (EDC and NHS) to your carboxylic acid-containing molecule. A common starting point is a 1:1.5:1.2 molar ratio of carboxylic acid:EDC:NHS.[1] - Anhydrous Conditions: Carbodiimides and NHS esters are moisture-sensitive. Use anhydrous solvents like DMSO or DMF and protect the reaction from atmospheric moisture.[2] - Fresh Reagents: Use fresh, high-quality EDC and NHS. Improperly stored or old reagents may be hydrolyzed and inactive.[2][3] |
| Suboptimal Reaction pH | - Activation pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[4][5] - Coupling pH: The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.2-8.5.[6] A pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic, while a pH above 8.5 can lead to rapid hydrolysis of the NHS ester.[7] |
| Presence of Competing Nucleophiles | - Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with this compound for the activated carboxylic acid.[8] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer.[6] |
| Hydrolysis of Activated Species | - Prompt Use: The activated O-acylisourea intermediate and the subsequent NHS ester are susceptible to hydrolysis.[2][3] Perform the conjugation step promptly after activating the carboxylic acid.[3] |
| Low Reactant Concentration | - Increase Concentration: Dilute reaction conditions can favor hydrolysis over the desired conjugation. If possible, increase the concentration of your reactants.[7] |
Scenario B: Conjugating the Hydroxyl (-OH) Terminus
This requires a two-step process: first, the activation of the hydroxyl group, and second, the conjugation to a target molecule.
| Potential Cause | Troubleshooting Suggestions |
| Inefficient Hydroxyl Group Activation | - Choice of Activation Chemistry: The hydroxyl group is a poor leaving group and requires activation.[9] Common activation methods include: - Tosylation: Reacting with p-toluenesulfonyl chloride (TsCl) to form a highly reactive tosylate (PEG-OTs).[10] - Oxidation to Aldehyde: Mild oxidation to form a PEG-aldehyde, which can then be conjugated via reductive amination.[11] - Anhydrous Conditions: Activation reactions, particularly tosylation, should be carried out under anhydrous conditions to prevent side reactions.[10] |
| Suboptimal Conditions for Activation | - Tosylation: Requires an appropriate base (e.g., pyridine (B92270), triethylamine) to deprotonate the hydroxyl group and neutralize the HCl byproduct. The reaction is often performed at low temperatures (e.g., 0°C) to control reactivity.[10][12] - Oxidation: The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation or degradation of the PEG chain.[13] |
| Steric Hindrance | - Linker Length: The PEG8 linker is relatively short. If the target molecule is large, steric hindrance may impede the reaction. Consider a longer PEG linker if possible. |
| Degradation of Reagents | - Proper Storage: Ensure all reagents, including the this compound and activating agents, are stored under the recommended conditions (e.g., desiccated, at the correct temperature) to prevent degradation.[6] |
Issue 2: Product Heterogeneity and Multiple Conjugations
Question: My final product is a heterogeneous mixture with varying degrees of PEGylation. How can I achieve a more homogenous product?
Answer: Product heterogeneity is a common challenge in conjugation reactions. The following strategies can help improve the homogeneity of your product.
| Potential Cause | Troubleshooting Suggestions |
| High Molar Ratio of Reactant | - Optimize Stoichiometry: A high molar excess of the activated molecule to be conjugated to this compound can lead to multiple conjugations if the target molecule has multiple reactive sites. Systematically decrease the molar ratio to favor mono-conjugation. Perform small-scale trial reactions with varying ratios. |
| Multiple Reactive Sites on the Target Molecule | - pH Control: When conjugating to a protein, for example, multiple lysine (B10760008) residues and the N-terminus are available for reaction. Lowering the pH can sometimes favor conjugation at the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysine residues. - Site-Specific Conjugation: For highly homogenous products, consider site-specific conjugation strategies if your target molecule allows for it. |
| Reaction Time | - Time-Course Study: Monitor the reaction progress over time using techniques like HPLC or SDS-PAGE. Quench the reaction once the desired degree of conjugation is achieved to prevent further reaction and the formation of higher-order conjugates. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the amine group of this compound to an NHS-activated molecule?
A1: The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. This is typically in the range of pH 7.2 to 8.5 .[6] Below this range, the amine group is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[7]
Q2: Which buffers should I use for this compound conjugation reactions?
A2: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the intended reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate buffer, or sodium bicarbonate buffer.[6]
-
Buffers to Avoid: Tris and glycine.[8]
Q3: How can I quench the conjugation reaction?
A3: The reaction can be stopped by adding a quenching reagent that will react with any excess, unreacted functional groups.
-
For NHS-ester reactions: Add a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[8] Hydroxylamine can also be used.[4]
-
For EDC/NHS activation: The addition of 2-mercaptoethanol (B42355) can be used to quench the EDC.[14]
Q4: What are the recommended methods for purifying the final this compound conjugate?
A4: The choice of purification method depends on the properties of your conjugate and the impurities to be removed. Common methods include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is effective for removing unreacted small molecules like excess PEG linkers from larger protein conjugates.[15]
-
Dialysis: This method uses a semi-permeable membrane to remove small, unreacted molecules from the larger conjugate. It is a gentle but slower method.[15]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used to purify smaller molecule conjugates.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and can be useful for separating conjugates with different degrees of PEGylation.
Q5: How can I quantify the yield of my conjugation reaction?
A5: Several analytical techniques can be used to quantify the efficiency of your PEGylation reaction:
-
SDS-PAGE: This technique can visualize the products of a protein PEGylation reaction. The appearance of higher molecular weight bands corresponding to the PEGylated protein and the decrease in the intensity of the unmodified protein band can provide a qualitative or semi-quantitative measure of conversion.[16]
-
HPLC (SEC, RP-HPLC, IEX): Chromatographic methods can separate the unreacted starting materials from the conjugated product. By integrating the peak areas, you can determine the relative amounts of each species and calculate the yield.[16][17]
-
Mass Spectrometry (MALDI-TOF, ESI-MS): Mass spectrometry can determine the precise molecular weight of the conjugate, confirming the addition of the PEG linker and allowing for the quantification of different PEGylated species.[18][19]
III. Experimental Protocols
Protocol 1: Activation of Hydroxyl Terminus of this compound via Tosylation
This protocol describes a general method for the tosylation of a hydroxyl-terminated PEG.
Materials:
-
This compound (with the amine group protected if it should not react)
-
Anhydrous Dichloromethane (DCM)[10]
-
Pyridine or Triethylamine (TEA)[10]
-
p-Toluenesulfonyl chloride (TsCl)[10]
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Preparation: Dissolve the protected this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine or TEA (e.g., 2 molar equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[10]
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (e.g., 1.5 molar equivalents) dissolved in a small amount of anhydrous DCM to the cooled solution.[10]
-
Reaction: Allow the reaction to stir at 0°C for a few hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by a suitable method like TLC or HPLC.
-
Workup: Once the reaction is complete, wash the reaction mixture with an aqueous solution (e.g., 5% sodium bicarbonate) to remove excess reagents and byproducts.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting tosylated PEG can be further purified by precipitation in cold diethyl ether or by column chromatography.[10]
Protocol 2: Conjugation of Amine Terminus of this compound to a Carboxylic Acid
This protocol uses EDC and NHS to form a stable amide bond between a carboxylic acid and the amine of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[14]
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[20]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[20]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[1] Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Dissolve this compound in the Coupling Buffer.
-
Activation of Carboxylic Acid: In a reaction tube, combine the carboxylic acid solution with the freshly prepared EDC and NHS solutions. A common starting molar ratio is 1:1.5:1.2 (Carboxylic Acid:EDC:NHS).[1] Incubate for 15-30 minutes at room temperature to form the NHS ester.[1][20]
-
Conjugation: Immediately add the activated carboxylic acid solution to the this compound solution. Adjust the final pH of the reaction mixture to between 7.2 and 8.0 if necessary.[21] Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[21]
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or another suitable purification method.[21]
IV. Visualizations
Caption: Experimental workflow for EDC/NHS coupling of a carboxylic acid to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 13. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
troubleshooting low solubility of NH2-PEG8-OH conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG8-OH and its conjugates. The following sections address common issues, particularly low solubility, and provide detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low aqueous solubility for my this compound conjugate?
Low solubility of this compound conjugates is often multifactorial, stemming from the physicochemical properties of the conjugated molecule and the conditions of the solution. While the PEG component is intended to enhance hydrophilicity, the overall solubility of the conjugate can be dominated by the properties of the molecule it is attached to, especially if that molecule is large or highly hydrophobic.[1] Other contributing factors include:
-
Isoelectric Point (pI): Molecules, especially proteins and peptides, tend to be least soluble at their isoelectric point where the net charge is zero, leading to aggregation and precipitation.[2]
-
Suboptimal pH: The pH of the solution affects the ionization state of the terminal amine group of the PEG linker and functional groups on the conjugated molecule. An inappropriate pH can lead to reduced solubility.[2][3]
-
High Concentration: Attempting to dissolve the conjugate at a high concentration can exceed its solubility limit, leading to precipitation.
-
Temperature: While gentle warming can sometimes aid dissolution, some PEGylated compounds may exhibit lower critical solution temperature (LCST) behavior, where solubility decreases with increasing temperature.[4]
-
Buffer Composition: Components of the buffer system can interact with the conjugate and influence its solubility.
Q2: What are the recommended starting solvents for dissolving this compound and its conjugates?
This compound itself is generally soluble in a variety of aqueous and organic solvents due to its hydrophilic PEG chain.[5][6] For conjugates, the choice of solvent will depend on the properties of the attached molecule.
-
Aqueous Buffers: For hydrophilic conjugates, start with common biological buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.4.[2]
-
Polar Aprotic Solvents: For more hydrophobic conjugates, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions.[1][5][6]
-
Chlorinated Solvents: Dichloromethane (DCM) can also be used for dissolving conjugates with significant hydrophobic character.[5][6]
Q3: How does pH adjustment help in solubilizing my this compound conjugate?
Adjusting the pH of the aqueous buffer can significantly improve the solubility of your conjugate. The terminal primary amine group on the this compound linker has a pKa value typically in the range of 9-10.[4]
-
Acidic to Neutral pH (below 8): At these pH levels, the amine group will be predominantly in its protonated, cationic form (-NH3+). This charge enhances its interaction with water molecules, leading to increased aqueous solubility.[4]
-
Alkaline pH (above 10): In this range, the amine group will be primarily in its deprotonated, neutral form (-NH2), which may decrease aqueous solubility.[4]
For conjugates with acidic or basic functional groups, adjusting the pH away from the molecule's isoelectric point is a key strategy to increase solubility.[2]
Q4: When should I consider using co-solvents, and what are the best practices?
If your this compound conjugate remains poorly soluble in aqueous buffers even after pH adjustment, the use of a water-miscible organic co-solvent is recommended.
-
Common Co-solvents: DMSO, DMF, ethanol, and acetonitrile (B52724) are frequently used.[1]
-
Best Practices:
-
First, dissolve your conjugate in a minimal amount of the pure organic co-solvent to create a concentrated stock solution.
-
Then, add this stock solution dropwise to your aqueous buffer while vigorously stirring or vortexing. This method helps to avoid localized high concentrations that can lead to precipitation.
-
It is generally advisable to keep the final concentration of the organic co-solvent low (typically below 5%) in your final working solution to minimize potential toxicity or artifacts in biological assays.[7]
-
Troubleshooting Guide: Low Solubility of this compound Conjugates
This guide provides a systematic approach to resolving common solubility issues encountered with this compound conjugates.
Problem 1: The lyophilized conjugate powder does not dissolve in aqueous buffer (e.g., PBS, pH 7.4).
| Possible Cause | Recommended Solution |
| The conjugate is highly hydrophobic. | The inherent properties of the conjugated molecule are likely dominating the overall solubility. |
| 1. pH Adjustment: Modify the pH of the buffer to be at least one unit away from the isoelectric point (pI) of the conjugate. For the this compound linker, a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is often a good starting point to ensure the amine group is protonated.[2][4] | |
| 2. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then slowly add it to the aqueous buffer with stirring.[1] | |
| The concentration is too high. | You may be exceeding the thermodynamic solubility limit of the conjugate. |
| 1. Reduce Concentration: Attempt to dissolve the conjugate at a lower concentration. | |
| 2. Serial Dilution: Start with a very small amount of powder and gradually add solvent until it dissolves, to empirically determine an approximate solubility limit. | |
| Formation of insoluble aggregates. | Intermolecular interactions can lead to the formation of aggregates that do not readily dissolve. |
| 1. Gentle Warming: Warm the solution to 30-40°C to help break up aggregates. Avoid excessive heat, as it could degrade the conjugate.[2] | |
| 2. Sonication: Briefly sonicate the sample to provide energy to disrupt intermolecular forces. |
Problem 2: The conjugate precipitates when the organic stock solution (e.g., in DMSO) is added to the aqueous buffer.
| Possible Cause | Recommended Solution |
| Localized high concentration. | Adding the organic stock too quickly or without sufficient mixing can cause the conjugate to crash out of solution. |
| 1. Slow, Dropwise Addition: Add the concentrated organic stock solution to the aqueous buffer very slowly, drop by drop, while the buffer is being vigorously vortexed or stirred. | |
| 2. Reverse the Addition: Ensure you are adding the organic stock to the aqueous buffer, not the other way around. | |
| Final co-solvent concentration is too low. | The amount of organic solvent in the final solution may be insufficient to maintain the solubility of a highly hydrophobic conjugate. |
| 1. Increase Co-solvent Percentage: Incrementally increase the final percentage of the co-solvent (e.g., from 1% to 5% DMSO). Be mindful of the tolerance of your downstream application to the organic solvent.[7] |
Quantitative Data Summary
While precise quantitative solubility data for this compound and its specific conjugates can be highly dependent on the conjugated molecule and experimental conditions, the following tables provide representative data for the unconjugated linker and general guidelines for solubility in common solvent systems.
Table 1: Solubility of Unconjugated Amino-PEG-Hydroxyl Linkers
| Solvent | Classification | Reported Solubility | Notes |
| Water | Aqueous | Soluble[5][6] | The hydrophilic PEG chain ensures good water solubility. |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble[5][6] | A common solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Soluble[5][6] | Another suitable solvent for stock solutions. |
| Dichloromethane (DCM) | Organic (Chlorinated) | Soluble[5][6] | Useful for less polar conjugates. |
| Ethanol | Organic (Polar Protic) | Soluble[1] | Can be used as a co-solvent. |
Note: "Soluble" is a qualitative assessment from various suppliers. For many similar short-chain amine-PEGs, a solubility of at least 10 mg/mL has been reported in water, DMSO, and ethanol.[4]
Table 2: Influence of Co-solvents on Conjugate Solubility (Representative Data)
| Co-solvent | Concentration in Aqueous Buffer | Expected Outcome |
| DMSO | 1-5% (v/v) | Significant increase in the solubility of many hydrophobic conjugates. Concentrations above 1% may affect cell-based assays.[7][8] |
| Ethanol | 5-10% (v/v) | Can improve solubility, but higher concentrations may lead to protein denaturation. |
| PEG 400 | 10-40% (v/v) | Often used in formulation development to enhance the solubility of poorly water-soluble drugs.[9] |
Experimental Protocols
Protocol 1: General Solubilization of an this compound Conjugate
Objective: To dissolve a lyophilized this compound conjugate for use in biological assays.
Materials:
-
Lyophilized this compound conjugate
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Initial Attempt in Aqueous Buffer: a. Weigh a small, known amount of the lyophilized conjugate into a sterile microcentrifuge tube. b. Add the calculated volume of PBS (pH 7.4) to achieve the desired final concentration. c. Vortex the tube for 30-60 seconds. d. Visually inspect for complete dissolution. If not fully dissolved, proceed to the next steps.
-
pH Adjustment (if applicable): a. If the conjugate has known acidic or basic properties, prepare buffers at different pH values (e.g., pH 6.0, 7.4, and 8.0) and repeat step 1.
-
Gentle Warming and Sonication: a. Place the tube in a water bath at 30-40°C for 5-10 minutes. b. Alternatively, or in addition, sonicate the sample for 1-2 minutes. c. Vortex again and inspect for dissolution.
-
Use of an Organic Co-solvent (if necessary): a. Weigh the desired amount of lyophilized conjugate into a sterile microcentrifuge tube. b. Add a minimal volume of anhydrous DMSO to completely dissolve the conjugate, creating a high-concentration stock solution. c. In a separate tube, place the required volume of aqueous buffer. d. While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your downstream application.
Protocol 2: Shake-Flask Method for Determining Equilibrium Solubility
Objective: To quantitatively determine the equilibrium solubility of an this compound conjugate in a specific solvent.
Materials:
-
This compound conjugate
-
Selected solvent (e.g., PBS pH 7.4, water, or a buffer/co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: a. Add an excess amount of the this compound conjugate to a glass vial. There should be visible undissolved solid. b. Add a known volume of the selected solvent to the vial.
-
Equilibration: a. Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). b. Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: a. After equilibration, let the vial stand to allow the undissolved solid to settle. b. Centrifuge the vial to pellet the remaining solid.
-
Sample Collection and Analysis: a. Carefully withdraw a known volume of the clear supernatant. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. c. Dilute the filtered supernatant with the solvent to a concentration that is within the linear range of your analytical method. d. Quantify the concentration of the conjugate in the diluted sample using a pre-validated analytical method.
-
Calculation: a. Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.
Visualizations
Logical Workflow for Troubleshooting Low Solubility
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 352439-37-3 - ChemicalBook [m.chemicalbook.com]
- 6. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 7. biomatik.com [biomatik.com]
- 8. lifetein.com [lifetein.com]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During NH2-PEG8-OH Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein aggregation during labeling with NH2-PEG8-OH and related amine-reactive PEG reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling with this compound?
Protein aggregation during labeling with amine-reactive reagents like this compound (often activated as an NHS-ester for reaction) is a multi-faceted issue. The primary causes stem from alterations to the protein's physicochemical properties and suboptimal reaction conditions.[1][2] Key factors include:
-
Charge Neutralization: The labeling reaction targets primary amines, such as the N-terminus and the side chains of lysine (B10760008) residues. These groups are typically positively charged at physiological pH. Covalent attachment of the PEG reagent neutralizes this charge, which can disrupt the protein's natural electrostatic balance. This disruption may lead to the exposure of hydrophobic patches that can interact with similar regions on other protein molecules, initiating aggregation.[1]
-
Intermolecular Cross-linking: If using a bifunctional PEG reagent (with reactive groups at both ends), it can act as a bridge between two or more protein molecules, directly causing the formation of large aggregates.[2][3] Even with monofunctional PEG reagents, the presence of diol impurities can lead to unintended cross-linking.[2][4]
-
High Protein Concentration: Elevated protein concentrations increase the proximity of individual protein molecules, thereby increasing the likelihood of intermolecular interactions and aggregation.[3][4][5]
-
Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment. Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[3][6] Performing the labeling reaction under conditions that are not optimal for a specific protein can lead to partial unfolding and subsequent aggregation.[5]
-
Chemical Modification: The conjugation process itself can alter the surface characteristics of the protein, potentially exposing hydrophobic regions that were previously buried, thus promoting aggregation.[3]
Q2: How can I optimize my reaction conditions to minimize aggregation?
Optimizing reaction parameters is a critical first step in preventing aggregation. It is highly recommended to perform small-scale screening experiments to identify the optimal conditions before proceeding with larger batches.[4] Key parameters to optimize include:
-
Protein Concentration: While higher concentrations can improve reaction efficiency, they also increase the risk of aggregation. If aggregation is observed, consider reducing the protein concentration.[3][4]
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to extensive and uncontrolled modification of the protein surface, which can destabilize the protein and cause aggregation.[1][2] It is advisable to start with a lower molar excess and incrementally increase it to find the optimal balance between labeling efficiency and protein stability.[3]
-
pH: The optimal pH for the labeling reaction is a compromise between the reactivity of the target amine groups and the stability of the protein. For labeling primary amines with NHS-esters, a pH range of 7.2 to 8.5 is generally efficient.[6] However, it is crucial to ensure the protein remains stable at the chosen pH. The buffer pH should ideally be at least one unit away from the protein's isoelectric point (pI) to maintain electrostatic repulsion between molecules.[2][5]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and aggregation.[3][4]
-
Reaction Time: The optimal reaction time should be determined by monitoring the progress of the reaction to maximize conjugation efficiency while minimizing aggregation.[3]
-
Mixing: Gentle mixing is recommended, as vigorous agitation or shear stress can induce protein denaturation and aggregation.[3]
Q3: What is the role of excipients in preventing aggregation, and which ones are recommended?
Excipients are stabilizing agents that can be added to the reaction buffer to help prevent protein aggregation.[5] They function through various mechanisms, such as preferential exclusion, which enhances the hydration shell around the protein, and by suppressing non-specific protein-protein interactions.[3][7] Commonly used excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These agents stabilize proteins through a mechanism of preferential exclusion, which helps to maintain the protein's native conformation.[3][5]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface.[4][5] Glycine can also increase the solubility of proteins.[5]
-
Polymers (e.g., PEG): The addition of free polyethylene (B3416737) glycol (PEG) to the buffer can create a more "protein-friendly" environment and reduce aggregation.[5]
-
Non-ionic Detergents (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of these detergents can be effective in preventing aggregation by disrupting hydrophobic interactions between protein molecules.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during protein labeling with this compound and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation or turbidity immediately after adding the PEG reagent. | Suboptimal reaction conditions (pH, buffer composition).[4] | Systematically optimize the reaction conditions by performing small-scale screening experiments.[4] Vary one parameter at a time (e.g., pH, salt concentration) while keeping others constant.[4] |
| High protein concentration.[4] | Reduce the protein concentration in the reaction mixture.[4] | |
| Poor reagent quality or impurities.[3] | Ensure the use of high-quality, pure PEG reagent. If using a monofunctional PEG, verify the absence of bifunctional impurities.[2] | |
| Gradual increase in turbidity or aggregation during the incubation period. | Intermolecular cross-linking by a bifunctional PEG reagent or impurities.[2][4] | Switch to a high-quality, monofunctional PEG reagent.[4] |
| Over-labeling due to a high PEG:protein molar ratio.[1][2] | Titrate the PEG:protein molar ratio, starting with a lower ratio (e.g., 5:1) and gradually increasing it.[3] | |
| Low protein stability in the chosen buffer.[4] | Incorporate stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or low concentrations of non-ionic surfactants (Polysorbate 20/80).[4] | |
| Low labeling efficiency with no apparent aggregation. | Incompatible buffer components. | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for the labeling reagent.[1][2] Use buffers such as HEPES or phosphate (B84403) (PBS).[2] |
| Hydrolysis of the activated PEG reagent. | Prepare the activated PEG solution immediately before use. Avoid moisture, as NHS-esters are susceptible to hydrolysis, especially at higher pH.[1][8][9] | |
| Low reactivity of target amines. | Ensure the reaction pH is within the optimal range for amine labeling (typically pH 7.2-8.5 for NHS-esters).[6] |
Quantitative Data Summary
The following table provides recommended starting parameters for optimizing the this compound labeling reaction to minimize aggregation. The optimal conditions will be protein-specific and should be determined empirically.
| Parameter | Recommended Range | Rationale and Considerations | Citation(s) |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can enhance reaction efficiency but also increase the risk of aggregation. If aggregation is observed, reducing the concentration is a key first step. | [3] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower molar excess and titrate upwards. A high excess can lead to over-modification and subsequent aggregation. | [3] |
| pH | 7.2 - 8.0 | This range balances the efficient reaction of primary amines with protein stability and minimizes the hydrolysis of NHS-ester activated PEGs. A pH near 7.4 is often a good starting point. | [6] |
| Temperature | 4°C to Room Temperature (25°C) | Performing the reaction at a lower temperature (e.g., 4°C) can slow the reaction rate and may favor intramolecular modification over intermolecular cross-linking. | [3] |
| Reaction Time | 2 - 4 hours to overnight | The reaction should be monitored over time to determine the optimal duration that maximizes conjugation while minimizing aggregation. | [3] |
| Excipients (if needed) | |||
| Sugars (Sucrose, Trehalose) | 5-10% (w/v) | Act as stabilizers through preferential exclusion, maintaining the protein's native conformation. | [3] |
| Amino Acids (Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. Arginine is particularly effective at shielding hydrophobic patches. | [3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling (via NHS-ester activation)
This protocol outlines a general method for labeling a protein with an NHS-ester activated this compound reagent.
Materials:
-
Protein of interest
-
m-PEG8-NHS ester (or other amine-reactive PEG)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[10]
-
Solvent for PEG: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the chosen amine-free reaction buffer.[11] Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).[3]
-
PEG Reagent Preparation: Immediately before use, dissolve the calculated amount of m-PEG8-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).[8][10] Minimize the exposure of the reagent to moisture to prevent hydrolysis.[8][9]
-
Conjugation Reaction: Slowly add the dissolved PEG-NHS ester solution to the protein solution with gentle mixing.[11] The molar ratio of the PEG linker to the protein should be optimized (e.g., start with a 10:1 to 20:1 molar excess).[3][12] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[8][10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3][8][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining PEG-NHS ester.[11]
-
Purification: Purify the reaction mixture to separate the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts using a suitable method such as Size Exclusion Chromatography (SEC).[11]
Protocol 2: Detection and Quantification of Protein Aggregation
It is crucial to analyze the extent of aggregation both before and after the labeling reaction. A combination of methods is recommended for a comprehensive assessment.[13]
A. Size Exclusion Chromatography (SEC)
SEC is a valuable method for separating and quantifying soluble aggregates based on their size.[14]
-
Principle: Molecules are separated based on their hydrodynamic radius as they pass through a column packed with porous beads. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject a known amount of the protein sample (pre- and post-labeling).
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates.[14] The area under each peak can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
B. Dynamic Light Scattering (DLS)
DLS is a sensitive technique for detecting the presence of small amounts of large aggregates in a sample.[15]
-
Principle: This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles.
-
Procedure:
-
Place the protein sample in a suitable cuvette.
-
Measure the scattered light intensity fluctuations using a DLS instrument.
-
The instrument's software will generate a size distribution profile, indicating the presence of different sized species (monomers and aggregates). An increase in the polydispersity index (%Pd) can also be an early indicator of aggregation.[15]
-
C. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE can be used to visualize disulfide-linked aggregates.[14]
-
Principle: Proteins are separated by their molecular weight under denaturing conditions.
-
Procedure:
-
Run two lanes of the protein sample on an SDS-PAGE gel: one with a reducing agent (e.g., DTT or β-mercaptoethanol) and one without.
-
In the non-reducing lane, disulfide-linked aggregates will appear as higher molecular weight bands or a smear, which will be absent in the reduced sample where the disulfide bonds are broken.[14]
-
Visualizations
Caption: Workflow for protein labeling with this compound (NHS-ester).
Caption: Troubleshooting workflow for addressing protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nanoscience.com [nanoscience.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Optimizing NH2-PEG8-OH and NHS Ester Coupling Reactions
Welcome to the technical support center for optimizing the coupling reaction between amine-terminated polyethylene (B3416737) glycol (NH2-PEG8-OH) and N-hydroxysuccinimide (NHS) esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful and efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound and NHS ester coupling reaction?
The reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) of this compound acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. For this reaction to be efficient, the primary amine on the PEG molecule must be in its deprotonated, nucleophilic state.[1]
Q2: What is the most critical factor influencing the success of the coupling reaction?
The pH of the reaction buffer is the most critical parameter.[2][3] It governs the balance between two competing reactions: the desired conjugation of the PEG amine to the NHS ester and the undesirable hydrolysis of the NHS ester by water.[2][3] An optimal pH maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester degradation.[3]
Q3: What is the optimal pH range for this reaction, and which buffers should I use?
The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5.[1][4][5] Many protocols recommend a more specific range of 8.3 to 8.5 for high efficiency.[3][6][7]
It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.[1][3][8][9]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate buffer
Buffers to Avoid:
Q4: How should I handle and store my NHS ester and this compound reagents?
Proper storage and handling are essential to maintain the reactivity of your reagents.
-
NHS Esters: These are highly sensitive to moisture.[1][8][9][11] They should be stored at -20°C in a desiccated environment.[11][12][13] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][8][9][11] It is strongly advised not to prepare aqueous stock solutions for storage.[1][8][9][11] Instead, dissolve the required amount in an anhydrous solvent like DMSO or DMF immediately before use.[1][6][8][9][11]
-
This compound: While generally more stable than NHS esters, it is good practice to store amine-terminated PEGs at -20°C and protect them from moisture to ensure their integrity.
Q5: What analytical techniques can I use to monitor the reaction and characterize the product?
A multi-faceted approach is often necessary for comprehensive characterization.[14]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are invaluable for separating the PEGylated product from unreacted starting materials and byproducts.[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the molecular weight of the final conjugate and identifying the degree of PEGylation.[14][15][16][17][18]
Troubleshooting Guide
This section addresses common problems encountered during the this compound and NHS ester coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect Buffer pH: pH is too low (<7.0), leaving the amine protonated and non-reactive, or too high (>9.0), causing rapid hydrolysis of the NHS ester.[3][5] | Verify the pH of your reaction buffer just before use. Ensure it is within the optimal 7.2-8.5 range. Using freshly prepared buffers is recommended.[3] |
| Hydrolyzed NHS Ester: The reagent was compromised by moisture during storage or handling.[1] | Use a fresh vial of the NHS ester. Remember to warm the vial to room temperature before opening. Prepare the solution in anhydrous DMSO or DMF immediately before starting the reaction.[1][12] | |
| Incompatible Buffer: Use of an amine-containing buffer like Tris or glycine.[1][3] | Switch to a non-amine-containing buffer such as PBS, HEPES, or borate.[1][3] | |
| Incomplete Reaction (Mixture of reactants and product) | Suboptimal Molar Ratio: The molar excess of the NHS ester may be too low. | Increase the molar ratio of the NHS ester to the this compound. A starting point of a 10- to 50-fold molar excess of the NHS ester is common.[1] |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or conduct the reaction overnight at 4°C).[1][6] | |
| Low Reactant Concentrations: The desired bimolecular reaction is concentration-dependent. At low concentrations, the competing hydrolysis of the NHS ester can dominate.[1] | If possible, increase the concentration of your reactants. For dilute solutions, a higher molar excess of the NHS ester may be necessary.[3] | |
| Precipitation of Reactants | Poor Solubility of NHS Ester: Some NHS esters have limited solubility in aqueous solutions. | First, dissolve the NHS ester in a small volume of a water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the reaction buffer.[5][6] |
| High Concentration of Organic Solvent: Adding too much organic solvent can cause precipitation of biomolecules. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%.[5][19] |
Quantitative Data Summary
The efficiency and outcome of the coupling reaction are highly dependent on several quantitative parameters. The following tables provide key data for reaction optimization.
Table 1: pH and NHS Ester Stability
The half-life of an NHS ester is critically dependent on the pH of the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4] |
| 8.0 | 25 | ~125-210 minutes[20] |
| 8.5 | 25 | ~130-180 minutes[20] |
| 8.6 | 4 | 10 minutes[4] |
| 9.0 | 25 | ~110-125 minutes[20] |
Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[3][4][6][7] | Balances amine reactivity and NHS ester stability. |
| Buffer System | Phosphate (B84403), Borate, Bicarbonate, HEPES[1][4][5] | Must be free of primary amines. |
| Molar Ratio (NHS Ester : Amine) | 10:1 to 50:1 | A molar excess of the NHS ester is generally recommended to drive the reaction to completion.[1] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C[1][4][6] | Longer times may be needed for lower temperatures or concentrations. |
| Temperature | 4°C to 25°C[4] | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for this compound and NHS Ester Coupling
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3[6][10]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[10]
-
Purification equipment (e.g., desalting column, HPLC system)
Procedure:
-
Prepare the Amine Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration.
-
Prepare the NHS Ester Solution:
-
Initiate the Reaction: Add the calculated amount of the NHS ester stock solution to the this compound solution. Gently mix immediately. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6][10]
-
Quench the Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[10][21]
-
Purification: Purify the PEGylated product from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (a desalting column) or dialysis.[6][10]
Visualizations
Caption: Workflow for this compound and NHS ester coupling.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 14. benchchem.com [benchchem.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of NH2-PEG8-OH Conjugated Peptides
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of NH2-PEG8-OH conjugated peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Q1: Why am I observing broad peaks for my this compound conjugated peptide during Reversed-Phase HPLC (RP-HPLC) analysis?
Peak broadening is a frequent observation when analyzing PEGylated molecules. Several factors can contribute to this phenomenon:
-
PEG Polydispersity: The polyethylene (B3416737) glycol (PEG) reagent itself is often a mixture of varying chain lengths. This inherent heterogeneity results in a population of PEGylated peptides with slightly different sizes and hydrophobicities, leading to broadened peaks.[1][2]
-
Conformational Flexibility: The PEG chain is highly flexible, allowing the conjugated peptide to exist in multiple conformations in solution. Each conformation may interact differently with the stationary phase, causing peak broadening.[1]
-
Secondary Interactions: Unwanted interactions between the PEG chain and the stationary phase can lead to peak tailing and broadening.[1]
Troubleshooting Steps:
-
Optimize Gradient: Employ a shallow elution gradient (e.g., a 1-2% change in organic solvent per minute).[1][3] This expands the separation window and can improve the resolution of species with similar retention times.[3]
-
Increase Column Temperature: Raising the column temperature (e.g., to 45°C or higher) can enhance peak shape and resolution by lowering the viscosity of the mobile phase and improving mass transfer.[1][4]
-
Adjust Mobile Phase Additives: Trifluoroacetic acid (TFA) at 0.1% is commonly used as an ion-pairing agent to improve peptide peak shape.[1] For applications sensitive to ion suppression, such as mass spectrometry, formic acid or difluoroacetic acid (DFA) can be used as alternatives.[1]
Q2: My PEGylated peptide is co-eluting with the unreacted native peptide or free this compound. How can I improve separation?
Co-elution is a common challenge due to the similar properties of the reaction components. The choice of purification method is critical for achieving good separation.[1]
Troubleshooting Steps:
-
Select the Appropriate Chromatography Mode:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and often most effective technique.[3][] Separation is based on hydrophobicity. The addition of the PEG8 moiety alters the peptide's polarity, usually allowing for separation.[3] Optimizing the column chemistry (e.g., C4 vs. C18) and the gradient is crucial.[1][4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[][6] This method is very effective at removing small molecules like unreacted PEG linkers from the much larger PEGylated peptide.[7][8] However, it may not be sufficient to separate species with very similar sizes.[1]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The PEG chain can shield the surface charges of the peptide, altering its interaction with the IEX resin and enabling separation from the unreacted peptide.[][7]
-
-
Optimize RP-HPLC Conditions: As mentioned previously, a shallow gradient is key to resolving closely eluting peaks.[3] Experimenting with different stationary phases (e.g., C4, C8, C18) can alter selectivity and improve separation.[1][4]
Q3: I am experiencing low recovery of my PEGylated peptide after purification. What are the possible causes and solutions?
Low recovery can be attributed to several factors, primarily related to non-specific binding or suboptimal elution conditions.
Troubleshooting Steps:
-
Address Non-Specific Binding: The PEGylated peptide may be adsorbing to the chromatography column or filtration membranes.[7][8]
-
Optimize Elution Conditions: The conditions may not be strong enough to elute the product from the column.
-
In RP-HPLC, include a high-organic wash step (e.g., 95% acetonitrile) at the end of the gradient to elute any strongly retained components.[1]
-
In IEX, ensure the salt concentration or pH of the elution buffer is sufficient to displace the bound peptide.
-
-
Check for Precipitation: The buffer conditions used during purification might be causing the peptide to precipitate.[8] Ensure the pH and ionic strength of all buffers are compatible with the solubility and stability of your conjugate.[8]
Q4: I'm having trouble detecting my PEGylated peptide and quantifying the amount of free PEG.
The this compound linker itself lacks a strong UV chromophore, which can make detection challenging if the attached peptide also has low UV absorbance.
Troubleshooting Steps:
-
UV Detection: For peptides containing aromatic amino acids (Trp, Tyr, Phe), UV detection at 280 nm is standard. For peptides lacking these residues, detection at a lower wavelength (e.g., 214 nm) is necessary to detect the peptide backbone.[1]
-
Alternative Detectors: If UV detection is insufficient, especially for quantifying free PEG, consider using alternative detectors in series with the UV detector.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound conjugated peptides?
The three primary chromatographic techniques used for purifying PEGylated peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).[] The choice depends on the specific properties of the peptide and the impurities that need to be removed.[7][12]
Q2: Which purification strategy is best for my specific peptide conjugate?
The optimal strategy often involves a combination of methods. A common approach is to use SEC as an initial step to remove the bulk of unreacted small molecules, followed by a high-resolution RP-HPLC step to separate the PEGylated peptide from the unreacted native peptide and other closely related impurities.[]
Caption: Decision tree for selecting a primary purification method.
Q3: How can I confirm the identity and purity of my final PEGylated peptide?
Confirmation requires orthogonal analytical techniques.
-
Analytical RP-HPLC or SEC: Used to assess the purity of the final product by observing a single, sharp peak.[12][13]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are essential to confirm the molecular weight of the purified product. An increase in mass corresponding to the this compound moiety confirms successful conjugation.[13][14]
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Separation Principle | Advantages | Common Challenges |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume (size)[6] | Excellent for removing small molecules (e.g., unreacted PEG) from large conjugates.[] Gentle, non-denaturing conditions. | Low resolution for molecules of similar size.[1] May require long columns for good separation. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity[] | High resolution, capable of separating isomers and species with slight differences.[1][] Well-established for peptide purification.[3] | Can cause peak broadening for PEGylated molecules.[1] Organic solvents may affect peptide stability. |
| Ion Exchange Chromatography (IEX) | Net surface charge[] | Can separate PEGylated from non-PEGylated forms if PEGylation alters the peptide's charge.[7] High capacity. | Not universally applicable; depends on the charge properties of the peptide. May require significant method development. |
Table 2: RP-HPLC Optimization Parameters for PEGylated Peptides
| Parameter | Recommended Change | Expected Outcome | Rationale |
| Gradient Slope | Decrease slope (make it shallower) | Improved resolution between closely eluting peaks | Expands the separation window, allowing more time for differential migration.[3] |
| Column Temperature | Increase temperature (e.g., to 45-60°C) | Sharper peaks, improved resolution | Reduces mobile phase viscosity and improves mass transfer kinetics.[1] |
| Column Chemistry | Test C4, C8, and C18 stationary phases | Altered selectivity and retention times | The optimal phase depends on the overall hydrophobicity of the peptide and the PEG chain length.[1][4] |
| Mobile Phase Additive | Use 0.1% TFA | Improved peak shape for peptides | Acts as an ion-pairing agent, minimizing unwanted ionic interactions with the stationary phase.[1] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a general method for purifying this compound conjugated peptides. Optimization will be required for each specific peptide.
-
Sample Preparation:
-
HPLC System Setup:
-
Column: C18 or C4 reversed-phase column (e.g., 10 x 250 mm for preparative scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[1]
-
Detector: Set UV detector wavelengths to 214 nm and 280 nm.[1]
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 30-60 minutes.[1][4]
-
Include a high-organic wash step (e.g., ramp to 95% Mobile Phase B) for 5-10 minutes to elute all components.[1]
-
Re-equilibrate the column at initial conditions for 10-15 minutes before the next injection.[1]
-
-
Fraction Collection & Analysis:
Caption: General experimental workflow for RP-HPLC purification.
Protocol 2: General Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of small molecules like unreacted this compound from the PEGylated peptide conjugate.
-
Sample Preparation:
-
Concentrate the reaction mixture if necessary.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter.[6]
-
Ensure the sample is fully dissolved in the SEC mobile phase.
-
-
SEC System Setup:
-
Column: Select a column with an appropriate molecular weight separation range (e.g., Superdex 75 or similar).
-
Mobile Phase: A buffered saline solution is common (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The mobile phase should be filtered and degassed.[6]
-
Equilibration: Equilibrate the column with at least two column volumes of mobile phase until a stable baseline is achieved.
-
Detector: UV detector at 280 nm and/or 214 nm. An RI detector can be used in series if PEG quantification is needed.[6]
-
-
Chromatographic Run:
-
Inject a defined volume of the sample. The injection volume should typically not exceed 2-5% of the total column volume to avoid band broadening.
-
Run the separation isocratically (no gradient) at a constant flow rate.
-
-
Fraction Collection & Analysis:
Protocol 3: General Ion Exchange Chromatography (IEX)
This protocol is suitable when PEGylation alters the net charge of the peptide, allowing separation from the unreacted native peptide.
-
Sample Preparation:
-
Perform a buffer exchange on the crude reaction mixture into the IEX binding buffer (low salt concentration). Desalting or diafiltration columns are suitable for this step.
-
Adjust the pH of the sample to ensure the target molecule will bind to the column.
-
Filter the sample through a 0.22 µm filter.
-
-
IEX System Setup:
-
Column: Choose an anion exchange (e.g., Q-type) or cation exchange (e.g., S-type) resin based on the peptide's isoelectric point (pI) and the chosen buffer pH.
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).
-
Equilibration: Equilibrate the column with binding buffer until the pH and conductivity are stable.
-
-
Chromatographic Run:
-
Load the prepared sample onto the column.
-
Wash the column with several volumes of binding buffer to remove any unbound impurities.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).
-
-
Fraction Collection & Analysis:
-
Collect fractions across the elution gradient.
-
Analyze fractions to identify those containing the pure PEGylated peptide. The PEGylated form may elute at a different salt concentration than the native peptide due to charge shielding by the PEG chain.[]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Unreacted NH2-PEG8-OH in Reaction Mixtures
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for identifying and removing unreacted NH2-PEG8-OH from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with unreacted this compound in my reaction mixture?
Unreacted this compound can lead to several downstream issues, including:
-
Difficulties in Purification: The presence of excess PEG can complicate the isolation of the desired PEGylated product, often requiring multiple purification steps.[1]
-
Inaccurate Characterization: Residual PEG can interfere with analytical techniques, leading to incorrect quantification and characterization of the final product.
-
Altered Biological Activity: The presence of unreacted PEG may lead to non-specific interactions in biological assays, potentially affecting the observed activity of the PEGylated molecule.
-
Heterogeneous Final Product: A mixture of the desired product and unreacted PEG results in a heterogeneous final sample, which is undesirable for most applications.[]
Q2: What are the most common methods for identifying the presence of unreacted this compound?
Several analytical techniques can be used to detect unreacted this compound. The choice of method often depends on the available instrumentation and the nature of the reaction mixture.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of unreacted PEG and PEGylated products.[3] | High sensitivity and accuracy for mass determination.[4] | Can be complex to interpret for polydisperse PEG samples.[5] |
| HPLC (SEC & RP-HPLC) | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC).[] | Purity of the conjugate, presence of unreacted PEG.[6] | Well-established for purification and characterization.[] | PEG lacks a strong UV chromophore, may require alternative detectors.[8] |
| LC-MS | Combines the separation power of HPLC with the mass analysis of MS. | Identification and quantification of unreacted PEG and byproducts.[6] | High sensitivity and specificity.[9] | Can be complex to develop methods and interpret data. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of unreacted PEG.[10] | Provides unambiguous structural confirmation.[10] | Lower sensitivity compared to MS, can be complex for large molecules.[10] |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on their affinity for the stationary phase. | Monitors reaction progress and presence of starting material.[11] | Simple, fast, and inexpensive for reaction monitoring.[12] | May require specific stains for PEG visualization.[13] |
Q3: What are the recommended methods for removing unreacted this compound?
The most effective purification strategies leverage the size and physicochemical differences between the unreacted PEG and the larger PEGylated product.
| Purification Method | Principle | Suitability | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[14] | Ideal for separating larger PEGylated molecules from smaller, unreacted PEG.[][] | High resolution, effective for removing unreacted PEG and other small molecules.[15] | Can lead to sample dilution.[15] |
| Dialysis / Diafiltration | Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules by size.[16] | Effective for removing small molecules like this compound from significantly larger products.[17] | Simple, gentle on the product.[18] | Can be time-consuming, may not achieve complete removal without multiple buffer exchanges.[16] |
| Precipitation | Selectively precipitating the product or impurities under specific conditions.[19] | Can be used to precipitate larger protein conjugates, leaving the smaller unreacted PEG in solution.[20] | Scalable and can be cost-effective.[21] | Risk of product denaturation or co-precipitation of impurities.[20] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte or impurities.[22] | Useful for sample cleanup, especially for removing PEG from smaller molecule conjugates. | Can be automated for high-throughput applications. | Method development can be required to find the optimal sorbent and elution conditions.[23] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge.[] | Can be effective if the PEGylation significantly alters the charge of the target molecule.[17] | High capacity and resolution.[24] | The neutral PEG chain may shield charges, reducing the effectiveness of separation.[17] |
Troubleshooting Guides
Issue 1: I see a significant amount of unreacted this compound in my post-reaction analysis.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Ensure the reaction pH is optimal for the chosen conjugation chemistry. For example, reactions with NHS esters are typically more efficient at a pH of 7.0-8.5.[25] Verify the pH of your buffer before starting the reaction.
-
-
Possible Cause: Insufficient molar ratio of the reacting partner to the PEG reagent.
-
Solution: If the PEG is in excess, this is expected. If the PEG is the limiting reagent and is still unreacted, consider potential issues with the other reactant's activity or concentration.
-
-
Possible Cause: Inactive PEG reagent.
-
Solution: PEG reagents can degrade if not stored properly. Use fresh or properly stored reagents and avoid repeated freeze-thaw cycles.[25]
-
Issue 2: My purification by size exclusion chromatography (SEC) is not effectively removing all the unreacted PEG.
-
Possible Cause: Inappropriate column selection.
-
Solution: Ensure the fractionation range of your SEC column is suitable for the sizes of your PEGylated product and the unreacted PEG.
-
-
Possible Cause: Poor resolution.
-
Solution: Optimize the flow rate and column length. A longer column and a slower flow rate can improve resolution.
-
-
Possible Cause: Sample overload.
-
Solution: Do not exceed the recommended sample loading volume for your column, as this can lead to band broadening and poor separation.
-
Issue 3: After dialysis, I still detect unreacted this compound.
-
Possible Cause: Incorrect Molecular Weight Cut-Off (MWCO) of the dialysis membrane.
-
Possible Cause: Insufficient dialysis time or buffer volume.
-
Solution: Increase the volume of the dialysis buffer (at least 100-200 times the sample volume) and perform multiple buffer changes over a 24-48 hour period to ensure a sufficient concentration gradient for diffusion.[16]
-
Experimental Protocols
Protocol 1: Identification of Unreacted this compound by MALDI-TOF MS
-
Sample Preparation:
-
Prepare a matrix solution, for instance, by dissolving α-cyano-4-hydroxycinnamic acid (CHCA) in a suitable solvent like ethanol.[3]
-
If necessary, prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[3]
-
Mix your reaction sample, the matrix solution, and the cationizing agent solution in a specific ratio (e.g., 1:5:1 v/v/v).[3]
-
-
Spotting:
-
Spot a small volume (e.g., 0.5 µL) of the mixture onto the MALDI target plate and allow it to air dry.[3]
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to detect both the unreacted this compound and the PEGylated product.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular weight of unreacted this compound. The peak spacing in the PEG polymer distribution should be 44 Da, corresponding to the ethylene (B1197577) glycol monomer unit.[3]
-
Protocol 2: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)
-
Column Selection and Equilibration:
-
Select an SEC column with a fractionation range appropriate for separating your PEGylated product from the much smaller unreacted this compound.
-
Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column. The larger PEGylated product will elute before the smaller unreacted this compound.[]
-
-
Analysis:
-
Analyze the collected fractions using a suitable detection method (e.g., UV absorbance at 280 nm for proteins, or a refractive index detector for non-UV active compounds) to determine which fractions contain your purified product.[27]
-
Visualizations
Caption: General workflow for identifying and removing unreacted PEG.
Caption: Troubleshooting logic for removing unreacted PEG.
References
- 1. benchchem.com [benchchem.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How are PEG derivatives purified? - Blog [shochem.com]
- 19. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
dealing with hydrolysis of NHS esters in NH2-PEG8-OH reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting for common challenges encountered during experiments involving the hydrolysis of NHS esters in reactions with molecules like NH2-PEG8-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using NHS esters in aqueous solutions?
A1: The main challenge is the competition between the desired reaction with a primary amine (aminolysis) and the undesirable hydrolysis of the NHS ester by water.[1] This hydrolysis reaction renders the NHS ester inactive, as it converts the ester back to a carboxylic acid, which will not react with the amine.[2][3]
Q2: How does pH affect my NHS ester conjugation with this compound?
A2: The pH of the reaction buffer is a critical parameter.[4] A slightly alkaline pH (typically 7.2-8.5) is required to ensure the primary amine of your this compound is deprotonated and therefore nucleophilic enough to react with the NHS ester.[4][5] However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly, reducing its half-life.[6][7]
Q3: What is the optimal pH range for NHS ester reactions?
A3: The optimal pH range is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended.[4][6][8]
Q4: What are suitable buffers for NHS ester conjugation reactions?
A4: It is crucial to use buffers that do not contain primary amines, as they will compete with your this compound for reaction with the NHS ester.[1][9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][8] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][9]
Q5: My NHS ester reagent is not readily soluble in my aqueous reaction buffer. What should I do?
A5: Many non-sulfonated NHS esters have poor water solubility and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][6] It is recommended to prepare this stock solution immediately before use.[5] The final concentration of the organic solvent in the reaction should generally be kept below 10% to avoid denaturation of proteins, if applicable.[6][10]
Q6: How should I store my NHS ester reagents?
A6: NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment.[5][11] To prevent moisture condensation, always allow the reagent vial to equilibrate to room temperature before opening.[5][10] For long-term storage, aliquoting the reagent as a dry powder is recommended to avoid repeated freeze-thaw cycles and exposure to moisture.[5][12]
Data Presentation: NHS Ester Stability and Reaction Parameters
The following tables summarize key quantitative data to aid in the design and optimization of your experiments.
Table 1: Hydrolytic Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][6][7] |
| 7.0 | Room Temperature | ~7 hours[1] |
| 8.0 | 4 | ~1 hour[1] |
| 8.5 | Room Temperature | 125-180 minutes[1] |
| 8.6 | 4 | 10 minutes[1][6][7] |
| 9.0 | Room Temperature | Minutes[1] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[5]
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5[4][6] | Balances amine nucleophilicity and NHS ester stability.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C[13] | Room temperature reactions are faster, while 4°C allows for overnight reactions with more stable molecules.[13] |
| Reaction Time | 30 minutes - 4 hours at RT; Overnight at 4°C[13][14] | Should be optimized based on reaction progress. |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule[5][13] | A molar excess helps to drive the reaction towards completion.[13] |
| Buffer System | Amine-free buffers (e.g., PBS, HEPES, Borate)[1] | Prevents competition for the NHS ester.[2] |
Experimental Protocol: Conjugation of an NHS Ester to this compound
This protocol provides a general guideline for the conjugation of an NHS ester to this compound. Optimization may be required for specific applications.
Materials:
-
NHS ester-functionalized molecule
-
This compound
-
Anhydrous DMSO or DMF[5]
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[1]
Procedure:
-
Reagent Preparation:
-
Allow the NHS ester and this compound vials to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[5] The concentration will depend on the desired molar excess.
-
Dissolve the this compound in the amine-free reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester stock solution to the this compound solution.
-
Ensure the final concentration of the organic solvent is less than 10%.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] Gentle stirring or mixing is recommended.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted NHS ester, hydrolyzed byproducts, and quenching reagents using an appropriate purification method such as size-exclusion chromatography (desalting column) or dialysis.[1]
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques (e.g., mass spectrometry, HPLC) to confirm successful conjugation.
-
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
-
Potential Cause 1: Inactive NHS Ester Reagent.
-
Solution: The NHS ester may have hydrolyzed due to improper storage or handling.[5] Ensure reagents are stored in a desiccated environment at -20°C.[11] Always allow the vial to reach room temperature before opening.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[16] You can test the activity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[5][17]
-
-
Potential Cause 2: Suboptimal pH.
-
Potential Cause 3: Competing Nucleophiles in the Buffer.
-
Potential Cause 4: Dilute Reactant Concentrations.
Issue 2: High Polydispersity or Aggregation of the Product
-
Potential Cause 1: Excessive Crosslinking.
-
Potential Cause 2: Change in Product Charge.
-
Solution: The reaction of an NHS ester with a primary amine neutralizes the positive charge of the amine. This change in the isoelectric point can sometimes lead to aggregation.[2] Consider performing the reaction at a lower concentration.
-
-
Potential Cause 3: High Concentration of Organic Solvent.
-
Solution: Ensure the final concentration of DMSO or DMF in your reaction mixture is below 10%, as higher concentrations can cause some molecules, particularly proteins, to precipitate.[16]
-
Visualizations
Caption: Competing reaction pathways for NHS esters in aqueous solution.
Caption: Experimental workflow for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Controlling the Degree of PEGylation
Welcome to the Technical Support Center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of PEGylation, a critical factor in the development of therapeutic proteins and nanoparticles.[1] Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Initial Consideration: Choosing the Correct PEG Reagent
A crucial first step in any PEGylation experiment is selecting the appropriate PEG reagent for your target molecule. The user specified NH2-PEG8-OH , which is a heterobifunctional PEG linker with a primary amine (-NH2) at one end and a hydroxyl (-OH) group at the other.[2]
-
Reactivity of this compound : The primary amine group on this molecule is nucleophilic and will readily react with activated carboxylic acids (in the presence of activators like EDC), NHS esters, or aldehydes/ketones.[3][4][]
-
Intended Use : This reagent is ideal if your target molecule has a carboxyl group, an NHS ester, or a similar functional group that you wish to modify. It is not suitable for PEGylating the primary amines (e.g., lysine (B10760008) residues) of a protein, as it possesses an amine group itself.[3][4]
For the common goal of PEGylating protein amine groups, an amine-reactive PEG , such as an NHS-ester PEG (e.g., mPEG-NHS) , is the standard choice.[6][7][8] These reagents react efficiently with the primary amines on proteins to form stable amide bonds.[6][8] This guide will focus on controlling the degree of PEGylation using these more common amine-reactive PEGs.
Frequently Asked Questions (FAQs)
Q1: How does the molar ratio of PEG to protein affect the degree of PEGylation?
The molar ratio of the PEG reagent to the protein is a primary determinant of the degree of PEGylation.[9]
-
Low Molar Ratios (e.g., 1:1 to 5:1 PEG:protein): These ratios favor a lower degree of PEGylation, increasing the proportion of mono-PEGylated species.[1] To achieve mono-PEGylation, it is often recommended to start with molar ratios in this range.[1][10]
-
High Molar Ratios (e.g., >10:1 PEG:protein): Increasing the molar excess of the PEG reagent drives the reaction towards a higher degree of PEGylation, resulting in multi-PEGylated species and potentially increasing the risk of protein aggregation.[11]
Q2: What is the role of pH in controlling the PEGylation reaction?
The reaction pH is a critical factor for controlling both the rate and specificity of the PEGylation reaction.[12]
-
For Amine-Reactive PEGs (e.g., NHS esters): The reaction targets unprotonated primary amines.[12]
-
Optimal pH (7.2 - 8.5): This range provides a good balance between amine reactivity and the stability of the NHS ester.[12] A higher pH within this range (e.g., 8.0-8.5) increases the reactivity of lysine ε-amino groups, leading to higher degrees of PEGylation.[10][12]
-
Low pH (< 7.0): Most primary amines are protonated and thus non-nucleophilic, slowing the reaction significantly.[12] However, a lower pH (around 7.0) can sometimes favor modification of the N-terminal α-amino group, which typically has a lower pKa than lysine residues.[1][10]
-
High pH (> 8.5): While amine reactivity is high, the hydrolysis of the NHS ester also increases dramatically, which can inactivate the PEG reagent and lower the overall yield.[12]
-
Q3: Can reaction time and temperature be used to control the degree of PEGylation?
Yes, both time and temperature are important parameters for controlling the reaction.
-
Reaction Time: Longer reaction times generally lead to a higher degree of PEGylation.[10] It is advisable to monitor the reaction's progress over time to determine the optimal point to quench the reaction and achieve the desired product distribution.[1]
-
Temperature: Higher temperatures increase the reaction rate, which can result in a higher degree of PEGylation.[10] Performing the reaction at a lower temperature (e.g., 4°C) slows the reaction down, offering more precise control over the extent of modification.[10][11]
Q4: My protein is aggregating during the PEGylation reaction. What can I do?
Protein aggregation is a common issue during PEGylation.[11][13] It can be caused by suboptimal reaction conditions or conformational changes induced by the PEGylation itself.[10][11]
-
Optimize Protein Concentration: High protein concentrations can promote intermolecular interactions and aggregation.[10][11] Try performing the reaction at a lower protein concentration.[10][11]
-
Screen Reaction Conditions: Systematically screen different pH values, temperatures, and PEG:protein molar ratios in small-scale experiments to identify the optimal conditions for your specific protein.[11]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the PEG reagent at once, add it stepwise over a period of time. This can help to minimize local high concentrations of the reagent that might promote aggregation.[11]
Data Presentation: Molar Ratio vs. Degree of PEGylation
The following table provides an example of how the molar ratio of an amine-reactive PEG (mPEG-NHS) to a model protein can influence the distribution of PEGylated products.
| Molar Ratio (PEG:Protein) | Unmodified Protein (%) | Mono-PEGylated (%) | Di-PEGylated (%) | Multi-PEGylated (%) |
| 1:1 | 60 | 35 | 5 | <1 |
| 3:1 | 25 | 60 | 10 | 5 |
| 5:1 | 10 | 55 | 25 | 10 |
| 10:1 | <5 | 30 | 40 | 25 |
| 20:1 | <1 | 10 | 35 | 55 |
Note: These values are illustrative and the actual results will vary depending on the specific protein, PEG reagent, and reaction conditions.
Experimental Protocols
Protocol 1: Controlled PEGylation of a Protein with mPEG-NHS Ester
This protocol describes a general procedure for the controlled PEGylation of a protein by targeting its primary amine groups with an mPEG-NHS ester.
Materials:
-
Protein of interest
-
mPEG-NHS Ester
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.4. Avoid buffers containing primary amines like Tris or glycine.[7][8][12][14]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4.[12]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, exchange it into the reaction buffer using dialysis or a desalting column.[7][14]
-
PEG Reagent Preparation: Immediately before use, warm the mPEG-NHS ester vial to room temperature to prevent moisture condensation.[7][14] Dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8]
-
Reaction Setup: Add the calculated volume of the mPEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 3:1 molar ratio of PEG to protein).[10] Mix gently. The final concentration of the organic solvent should ideally be less than 10%.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[8][12] The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.[12]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as size-exclusion chromatography.[10]
-
Analysis: Analyze the purified product by SDS-PAGE and Size-Exclusion Chromatography (SEC-HPLC) to determine the degree of PEGylation.
Protocol 2: Analysis of PEGylation Degree by SDS-PAGE
Procedure:
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the different PEGylated species.
-
Load samples of the unreacted protein, the reaction mixture at different time points, and the purified PEGylated protein.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Visualize the gel. The attachment of each PEG chain will result in a noticeable increase in the apparent molecular weight of the protein, leading to distinct bands for mono-, di-, tri-, and multi-PEGylated species.
Visualizations
Chemical Reaction and Workflow Diagrams
Caption: Reaction of an amine-reactive mPEG-NHS ester with a primary amine on a protein.
Caption: Experimental workflow for controlling the degree of protein PEGylation.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common PEGylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyl-PEG-Amine, OH-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
avoiding side reactions during the conjugation of NH2-PEG8-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of NH2-PEG8-OH and similar amine-containing PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating an amine-PEG linker to a protein?
A1: The most common method for conjugating an amine-PEG linker, such as this compound, involves reacting it with a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester. The primary amine (-NH2) of the PEG linker acts as a nucleophile and attacks the carbonyl carbon of the NHS ester on the protein. This results in the formation of a stable amide bond, covalently linking the PEG to the protein, and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[2][3]
Q2: What are the most common side reactions to be aware of during conjugation?
A2: The primary side reactions of concern are:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. This reaction competes with the desired conjugation and is more pronounced at higher pH values.[2][4]
-
Intermolecular Cross-linking: If the protein has multiple reactive sites or if a bifunctional PEG linker is inadvertently used, multiple protein molecules can be linked together, leading to aggregation.[5][6]
-
Protein Aggregation: Changes in the reaction environment (pH, temperature, protein concentration) or the modification of the protein surface can lead to instability and aggregation.[5][7]
-
Intramolecular Cross-linking: A bifunctional linker can react with two sites on the same protein molecule.
-
Non-specific Reactions: At very high pH, other nucleophilic groups on the protein, such as the hydroxyl groups of serine, threonine, and tyrosine, may show some reactivity towards the NHS ester.[8]
Q3: Why is my conjugation yield consistently low?
A3: Low conjugation yield is a frequent issue and can stem from several factors:
-
Suboptimal pH: The reaction pH is critical. If the pH is too low (below 7), the amine group of the PEG will be protonated and non-nucleophilic. If the pH is too high (above 8.5-9.0), the hydrolysis of the NHS ester will be rapid, consuming the reactive sites on your protein.[4][9]
-
Hydrolyzed NHS Ester: The NHS-ester functionalized protein may have hydrolyzed due to improper storage or handling. It's crucial to use freshly activated protein.[9]
-
Inactive PEG Reagent: Ensure the this compound is pure and has not degraded.
-
Competing Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the PEG-amine for reaction with the NHS ester and should be avoided.[6][10]
-
Insufficient Molar Ratio: An insufficient molar excess of the this compound over the activated protein can lead to an incomplete reaction.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems during the conjugation of this compound.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Evidence | Recommended Solution |
| Suboptimal Reaction pH | Reaction performed outside the optimal pH range of 7.2-8.5.[2][3] | Verify the pH of your reaction buffer with a calibrated meter. Perform small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimum for your specific protein. |
| Hydrolysis of NHS Ester | Low yield despite using fresh reagents and optimal pH. Reaction is slow. | Lower the reaction temperature to 4°C to slow the rate of hydrolysis relative to the conjugation reaction, though this may require a longer incubation time.[2] Ensure the activated protein is used immediately. |
| Inactive/Degraded Reagents | The reaction fails even with fresh buffers and optimized conditions. | Use a fresh vial of this compound. Ensure the protein activation step is performed correctly and the activated protein is used promptly. |
| Competing Amines in Buffer | Use of Tris, glycine, or other amine-containing buffers. | Perform a buffer exchange on your protein solution into an amine-free buffer like Phosphate-Buffered Saline (PBS) or HEPES before the reaction.[6][10] |
| Insufficient Molar Excess of PEG | A significant amount of unreacted activated protein is observed after the reaction. | Increase the molar excess of this compound. It is recommended to perform a series of reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1 of PEG to protein) to determine the ideal ratio.[11] |
Issue 2: Protein Aggregation Observed During or After Conjugation
| Potential Cause | Evidence | Recommended Solution |
| Intermolecular Cross-linking | Formation of high molecular weight species, visible precipitates, or turbidity.[5] | Ensure you are using a monofunctional activated protein. If a bifunctional crosslinker was used for activation, this is a likely cause. Consider site-specific activation strategies to control the reaction. |
| High Protein Concentration | Aggregation is more pronounced at higher protein concentrations. | Reduce the protein concentration in the reaction mixture. Test a range of lower concentrations to find a balance between reaction efficiency and stability.[6] |
| Protein Instability at Reaction pH | Protein is known to be unstable at the optimal conjugation pH (7.2-8.5). | Perform a pH stability study for your protein. If necessary, conduct the conjugation at a lower pH and for a longer duration. Alternatively, add stabilizing excipients. |
| Suboptimal Reaction Conditions | Aggregation occurs upon addition of the PEG reagent or during incubation. | Lower the reaction temperature to 4°C.[5] Add the PEG reagent solution to the protein solution slowly and with gentle, continuous stirring to avoid localized high concentrations.[5] |
| Use of Stabilizing Excipients | Protein is inherently unstable under various conditions. | Add stabilizing agents to the reaction buffer, such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or certain amino acids (arginine, glycine).[5] |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[12][13] |
| 7.0 | Room Temperature | ~7 hours[12] |
| 8.0 | Room Temperature | 210 minutes[4][14] |
| 8.5 | Room Temperature | 180 minutes[4][14] |
| 8.6 | 4°C | 10 minutes[13][15] |
| 9.0 | Room Temperature | < 125 minutes[4][14] |
Table 2: Recommended Reaction Parameters for Amine-PEG Conjugation to an NHS-Activated Protein
These are general guidelines; optimal conditions should be determined empirically for each specific system.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[2] | Balances amine reactivity with NHS ester hydrolysis. The optimal pH is often between 8.3 and 8.5.[4] |
| Buffer System | Phosphate (B84403), Borate, Bicarbonate, HEPES[2] | Must be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.[6][10] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1[11] | Varies depending on the number of available reactive sites and the desired degree of PEGylation. Must be optimized empirically. |
| Protein Concentration | 1 - 10 mg/mL[11] | Higher concentrations can improve reaction kinetics but may also lead to aggregation.[9] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C)[2] | Lower temperatures (4°C) slow the reaction but also decrease the rate of hydrolysis, which can be beneficial.[5] |
| Reaction Time | 30 min - 4 hours (RT) or Overnight (4°C)[2] | Dependent on temperature and the reactivity of the specific protein. |
| Quenching Agent | 1 M Tris or Glycine[2] | Added after the desired incubation time to consume any unreacted NHS ester and terminate the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-Activated Protein
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare the NHS-activated protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.[2] Use the activated protein immediately.
-
Dissolve the required amount of this compound in the reaction buffer to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the calculated molar excess of the this compound solution to the NHS-activated protein solution.
-
The final volume of the added PEG solution should ideally not exceed 10% of the total reaction volume to avoid solubility issues.
-
Incubate the reaction mixture. A typical incubation is for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[2][10]
-
-
Quenching:
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[16][]
-
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[18]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining:
-
Coomassie Staining: Immerse the gel in Coomassie Brilliant Blue staining solution for at least 1 hour, followed by destaining.[19]
-
Barium Iodide Staining (for PEG): Immerse the gel in a 5% barium chloride solution for 10 minutes, rinse, and then immerse in an iodine solution to visualize the PEG chains as brown bands.[19]
-
Protocol 3: Characterization by Size Exclusion Chromatography (SEC)
-
System Equilibration:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., Phosphate Buffered Saline) at a constant flow rate until a stable baseline is achieved.[16]
-
-
Sample Preparation:
-
Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Analysis:
-
Inject the filtered sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The PEGylated protein will have a larger hydrodynamic radius and will elute earlier than the unreacted native protein.[16] Aggregates will elute first.
-
Protocol 4: Characterization by Mass Spectrometry (Top-Down Approach)
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample to remove non-volatile salts.
-
Reconstitute the desalted protein in a solution of 50:50 (v/v) acetonitrile (B52724)/water with 0.1% formic acid to a final concentration of approximately 1 µM.[20]
-
-
LC-MS Analysis:
-
Inject the sample onto a reversed-phase liquid chromatography (RPLC) column (e.g., C4) for separation.[20]
-
Elute the protein using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry Parameters:
-
Acquire data in positive ion mode.
-
Set the mass analyzer to a high resolution (e.g., >70,000) to resolve the different PEGylated species.[20]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact protein and its PEGylated forms.[20] This will allow for the determination of the degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Desired vs. side reaction pathways in NHS-ester chemistry.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
impact of buffer pH on NH2-PEG8-OH conjugation efficiency
Welcome to the technical support center for NH2-PEG8-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation efficiency, with a specific focus on the critical role of buffer pH. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for conjugating this compound to an N-hydroxysuccinimide (NHS) ester?
A1: The optimal pH for conjugating this compound with an NHS ester is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a high reaction rate.[5][6][7]
Q2: Why is pH so critical for this conjugation reaction?
A2: The pH of the reaction buffer governs two competing chemical processes that directly impact your yield:
-
Amine Reactivity: The terminal primary amine (-NH2) on the PEG molecule is the reactive group. For it to function as an effective nucleophile and attack the NHS ester, it must be in its deprotonated (-NH2) form. At acidic pH (well below its pKa of ~9.0-11.0), the amine is protonated (-NH3+), rendering it non-reactive.[6][8][9]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that inactivates the ester. The rate of hydrolysis increases dramatically as the pH rises.[1][2][10]
Therefore, the optimal pH range of 7.2-8.5 provides the best balance, ensuring a sufficient concentration of reactive, deprotonated PEG-amine while keeping the rate of NHS ester hydrolysis manageable.[2][6]
Q3: What happens if my buffer pH is too low?
A3: If the pH is too low (e.g., below 7.0), the majority of the this compound molecules will have their amine group in a protonated state (-NH3+).[6] This positively charged, protonated amine is not nucleophilic and cannot react with the NHS ester, which will lead to very low or no conjugation efficiency.[6]
Q4: What happens if my buffer pH is too high?
A4: If the pH is too high (e.g., above 8.5-9.0), the hydrolysis of the NHS ester can become the dominant reaction, proceeding much faster than the desired conjugation.[6] This rapid degradation of your NHS-activated molecule will significantly reduce the amount available to react with the PEG-amine, resulting in poor conjugation yield.[1][6]
Q5: Which buffers should I use for the conjugation reaction?
A5: It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES buffer, pH 7-8
-
Borate buffer, pH 8-9
Q6: Are there any buffers I must avoid?
A6: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine. These buffer components will react with the NHS ester, quenching the reaction and drastically reducing your yield.[1][4][5] However, these buffers are useful for intentionally stopping the reaction once it is complete.[1][5]
Quantitative Data Summary
The stability of the amine-reactive NHS ester is highly dependent on pH. As the pH increases, the half-life of the active ester in an aqueous solution decreases rapidly. This relationship underscores the importance of initiating the conjugation step promptly after reagent preparation, especially at higher pH values.
| pH | Approximate Half-life of NHS Ester | Impact on Conjugation |
| 7.0 | 4-5 hours | The NHS ester is relatively stable, but the concentration of reactive (deprotonated) PEG-amine is lower, slowing the reaction rate.[1][10][12] |
| 8.0 | ~1-2 hours | A good compromise, offering moderate amine reactivity and manageable NHS ester stability.[13] |
| 8.5 | ~30 minutes | A commonly used pH that increases the reaction rate due to a higher concentration of reactive amine.[6] |
| 8.6 | ~10 minutes | The reaction with amine must be very rapid to outcompete the fast hydrolysis of the NHS ester.[1][10] |
| 9.0 | < 10 minutes | Very high risk of NHS ester hydrolysis dominating the reaction, leading to low yields.[13] |
Note: Half-life values are approximate and can be affected by temperature, buffer composition, and the specific molecule.
Visual Guides and Workflows
Amine-NHS Ester Conjugation Chemistry
The following diagram illustrates the core chemical reaction. The efficiency is a balance between having the amine in its reactive, deprotonated state and the stability of the NHS ester, both of which are controlled by the buffer pH.
Caption: The dual role of pH in amine conjugation.
General Experimental Workflow
This workflow outlines the key steps for a typical conjugation of this compound to an NHS-activated protein or molecule.
Caption: Standard workflow for amine-PEG conjugation.
Troubleshooting Guide
Low or no conjugation yield is a common issue. This guide provides a systematic approach to identifying the root cause.
Caption: Troubleshooting low conjugation efficiency.
Experimental Protocols
Protocol 1: General Conjugation of this compound to an NHS-Activated Protein
This protocol provides a starting point for conjugating an amine-PEG to a protein that has been activated with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5).
-
This compound.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[5] If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, weigh the required amount of this compound and dissolve it in the Reaction Buffer to a known concentration (e.g., 10 mM). Do not store the PEG solution.[14][15]
-
Conjugation Reaction:
-
Add the desired molar excess of the freshly prepared this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.[4]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[5] Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove unreacted PEG and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method depends on the size of the protein conjugate.
-
Analysis: Analyze the purified conjugate using SDS-PAGE to observe the shift in molecular weight. Further characterization can be performed using HPLC, mass spectrometry, or functional assays.
Protocol 2: Two-Step EDC/NHS Carboxyl Activation and Amine-PEG Conjugation
This protocol is used when conjugating this compound to a molecule containing a carboxylic acid group (-COOH). A two-step pH process is highly recommended for maximum efficiency.[7]
Materials:
-
Carboxyl-containing molecule.
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5.[11]
-
Quenching and purification materials as described in Protocol 1.
Procedure:
-
Step 1: Carboxyl Group Activation (Low pH)
-
Dissolve your carboxyl-containing molecule in ice-cold Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Add EDC to the molecule solution, followed immediately by NHS. A typical molar ratio is 1:1.5:1.5 (Molecule:EDC:NHS).[16]
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[16][17]
-
-
Step 2: Amine Coupling (Higher pH)
-
Immediately after activation, add the activated molecule solution to a solution of this compound dissolved in the Coupling Buffer. Alternatively, the pH of the activation mixture can be carefully raised to 7.2-7.5 by adding a concentrated phosphate buffer solution.[11][18]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11][16]
-
-
Quenching and Purification: Follow steps 4-6 from Protocol 1 to quench, purify, and analyze the final conjugate.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
strategies to minimize steric hindrance in NH2-PEG8-OH reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing steric hindrance in reactions involving NH2-PEG8-OH to enhance conjugation efficiency and preserve the biological activity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions, and why is it a concern?
A1: Steric hindrance is the spatial obstruction of a chemical reaction due to the size and shape of the molecules involved.[1] In reactions with this compound, the polyethylene (B3416737) glycol (PEG) chain, although relatively short in this case, can physically block the reactive amine group from accessing its target on another molecule.[1][2] This is a significant concern as it can lead to low reaction yields, incomplete conjugation, and reduced biological activity of the final product if the PEG molecule obstructs a critical binding site.[1][3]
Q2: What are the common indicators that steric hindrance is negatively impacting my this compound reaction?
A2: Common signs that steric hindrance may be an issue in your conjugation reaction include:
-
Low reaction yields: The amount of your final PEGylated product is significantly lower than theoretically expected.[1][3]
-
Incomplete conjugation: A substantial portion of your target molecule remains unmodified, even when using a high molar excess of the this compound.[3]
-
Reduced biological activity: The conjugated PEG molecule sterically interferes with the active site or a crucial binding domain of your biomolecule, leading to a decrease in its function.[1][3]
Q3: How does the choice of reaction chemistry influence steric hindrance with this compound?
A3: The choice of conjugation chemistry is critical. Highly efficient and specific reactions that can be performed under mild conditions are generally preferred to minimize side reactions that can be exacerbated by steric hindrance.[4]
-
NHS ester chemistry: Widely used for targeting primary amines, but the stability of the NHS ester is pH-dependent, and hydrolysis can compete with the desired reaction.[5][6]
-
EDC/NHS coupling: Used to conjugate the amine of this compound to a carboxyl group. This two-step reaction allows for more control, but the intermediates are susceptible to hydrolysis.[7][8]
-
"Click Chemistry": Reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) are highly specific and efficient, which can be advantageous in overcoming steric challenges.[4]
Q4: Can adjusting the reaction conditions help in overcoming steric hindrance?
A4: Yes, optimizing reaction conditions is a key strategy.[4]
-
pH: The pH of the reaction buffer is a critical factor. For NHS-ester reactions with the amine of this compound, a pH range of 7.2 to 8.5 is generally recommended to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[5][9]
-
Molar Ratio: Increasing the molar excess of the this compound can help drive the reaction forward, especially when dealing with sterically hindered sites.[5][10] However, an excessive amount can complicate downstream purification.[11]
-
Temperature and Time: Lowering the reaction temperature (e.g., 4°C) and extending the incubation time can sometimes favor the desired conjugation over side reactions and aggregation, especially for sensitive biomolecules.[6][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Low or No Conjugation Yield | Steric hindrance at the reaction site.[1] | • Increase the molar excess of the this compound reagent.[10]• If applicable, consider a longer PEG linker to provide greater reach.[13]• Optimize reaction pH, temperature, and time to enhance reactivity.[1] |
| Inactive reagents due to improper storage or handling (e.g., hydrolysis of NHS ester).[10][11] | • Use fresh, high-quality reagents and store them according to the manufacturer's instructions, typically at -20°C with a desiccant.[4][7]• Prepare solutions of reactive linkers like NHS esters immediately before use.[14] | |
| Suboptimal buffer conditions. | • Avoid buffers containing primary amines (e.g., Tris) for NHS ester reactions, as they compete with the target.[5][10]• Ensure the pH is optimal for the chosen chemistry (e.g., 7.2-8.5 for NHS esters).[5] | |
| Protein Aggregation During Reaction | Intermolecular cross-linking or hydrophobic interactions. [4][12] | • Lower the protein concentration to reduce intermolecular interactions.[12]• Perform the reaction at a lower temperature (e.g., 4°C).[12]• The hydrophilic nature of the PEG chain on this compound should help, but if aggregation persists, consider optimizing the degree of PEGylation.[13] |
| Loss of Biological Activity of the Conjugate | PEGylation at or near the active site of the biomolecule.[1][3] | • If possible, employ site-specific conjugation methods to direct the attachment of this compound away from critical regions.[1]• Protect the active site with a reversible inhibitor during the conjugation reaction.[15] |
Quantitative Data Summary
The success of reactions involving NHS esters is highly dependent on the stability of the ester, which is influenced by pH.
Table 1: Effect of pH on the Half-life of a Typical NHS Ester at 25°C
| pH | Half-life of NHS Ester | Reference(s) |
| 7.0 | 1 - 2 hours | [6] |
| 8.0 | ~30 minutes | [6] |
| 8.5 | ~10 minutes | [6] |
| 9.0 | ~3 minutes | [6] |
This data highlights the critical need to carefully control the pH to balance the reactivity of the primary amine on this compound with the stability of the NHS ester.
Table 2: Recommended Molar Ratios for Common this compound Reactions
| Reaction Type | Reactant | Recommended Molar Excess | Notes |
| NHS Ester Coupling | This compound to Protein/Molecule | 5- to 50-fold[5] | The optimal ratio is system-dependent and should be determined empirically. |
| EDC/NHS Coupling | EDC to Carboxyl Groups | 2- to 10-fold[7] | A higher excess may be needed for dilute solutions. |
| NHS to Carboxyl Groups | 2- to 5-fold[7] | Improves the stability of the amine-reactive intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.[9]
-
Protocol 2: Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to this compound
-
Activation of the Carboxyl Group:
-
Dissolve the carboxyl-containing molecule in an activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).[7][16]
-
Add EDC and NHS to the solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[7]
-
Incubate for 15-30 minutes at room temperature.[16]
-
-
Conjugation to this compound:
-
Quenching the Reaction (Optional):
-
Add a quenching reagent like hydroxylamine (B1172632) to a final concentration of 10-50 mM and incubate for 15-30 minutes to deactivate unreacted NHS esters.[7]
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis or chromatography to remove excess reagents.[16]
-
Visualizations
Caption: Diagram illustrating steric hindrance in a reaction.
Caption: Workflow for minimizing steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: NH2-PEG8-OH Based PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the NH2-PEG8-OH linker. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidance to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an this compound linker in PROTAC design?
The this compound linker offers several advantages in PROTAC development. The polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these large molecules.[1][2] The defined length of the eight PEG units provides a good balance of flexibility and rigidity, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Furthermore, the bifunctional nature of the linker, with a primary amine (-NH2) and a primary hydroxyl (-OH) group, allows for a modular and controlled synthetic approach.[4]
Q2: I am observing low yields in my coupling reactions with the this compound linker. What are the common causes and solutions?
Low coupling yields are a frequent issue in multi-step PROTAC synthesis.[5] Several factors can contribute to this problem when using an this compound linker:
-
Inefficient Amide Coupling: Amide bond formation is a common step. If you are experiencing low yields, consider the following:
-
Coupling Reagents: Standard coupling reagents may not be efficient enough. Consider using more powerful reagents like HATU or HBTU.[6][7]
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze activated esters. Optimize the reaction temperature and time.[6]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine-containing component is generally the best approach to avoid side reactions of the amine with the coupling reagent.[8]
-
-
Steric Hindrance: The reactive functional groups on your protein of interest (POI) ligand or E3 ligase ligand might be sterically hindered. Using a linker with a different attachment point or a longer PEG chain could alleviate this issue.
-
Starting Material Purity: Impurities in your ligands or the this compound linker can interfere with the reaction. Always verify the purity of your starting materials using techniques like NMR and LC-MS.[]
-
TFA Salts: If one of your components is a trifluoroacetic acid (TFA) salt (e.g., after a Boc-deprotection step), the amine will be protonated and unreactive. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the salt before the coupling reaction.[10]
Q3: How do I choose which end of the this compound linker to react first?
The choice of which functional group to react first depends on the functional groups available on your POI and E3 ligase ligands and the overall synthetic strategy. This requires an orthogonal protecting group strategy to differentiate the reactivity of the amine and hydroxyl groups.
-
Protecting the Amine: The primary amine is more nucleophilic than the primary hydroxyl group. Therefore, it is common practice to protect the amine first, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.[11][12] This allows for the selective reaction of the hydroxyl group.
-
Reacting the Hydroxyl Group: Once the amine is protected, the hydroxyl group can be reacted. Common reactions include etherification (e.g., Williamson ether synthesis or Mitsunobu reaction) or activation to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.[13][14]
-
Deprotection and Second Coupling: After the first ligand is attached via the hydroxyl end, the amine protecting group is removed, and the now-free amine can be coupled to the second ligand, typically through an amide bond formation.[15][16]
Q4: I'm having difficulty purifying my final PROTAC. What are some common issues and solutions?
The PEG8 linker, while beneficial for solubility, can introduce purification challenges.[5]
-
High Polarity: The hydrophilic nature of the PEG chain can cause the PROTAC to adhere to silica (B1680970) gel during normal-phase column chromatography, leading to poor separation and low recovery.[10]
-
Solution: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for purifying polar, PEGylated molecules.[14]
-
-
Product Loss During Workup: The hydrophilicity of the PEG linker can also lead to the loss of product into the aqueous phase during extractions.
-
Solution: Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[17]
-
-
Complex Reaction Mixtures: Side reactions can lead to a complex mixture of products that are difficult to separate.
-
Solution: Optimize reaction conditions to minimize side product formation and consider using orthogonal purification techniques, such as a combination of ion-exchange chromatography and reverse-phase HPLC.[5]
-
Q5: My final PROTAC has poor aqueous solubility, even with the PEG8 linker. What can I do?
While the PEG8 linker enhances hydrophilicity, the overall solubility of the PROTAC is determined by the combined properties of the linker, the POI ligand, and the E3 ligase ligand.[18]
-
Co-solvents: For in vitro assays, prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. The use of co-solvents such as PEG-400 can also improve solubility.
-
pH Adjustment: If your PROTAC contains ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Formulation Strategies: For in vivo studies, consider advanced formulation techniques such as the use of excipients or lipid-based delivery systems.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions during the synthesis of this compound based PROTACs.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling | Inefficient coupling reagent. | Use a more potent coupling reagent like HATU or HBTU.[6][7] |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents.[6] | |
| Starting material is a TFA salt. | Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the salt.[10] | |
| Steric hindrance. | Consider a different attachment point on the ligand or a longer PEG linker. | |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Use a higher concentration of TFA (e.g., 20-50% in DCM).[15] |
| Short reaction time. | Increase the reaction time and monitor by LC-MS until completion.[15] | |
| Incomplete Fmoc Deprotection | Insufficient base concentration. | Use a 20% solution of piperidine (B6355638) in DMF.[11] |
| Short reaction time. | While typically fast, ensure the reaction has gone to completion by monitoring with LC-MS.[11] | |
| Difficult Purification | High polarity of the PROTAC. | Use reverse-phase HPLC for purification instead of normal-phase column chromatography.[14] |
| Product loss during aqueous workup. | Minimize aqueous washes or use saturated brine.[17] | |
| Poor Aqueous Solubility | High lipophilicity of the ligands. | Use co-solvents (e.g., DMSO, PEG-400) for in vitro assays. Adjust the pH of the buffer if the PROTAC has ionizable groups.[18] |
| Ambiguous Characterization Data | Broad peaks in ¹H NMR due to PEG flexibility. | The repeating ethylene (B1197577) glycol units of the PEG linker typically show a characteristic broad signal around 3.6 ppm. Integration of this signal relative to the protons on the warhead and E3 ligase ligand can help confirm the structure.[19] |
| Unclear LC-MS results. | Calculate the expected molecular weight and look for the corresponding [M+H]⁺ ion. Use high-resolution mass spectrometry (HRMS) for accurate mass determination.[] |
Experimental Protocols
Here, we provide detailed protocols for a common synthetic workflow for an this compound based PROTAC. This strategy involves the protection of the amine, activation and coupling of the hydroxyl group, deprotection of the amine, and a final coupling step.
Protocol 1: Boc Protection of this compound
Objective: To protect the primary amine of the linker to allow for selective reaction at the hydroxyl group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.5 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG8-OH.
Protocol 2: Activation of the Hydroxyl Group and Coupling of the First Ligand (e.g., via Mitsunobu Reaction)
Objective: To couple a phenolic POI ligand to the hydroxyl end of the Boc-protected linker.
Materials:
-
Boc-NH-PEG8-OH
-
Phenolic POI Ligand
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
Procedure:
-
Dissolve Boc-NH-PEG8-OH (1.2 eq), the phenolic POI ligand (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).[17]
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[13]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the Boc-protected Ligand1-O-PEG8-NH-Boc intermediate.
Protocol 3: Boc Deprotection
Objective: To remove the Boc protecting group to reveal the primary amine for the second coupling reaction.
Materials:
-
Boc-protected Ligand1-O-PEG8-NH-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.[15]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting TFA salt of the amine is often used directly in the next step.[16]
Protocol 4: Final Amide Coupling with the Second Ligand
Objective: To couple the E3 ligase ligand (containing a carboxylic acid) to the free amine of the intermediate.
Materials:
-
Ligand1-O-PEG8-NH₂ TFA salt
-
E3 Ligase Ligand with a carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.[6]
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and for the coupling reaction) to the solution and stir for 15 minutes at room temperature for pre-activation.[8][15]
-
Add a solution of the Ligand1-O-PEG8-NH₂ TFA salt (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative RP-HPLC.[14]
Data Presentation
Table 1: Illustrative Reaction Parameters and Expected Yields for this compound Based PROTAC Synthesis
| Reaction Step | Key Reagents | Molar Ratio (Linker/Ligand:Reagent) | Typical Solvent | Reaction Time | Illustrative Yield |
| Boc Protection | (Boc)₂O, TEA | 1 : 1.1 : 1.5 | DCM | 2-4 h | >90% |
| Mitsunobu Reaction | POI-OH, PPh₃, DIAD | 1.2 : 1 : 1.5 : 1.5 | THF | 12-16 h | 50-70% |
| Boc Deprotection | TFA/DCM (1:1) | - | DCM | 1-2 h | >95% (crude) |
| HATU Amide Coupling | E3-COOH, HATU, DIPEA | 1.1 : 1 : 1.2 : 3.5 | DMF | 12-16 h | 40-60% |
Note: Yields are illustrative and can vary significantly based on the specific ligands and reaction conditions.
Table 2: Comparative Physicochemical Properties of PROTACs with Different Linkers (Illustrative Data)
| Linker Type | Calculated LogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl C8 | 5.2 | < 1 | 15 |
| This compound | 3.8 | 25 | 8 |
Note: This data is illustrative and intended to show general trends. Actual values will depend on the specific PROTAC molecule.[18][20]
Visualizations
Experimental Workflow for this compound Based PROTAC Synthesis
Caption: A typical experimental workflow for PROTAC synthesis.
Troubleshooting Logic for Low Coupling Yield
Caption: A troubleshooting decision tree for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Surface Functionalization with NH2-PEG8-OH
Welcome to the technical support center for surface functionalization with Amino-PEG8-Hydroxyl (NH2-PEG8-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two different reactive functional groups at each end of the eight-unit PEG chain: a primary amine (-NH2) group and a hydroxyl (-OH) group.[1][2] The primary amine is highly reactive towards activated carboxylic acids (e.g., NHS esters), making it ideal for covalent attachment to carboxylated surfaces.[3] The hydroxyl group is less reactive under these conditions but can be activated for subsequent conjugation steps if desired.[4]
Q2: What is the primary application of this compound in surface functionalization?
A2: The most common application is to create a hydrophilic, biocompatible, and bio-inert surface that resists non-specific protein adsorption and cell adhesion.[5][6] The amine terminus allows for covalent attachment to a surface, while the PEG chain creates a "stealth" layer.[7][8] This functionalized surface can then be used to immobilize specific biomolecules via the terminal hydroxyl group, if further activation is performed.
Q3: What are the most critical factors for successful surface functionalization with this compound?
A3: The most critical factors include the cleanliness and activation state of the substrate, the freshness and proper handling of coupling reagents like EDC and NHS, the pH of the reaction buffers, and the exclusion of moisture and contaminating nucleophiles (e.g., Tris or glycine (B1666218) in buffers).[9][10]
Q4: Does the hydroxyl group of this compound interfere with the amine coupling reaction?
A4: Under typical conditions for amine-reactive coupling (e.g., EDC/NHS chemistry at pH 7.2-8.0), the hydroxyl group is significantly less nucleophilic than the primary amine and is unlikely to interfere with the reaction.[4][11] The primary amine will selectively react with the activated surface.
Troubleshooting Guide
This guide addresses common problems encountered during surface functionalization with this compound, particularly when coupling to a carboxylated surface using EDC/NHS chemistry.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency / Incomplete Surface Coverage | 1. Inactive EDC/NHS: Reagents are sensitive to moisture and degrade over time.[9][12] 2. Incorrect pH: The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-6.0, while the coupling of the NHS-ester to the amine is most efficient at pH 7.0-8.5.[9][10] 3. Hydrolysis of Activated Esters: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[9][13] 4. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the PEG-amine for reaction sites.[10] | 1. Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature and warm to room temperature before opening to prevent condensation.[12] 2. Perform a two-step reaction: Activate the carboxylated surface in a non-amine buffer (e.g., MES) at pH 5-6. Then, replace the activation buffer with a coupling buffer (e.g., PBS) at pH 7.2-7.5 before adding the this compound.[10] 3. Add the this compound solution to the activated surface immediately after the activation step. Minimize delays to reduce hydrolysis.[9] 4. Use non-amine containing buffers such as MES, PBS, HEPES, or borate (B1201080) buffers for the reaction.[10] |
| High Non-Specific Binding on the Functionalized Surface | 1. Low PEG Grafting Density: Incomplete surface coverage leaves exposed areas of the underlying substrate that can adsorb proteins.[5] 2. PEG Degradation: Improper storage or handling of the this compound can lead to its degradation.[5] | 1. Optimize the reaction conditions to improve PEGylation efficiency (see above). Increase the concentration of this compound in the coupling step. 2. Store this compound at -5°C, protected from moisture and light.[2] Ensure solutions are made fresh before use. |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Activity: See "Inactive EDC/NHS" above. 2. Moisture Contamination: Water accelerates the hydrolysis of both EDC and the NHS-ester intermediate.[12] 3. Surface Contamination: The initial substrate surface may not be consistently clean. | 1. Aliquot EDC and NHS upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. 2. Use anhydrous solvents (e.g., DMF, DMSO) to prepare stock solutions of reagents if applicable, and ensure reaction vessels are dry.[14] 3. Implement a rigorous and consistent cleaning protocol for your substrate before the functionalization process. |
Experimental Protocols
Protocol 1: Functionalization of a Carboxylated Surface with this compound
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups using a two-step EDC/NHS coupling reaction.
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer of mercaptoundecanoic acid on gold, or plasma-treated polymer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: Deionized water or PBS
-
Anhydrous DMSO or DMF (for stock solutions)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in the Coupling Buffer.
-
Immediately before use, prepare a solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the Activation Buffer.
-
-
Surface Activation:
-
Wash the carboxylated substrate with deionized water and dry under a stream of nitrogen.
-
Immerse the substrate in the freshly prepared EDC/NHS solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the activation solution.
-
Quickly rinse the surface with Activation Buffer, followed by Coupling Buffer to remove excess EDC and NHS.
-
-
PEGylation Reaction:
-
Immediately immerse the activated substrate in the this compound solution (in Coupling Buffer).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
(Optional but recommended) Transfer the substrate to the Quenching Buffer and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.
-
-
Final Washing:
-
Wash the substrate extensively with Coupling Buffer, followed by deionized water to remove any non-covalently bound PEG.
-
Dry the functionalized surface under a stream of nitrogen.
-
Store the modified surface in a desiccated environment.
-
Data Presentation
Successful functionalization with this compound can be verified using various surface characterization techniques. The following tables provide representative data for expected outcomes.
Table 1: Surface Characterization Before and After this compound Functionalization
| Characterization Technique | Parameter | Before Functionalization (Carboxylated Surface) | After Successful Functionalization | Indication of a Problem |
| Contact Angle Goniometry | Static Water Contact Angle | Moderately Hydrophilic (e.g., 30-50°) | More Hydrophilic (e.g., <30°) | No significant change or becomes more hydrophobic. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | High C, O signal; No N signal | Appearance of N 1s signal; Increase in C-O component in C 1s spectrum. | Absent or very weak N 1s signal.[15][16] |
| Zeta Potential (for nanoparticles) | Surface Charge | Highly Negative | Less Negative (closer to neutral) | Little to no change in zeta potential.[7] |
| Dynamic Light Scattering (DLS) (for nanoparticles) | Hydrodynamic Diameter | Initial Size | Modest, consistent increase | Large, uncontrolled increase (indicates aggregation).[7] |
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization with this compound.
Caption: Troubleshooting logic for low PEGylation efficiency.
References
- 1. NH2-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. Hydroxyl-PEG-Amine, OH-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 3. NH2-PEG-NH2 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage of NH2-PEG8-OH to Prevent Degradation
Welcome to the technical support center for NH2-PEG8-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the optimal storage and handling of this compound to ensure its stability and prevent degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored at low temperatures, under a dry, inert atmosphere, and protected from light.[1][2][3] The recommended long-term storage temperature is -20°C.[3][4] Storing the compound under an inert gas, such as nitrogen or argon, is crucial to prevent oxidative degradation.[1][5] Additionally, keeping the container tightly sealed and in a dark environment will protect it from moisture and light-induced degradation.[1][3][6][7]
Q2: Can I store this compound at 4°C for a short period?
A2: Yes, for short-term storage, ranging from days to a few weeks, refrigeration at 0-4°C is acceptable.[3][4] However, for any duration longer than that, it is highly recommended to move the product to -20°C for long-term preservation.[3]
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound should be stored at -20°C or, for extended stability, at -80°C.[3] It is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[3] Always ensure solutions are protected from light.[3][8] When stored at -20°C, it is advisable to use the solution within one month; at -80°C, stability can be maintained for up to six months.[3]
Q4: What are the primary causes of this compound degradation?
A4: The main degradation pathways for this compound are oxidative degradation of the polyethylene (B3416737) glycol (PEG) backbone and potential reactions of the terminal amine group.[5][9] The ether linkages in the PEG chain are susceptible to auto-oxidation, a process that can be accelerated by exposure to heat, light, and the presence of oxygen.[5][8][9] The amine groups are hygroscopic and can absorb moisture, which may affect stability.[5]
Q5: What are the visible signs of PEG degradation?
A5: While visual inspection is not always a reliable indicator of purity, some signs of PEG degradation can include a change in the physical appearance of the compound. More quantitative indicators of PEG aging include a decrease in pH and an increase in ionic strength of PEG solutions over time.[8]
Troubleshooting Guide
Q1: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I verify this?
A1: To verify the integrity of your this compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products. Mass Spectrometry (MS) can be used to confirm the molecular weight of the compound. Comparing the results of a stored sample to a fresh, unopened sample is a good practice.
Q2: I need to weigh out solid this compound for my experiment. What is the correct procedure to avoid introducing contaminants?
A2: Before opening, it is crucial to allow the container of this compound to slowly warm up to room temperature.[1] This prevents moisture from the air from condensing on the cold solid, which could lead to hydrolysis.[1][10] After weighing the desired amount, the container should be backfilled with an inert gas like nitrogen or argon before sealing tightly for return to storage.[1]
Q3: My this compound solution appears to have a lower pH than expected. What could be the cause?
A3: A reduction in the pH of a PEG solution can be an indicator of oxidative degradation.[8] This occurs because the oxidation of the PEG backbone can lead to the formation of acidic byproducts.[8] If you observe a significant drop in pH, it is advisable to use a fresh stock of the reagent for your experiments.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Atmosphere | Light/Moisture Protection |
| Solid | -20°C | Long-term (months to years)[3][4] | Inert gas (Nitrogen or Argon)[1][5] | Store in a dark, dry place[1][3] |
| 0-4°C | Short-term (days to weeks)[3][4] | Inert gas (Nitrogen or Argon) | Store in a dark, dry place | |
| Solution | -20°C | Up to 1 month[3] | N/A | Protect from light; aliquot to avoid freeze-thaw[3] |
| -80°C | Up to 6 months[3] | N/A | Protect from light; aliquot to avoid freeze-thaw[3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of an this compound sample and identify potential degradation products.
Materials:
-
This compound sample (stored and fresh standard)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Sample Preparation: a. Prepare a stock solution of the this compound standard and the sample to be tested at a concentration of 1 mg/mL in high-purity water.
-
HPLC Conditions: a. Column: C18, 4.6 x 150 mm, 5 µm b. Flow Rate: 1.0 mL/min c. Injection Volume: 10 µL d. Detection Wavelength: 214 nm e. Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30-31 min: 95% to 5% B
- 31-35 min: 5% B
-
Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Compare the chromatograms. The purity of the sample can be calculated by integrating the area of the main peak relative to the total peak area. c. The presence of additional peaks in the sample chromatogram that are not in the standard indicates potential degradation products.
Mandatory Visualizations
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 7. biochempeg.com [biochempeg.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of NH2-PEG8-OH Modified Proteins Using High-Performance Liquid Chromatography
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. The use of a discrete PEG linker, such as NH2-PEG8-OH, offers the advantage of a homogeneous modification, leading to a more defined final product. However, the reaction mixture is still complex, containing unreacted protein, free PEG linker, and the desired PEGylated protein. Therefore, robust analytical methods are essential to accurately determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of these modified proteins.
This guide provides a comprehensive comparison of various HPLC methods and other key analytical techniques for assessing the purity of this compound modified proteins. We will delve into the principles of each technique, present a comparative analysis with supporting data, provide detailed experimental protocols, and illustrate key workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Comparing Analytical Techniques for PEGylated Protein Purity
While HPLC is a powerful and versatile tool, other techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Capillary Electrophoresis (CE), and Mass Spectrometry (MS) also play crucial roles in the analysis of PEGylated proteins.[1] Each method offers distinct advantages and limitations in terms of resolution, quantification, and the specific information it provides.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of HPLC and alternative methods for the purity analysis of this compound modified proteins.
| Feature | HPLC (SEC & RP-HPLC) | SDS-PAGE | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Primary Separation Principle | Size (SEC) or Hydrophobicity (RP-HPLC) | Electrophoretic mobility based on size | Electrophoretic mobility in a capillary | Mass-to-charge ratio |
| Primary Application | Separation, quantification, isoform analysis | Routine purity assessment, MW estimation | High-resolution separation of isoforms | Definitive MW determination, site of PEGylation |
| Resolution | High; can resolve positional isomers and different degrees of PEGylation.[1] | Moderate; can be difficult to resolve species with similar MW.[1] | Very High | Very High; can resolve individual PEGylated species. |
| Sensitivity (LOD/LOQ) | ng to µg range (LOD: ~3 µg/mL, LOQ: ~12.5 µg/mL for PEGylated proteins).[1] | ng to µg range (Silver stain: ~0.2 ng, Coomassie: ~50 ng).[1] | High | High (picomole to femtomole range) |
| Accuracy of MW Determination | Indirect; relies on calibration with standards. | Low to Moderate; Apparent MW can be inaccurate due to PEG moiety.[1] | Indirect | High; Provides accurate mass of intact protein and conjugates.[1] |
| Throughput | Moderate; sequential analysis of samples. | High; multiple samples can be run on a single gel. | High | Moderate to Low; depends on sample complexity and instrumentation. |
| Cost | Moderate | Low | Moderate | High |
In-Depth Analysis of HPLC Methods
HPLC is a powerful and versatile technique for the separation, quantification, and characterization of PEGylated proteins.[1] Different HPLC modes can be employed to address specific analytical challenges.
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It is particularly useful for separating the larger PEGylated protein from the smaller, unreacted protein and free this compound linker, as well as for detecting high-molecular-weight aggregates.[2] The PEGylated protein will elute earlier than the unmodified protein.[2]
-
Reversed-Phase Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. The attachment of the hydrophilic this compound linker will alter the protein's overall hydrophobicity, allowing for the separation of the modified protein from the unmodified one.[3] RP-HPLC is particularly powerful for separating positional isomers, as the location of the PEG chain can subtly alter the overall hydrophobicity of the conjugate.[3]
-
Ion-Exchange Chromatography (IEX-HPLC): IEX-HPLC separates proteins based on their net surface charge. The conjugation of this compound to amine-containing residues like lysine (B10760008) can alter the protein's overall charge, enabling the separation of species with different degrees of PEGylation.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.
Protocol 1: RP-HPLC for Purity Analysis
This protocol is designed to separate the this compound modified protein from the unmodified protein and other impurities based on differences in hydrophobicity.
Methodology
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45-60 °C.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
Protocol 2: SEC-HPLC for Purity and Aggregate Analysis
This protocol separates molecules based on their size in solution and is effective for quantifying the monomeric PEGylated protein and detecting aggregates.
Methodology
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A suitable size-exclusion column for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the PEGylated protein sample to a concentration of 1-2 mg/mL in the mobile phase.
Protocol 3: Mass Spectrometry for Confirmation of Modification
This protocol provides a definitive confirmation of the this compound modification by accurately measuring the molecular weight of the protein before and after conjugation.
Methodology
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: Desalt the protein sample using a suitable method (e.g., dialysis or a desalting column) into a volatile buffer like ammonium (B1175870) bicarbonate.
-
Mass Analysis: Introduce the sample into the mass spectrometer. For ESI, this is often coupled with liquid chromatography (LC-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the intact proteins. The mass of the this compound linker (approximately 411.5 g/mol ) should be added to the mass of the unmodified protein for each successful conjugation.
Visualization of Workflows and Logical Relationships
To further clarify the experimental processes and decision-making in analyzing this compound modified proteins, the following diagrams are provided.
Conclusion
The determination of purity for this compound modified proteins is a multifaceted analytical challenge that often necessitates a combination of techniques. HPLC, particularly SEC and RP-HPLC, stands as the primary method for quantitative purity assessment due to its high resolution, reproducibility, and robustness.[1] However, for a comprehensive characterization, it is often complemented by other methods. SDS-PAGE offers a rapid and cost-effective qualitative overview of the product profile. Capillary Electrophoresis provides an orthogonal, high-resolution separation of isoforms.[4] Mass Spectrometry is indispensable for the definitive confirmation of molecular weight and the identification of conjugation sites.[5] By employing a multi-pronged approach, researchers can ensure a thorough understanding of the quality and consistency of their this compound modified protein therapeutics.
References
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of Peptides Conjugated with NH2-PEG8-OH
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in ensuring the safety and efficacy of novel therapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, such as NH2-PEG8-OH, can enhance a peptide's solubility, stability, and in vivo half-life. However, this modification introduces significant analytical challenges, particularly for mass spectrometry (MS)-based characterization. This guide provides an objective comparison of MS techniques for analyzing peptides conjugated with this compound, supported by experimental data and detailed protocols to aid in methodological selection and data interpretation.
The inherent nature of PEGylation, even with a discrete PEG linker like this compound, can complicate mass spectra. While discrete PEGs avoid the polydispersity seen with traditional PEG polymers, challenges such as multiple charge states in electrospray ionization and potential in-source fragmentation still necessitate careful optimization of analytical methods. This guide focuses on the comparison of ionization techniques, fragmentation methods, and the role of liquid chromatography in achieving comprehensive characterization of these modified peptides.
Ionization Techniques: A Head-to-Head Comparison
The two most prevalent ionization techniques for analyzing large biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each presents distinct advantages and disadvantages for the characterization of PEGylated peptides.[1]
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser pulse desorbs and ionizes the sample from a crystalline matrix, primarily generating singly charged ions.[1] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated, often resulting in multiply charged species.[1] |
| Primary Ion Species | Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[2] | Multiply charged ions ([M+nH]ⁿ⁺) are common.[2] |
| Mass Spectra | Typically produces simpler spectra with singly charged ions.[1] | Generates complex spectra with multiple charge states for each species, which can be challenging to deconvolute.[1] |
| Coupling to LC | Can be performed offline by spotting LC fractions onto a MALDI target. | Easily coupled online with liquid chromatography (LC-MS) for high-throughput analysis.[1] |
| Sample Preparation | Requires co-crystallization with a suitable matrix.[1] | The sample is introduced in a liquid solution.[1] |
| Throughput | Generally higher for direct analysis of multiple samples.[1] | Higher when coupled with an autosampler and LC system.[1] |
| Challenges | Potential for matrix interference in the low mass range and in-source fragmentation.[1] | Spectral complexity due to multiple charging. Ion suppression can also be a factor.[3] |
The Role of Liquid Chromatography in Resolving Complexity
Coupling mass spectrometry with liquid chromatography (LC-MS) adds a crucial dimension of separation, which is vital for analyzing complex mixtures resulting from PEGylation reactions.[1]
| Technique | Principle | Advantages for PEGylated Peptides | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[1] | Can separate PEGylated peptide isomers and species with different numbers of PEG chains.[1] | The large, hydrophilic PEG chain can lead to poor retention and peak shape on traditional C18 columns.[1] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[1] | Effective for separating PEGylated peptides from unreacted peptide and excess PEG.[1] | Limited resolution for separating species with similar hydrodynamic radii.[1] |
Experimental Workflows and Protocols
A systematic approach is essential for the successful mass spectrometry analysis of this compound conjugated peptides. The following diagram illustrates a typical experimental workflow.
References
Verifying the Structure of NH2-PEG8-OH Derivatives: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural verification of polyethylene (B3416737) glycol (PEG) derivatives is crucial for ensuring the quality, efficacy, and safety of resulting conjugates and formulations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structural elucidation of these molecules. This guide provides an objective comparison of NMR spectroscopy for the structural verification of NH2-PEG8-OH, supported by experimental data and detailed protocols.
This compound is a heterobifunctional PEG linker containing a terminal primary amine and a hydroxyl group, separated by an eight-unit ethylene (B1197577) glycol chain. This structure allows for the versatile conjugation of biomolecules, small molecules, or surfaces. Accurate confirmation of its structure and purity is paramount to ensure predictable and reproducible results in downstream applications.
Performance Comparison: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers unparalleled insight into the molecular structure of PEG derivatives. It provides detailed information about the chemical environment of each atom, allowing for the confirmation of terminal functional groups, the integrity of the PEG backbone, and the detection of impurities.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Primary Information | Provides information on the number and chemical environment of protons, enabling confirmation of functional groups and estimation of purity. | Provides information on the carbon skeleton of the molecule, confirming the presence of all carbon atoms in their expected environments. |
| Structural Detail | High. Reveals the connectivity of protons and provides information about neighboring functional groups. | High. Directly observes the carbon backbone and terminal functional groups. |
| Functional Group Confirmation | Excellent. Distinct signals for protons adjacent to the amine and hydroxyl groups, as well as the repeating ethylene glycol units, are readily identifiable. | Excellent. Characteristic chemical shifts for carbons bonded to nitrogen and oxygen, as well as the carbons in the PEG chain. |
| Purity Assessment | Good. Integration of signals can be used to quantify the purity relative to known standards or to identify the presence of impurities with distinct proton signals. | Good. The presence of unexpected carbon signals can indicate impurities. |
| Sensitivity | High. Requires milligram quantities of the sample. | Lower than ¹H NMR. May require longer acquisition times or more concentrated samples. |
Expected NMR Data for this compound
The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These values are based on the analysis of similar PEG derivatives and general chemical shift principles. Actual chemical shifts may vary slightly depending on the solvent and other experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methylene (B1212753) protons adjacent to amine | H ₂N-CH ₂- | ~ 2.8 - 2.9 | Triplet | 2H |
| Methylene protons adjacent to hydroxyl | -CH ₂-OH | ~ 3.7 | Triplet | 2H |
| PEG backbone methylene protons | -O-CH ₂-CH ₂-O- | ~ 3.5 - 3.7 | Multiplet | 28H |
| Amine protons | -NH ₂ | Variable (broad) | Singlet | 2H |
| Hydroxyl proton | -OH | Variable (broad) | Singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Carbon adjacent to amine | H₂N-C H₂- | ~ 40 - 42 |
| Carbons in the PEG backbone | -O-C H₂-C H₂-O- | ~ 69 - 71 |
| Carbon adjacent to hydroxyl | -C H₂-OH | ~ 61 - 63 |
Comparison with Potential Alternatives and Impurities
During the synthesis and purification of this compound, several related species may be present as impurities. NMR spectroscopy is a powerful tool to identify and distinguish these from the desired product.
Table 3: ¹H NMR Chemical Shift Comparison for this compound and Potential Impurities
| Compound | Key Distinguishing ¹H NMR Signals (δ, ppm) |
| This compound (Desired Product) | Triplet around 2.8-2.9 ppm (H₂N-CH ₂-); Multiplet for PEG backbone (~3.5-3.7 ppm); Triplet around 3.7 ppm (-CH ₂-OH). |
| HO-PEG8-OH (Unreacted Starting Material) | A single prominent multiplet for the entire PEG backbone and terminal methylene groups adjacent to hydroxyls (~3.6-3.7 ppm). Absence of the downfield triplet corresponding to the methylene adjacent to the amine. |
| NH2-PEG8-NH2 (Diamino-PEG) | Two triplets of equal integration corresponding to the methylene groups adjacent to the two amine functionalities (~2.8-2.9 ppm). Absence of the signal for the methylene adjacent to the hydroxyl group. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Acquisition Time (aq): At least 4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate all relevant signals.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 512 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, with appropriate phasing and baseline correction.
Workflow for Structural Verification
The following diagram illustrates a typical workflow for the structural verification of a synthesized this compound derivative using NMR spectroscopy.
A Researcher's Guide to PEG Linker Stability: NH2-PEG8-OH in Focus
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and extend the in-vivo half-life of therapeutic molecules.[1][2] This guide provides a comparative analysis of the stability of NH2-PEG8-OH, an amine-terminated PEG linker, against other common PEG linkers, supported by experimental data and detailed methodologies.
The stability of a PEG linker is not an intrinsic property but is dictated by its chemical structure and the environment to which it is exposed.[1] Key factors influencing stability include the type of covalent linkage formed, the length of the PEG chain, and susceptibility to environmental conditions such as pH, temperature, and the presence of enzymes.[1]
Comparative Stability of PEG Linker Chemistries
The stability of a bioconjugate is largely determined by the chemical bond connecting the PEG linker to the molecule of interest. Amine-terminated linkers like this compound form highly stable amide bonds when reacted with carboxylic acids or activated esters.[3] This contrasts with other linker types designed with specific cleavage mechanisms.
Key Stability Considerations:
-
Amide Linkages (from NH2-PEG-OH): Amide bonds are known for their exceptional stability under physiological conditions due to resonance stabilization.[4] They are largely resistant to hydrolysis across a wide pH range and are not readily cleaved by common plasma enzymes, making them ideal for applications requiring long circulation times.[2][3][5]
-
Ester Linkages: Ester-containing linkers are more susceptible to hydrolysis, particularly under basic conditions, and can be cleaved by plasma esterases.[2][6] This inherent instability can be advantageous for prodrug applications where controlled release is desired.
-
Carbamate Linkages: Carbamate bonds are generally more stable than esters but can be designed to be susceptible to enzymatic cleavage depending on their structure.[2][7]
-
Hydrazone Linkages: These are designed to be acid-labile, remaining relatively stable at physiological pH (~7.4) but undergoing rapid hydrolysis in the acidic environments of endosomes and lysosomes (pH 5.0-6.5).[2][8]
-
Disulfide Linkages: These linkers are stable in the bloodstream but are readily cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is high.[9]
The following table summarizes the relative stability of common PEG linker chemistries under various conditions.
| Linker Chemistry | pH Stability | Plasma (Enzymatic) Stability | Thermal Stability | Key Characteristics |
| Amide (from this compound) | Very High (Stable across a broad pH range)[4] | Very High (Resistant to common proteases)[2][3] | High | Forms a non-cleavable, highly stable conjugate.[1] |
| Ester | Moderate (Susceptible to hydrolysis at basic and acidic pH)[2] | Low to Moderate (Cleaved by esterases)[2] | Moderate | Can be used for controlled-release applications. |
| Carbamate | High (Generally more stable than esters)[6] | Moderate (Can be designed for enzymatic cleavage)[7] | High | Offers a balance of stability and potential for cleavage. |
| Hydrazone | Low (Labile at acidic pH)[2] | High (Cleavage is primarily pH-dependent) | Moderate | Designed for pH-triggered release in acidic compartments.[8] |
| Disulfide | High | High (in plasma), Low (intracellular) | Moderate | Designed for release in a reducing intracellular environment.[9] |
Quantitative Stability Data
Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, the stability of the resulting amide bond is well-characterized as being highly robust. The following table provides a comparative overview of the stability of different linker types based on available data for analogous structures.
| Linker Type | Condition | Stability Metric | Molecule & Model | Reference |
| Amide-linked | In vivo | Slower clearance rates compared to other configurations | Antibody-Drug Conjugate (ADC) in mice | [2] |
| PEG8-linked ADC | 24 hours in mouse plasma | 12% payload loss | ADC | [10] |
| PEG4-linked ADC | 24 hours in mouse plasma | 22% payload loss | ADC | [10] |
| Acylhydrazone | pH 7.0 buffer | t½ > 2.0 hours | Doxorubicin ADC | [7] |
| Acylhydrazone | pH ~5.0 buffer | t½ = 2.4 minutes | Doxorubicin ADC | [7] |
| Silyl ether-based | Human Plasma | t½ > 7 days | MMAE | [7] |
| Carbonate | Serum | t½ ~ 36 hours | SN-38 | [7] |
Factors Influencing PEG Linker Stability
The stability of a PEG linker is a multifactorial issue. The following diagram illustrates the key factors that can influence the long-term stability of a PEGylated bioconjugate.
Caption: Key factors influencing the long-term stability of PEG linkers.
Experimental Protocols
Accurate and reproducible assessment of linker stability is crucial for the development of bioconjugates. The following are detailed methodologies for key stability-indicating assays.
Protocol for In Vitro Plasma Stability Assay
This protocol is used to determine the stability of a bioconjugate in plasma, mimicking its behavior in circulation.[10]
Objective: To quantify the amount of intact bioconjugate and the release of any payload over time in plasma.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Human, mouse, or rat plasma (frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical system (e.g., HPLC-MS, ELISA)
-
Protein precipitation agent (e.g., acetonitrile)
Procedure:
-
Thaw the plasma at 37°C.
-
Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in the plasma.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma and PBS samples.[10]
-
Stop the reaction by adding a cold protein precipitation agent and centrifuging to pellet the plasma proteins.
-
Analyze the supernatant for the presence of the intact bioconjugate and any released payload using a validated analytical method.
-
Plot the percentage of intact bioconjugate or the amount of released payload against time to determine the stability profile.
Protocol for Hydrolytic Stability Assessment
This protocol assesses the linker's susceptibility to cleavage by water at different pH values.[1]
Objective: To measure the rate of linker hydrolysis under controlled pH and temperature.
Materials:
-
Test bioconjugate
-
Buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0)
-
37°C incubator
-
HPLC system with Mass Spectrometer (MS) detector
Procedure:
-
Dissolve the test bioconjugate in the different pH buffers to a known concentration.
-
Incubate the solutions at 37°C.[1]
-
At specified time intervals, withdraw an aliquot from each solution and stop the reaction (e.g., by flash-freezing).
-
Analyze the samples using reverse-phase HPLC to separate the intact bioconjugate from its degradation products.[1]
-
Confirm the identity of the peaks using MS.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH by plotting the natural logarithm of the remaining conjugate concentration against time.[1]
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade the bioconjugate to identify potential degradation pathways.[11][12]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
Test bioconjugate
-
Buffers at various pH values (e.g., pH 3, 5, 7, 9)
-
Oxidizing agent (e.g., 0.1% hydrogen peroxide)
-
High-intensity light source (as per ICH Q1B guidelines)
-
Temperature-controlled incubators
Procedure:
-
Prepare solutions of the bioconjugate in relevant buffer systems.
-
Expose the samples to a range of stress conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 70°C).[13]
-
pH Stress: Incubate samples in buffers of varying pH at a set temperature.[13]
-
Oxidative Stress: Add hydrogen peroxide to the sample solution and incubate at room temperature.[13]
-
Photostability: Expose samples to a controlled light source.[11]
-
-
Collect aliquots of the stressed samples at various time points.
-
Analyze the samples using a suite of analytical methods (e.g., SEC, RP-HPLC, MS) to identify and quantify degradation products.[13]
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for assessing the stability of a PEGylated bioconjugate.
Caption: A generalized workflow for assessing PEG linker stability.
Conclusion
The stability of a PEG linker is a critical attribute that must be carefully considered during the design of bioconjugates. This compound, by forming a highly stable, non-cleavable amide bond, is an excellent choice for applications requiring prolonged systemic circulation and minimal premature payload release. In contrast, other linker chemistries, such as esters and hydrazones, offer the advantage of controlled cleavage under specific physiological conditions, making them suitable for targeted drug delivery and prodrug strategies. A thorough experimental evaluation using the protocols outlined in this guide is essential for selecting the optimal PEG linker to achieve the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Forced Degradation Studies [intertek.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. benchchem.com [benchchem.com]
The Hydrophilic Advantage: A Comparative Guide to NH2-PEG8-OH and Other Heterobifunctional Linkers in ADC Development
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic index. This guide provides an objective comparison of NH2-PEG8-OH, a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used heterobifunctional linkers. By examining their impact on key ADC attributes such as stability, solubility, and efficacy, this document aims to provide a data-driven framework for informed linker selection.
At the heart of every ADC is the linker, a chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload delivery to the target cancer cells. Heterobifunctional linkers, possessing two different reactive functionalities, are essential for the controlled conjugation of the antibody and the payload.
This compound, a discrete PEG linker with a terminal amine (NH2) and a hydroxyl (OH) group, has gained prominence for its ability to impart favorable physicochemical properties to ADCs. The PEG8 moiety, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity of the ADC, a crucial feature for overcoming the challenges associated with hydrophobic payloads.
Comparative Analysis of Linker Performance
The choice of linker significantly impacts the drug-to-antibody ratio (DAR), plasma stability, and in vitro efficacy of an ADC. The following tables summarize quantitative data, highlighting the performance of ADCs constructed with PEGylated linkers, such as those based on a PEG8 scaffold, in comparison to other common linker types like the non-PEGylated succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Table 1: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Conjugation Chemistry | Average DAR | % Aggregation | Key takeaway |
| NH2-PEG8-based | Amine-reactive (e.g., via NHS ester activation of payload) | 6-8 | < 5% | The hydrophilic nature of the PEG linker can enable higher drug loading with minimal aggregation.[1][2] |
| SMCC | Thiol-reactive (maleimide) | 3-4 | 5-15% | The hydrophobicity of the SMCC linker can limit the achievable DAR before significant aggregation occurs.[3] |
| SPDB | Thiol-reactive (pyridyl disulfide) | 3-4 | 5-10% | Similar to SMCC, the hydrophobic character can contribute to aggregation at higher DARs. |
| PEG4-based | Amine or Thiol-reactive | 4-6 | < 10% | Shorter PEG chains offer some improvement in hydrophilicity over non-PEG linkers but may not support DAR as high as longer PEGs.[2] |
Table 2: Influence of Linker on Plasma Stability and Pharmacokinetics
| Linker Type | Linkage Type | Plasma Half-life (t½) in rodents | Payload Release Mechanism | Key Takeaway |
| NH2-PEG8-based (non-cleavable) | Stable amide/thioether | ~120-150 hours | Lysosomal degradation | PEGylation significantly extends circulation half-life, leading to increased tumor accumulation.[1][3][4] |
| SMCC (non-cleavable) | Thioether | ~80-100 hours | Lysosomal degradation | Offers good stability but the ADC is cleared more rapidly than its PEGylated counterpart.[3][5] |
| SPDB (cleavable) | Disulfide | ~40-60 hours | Reduction in tumor cell | Susceptible to premature cleavage in circulation, leading to a shorter half-life.[5] |
| Val-Cit-PABC (cleavable) | Peptide | ~90-120 hours | Enzymatic cleavage (Cathepsin B) | Generally stable in circulation, but the cleavage mechanism can vary between species.[6] |
Table 3: Effect of Linker on In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Example (Target-Payload) | Cell Line | IC50 (nM) | Key Takeaway |
| NH2-PEG8-based | Anti-HER2-MMAE | SK-BR-3 | 10-20 | Longer PEG chains can sometimes lead to a slight decrease in in vitro potency, possibly due to steric hindrance.[7] |
| SMCC | Anti-HER2-MMAE | SK-BR-3 | 1-5 | The more compact structure may facilitate more efficient cell internalization and payload release in vitro.[8] |
| Val-Cit-PABC | Anti-CD30-MMAE | Karpas 299 | 0.1-1 | Cleavable linkers often exhibit high in vitro potency due to efficient payload release.[9] |
| PEG4-based | Anti-HER2-MMAE | SK-BR-3 | 5-10 | Shorter PEG linkers can offer a compromise between the solubility benefits of PEGylation and maintaining high in vitro potency. |
Visualizing the ADC Workflow and Linker Strategy
To better understand the processes involved in ADC development and the strategic considerations for linker selection, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
Materials:
-
Purified ADC sample
-
Unconjugated antibody
-
Free linker-payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (εA,280).
-
Measure the molar extinction coefficients of the free linker-payload at both 280 nm (εD,280) and its wavelength of maximum absorbance (εD,λmax).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculate Concentrations:
-
Calculate the concentration of the antibody (CA) and the drug (CD) using the following simultaneous equations derived from the Beer-Lambert law:
-
A280 = (εA,280 * CA) + (εD,280 * CD)
-
Aλmax = (εD,λmax * CD)
-
-
-
Calculate Average DAR:
-
DAR = CD / CA
-
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
This assay assesses the stability of the ADC in a physiological environment by monitoring the average DAR over time.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS, pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C at a final concentration of 100 µg/mL.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ADC Capture:
-
Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
-
Sample Preparation for LC-MS:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For analysis of light and heavy chains, reduce the eluted ADC with DTT.
-
-
LC-MS Analysis:
-
Analyze the intact or reduced ADC sample by LC-MS.
-
Determine the relative abundance of different drug-loaded antibody species by deconvolution of the mass spectra.
-
-
Data Analysis:
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion
The selection of a heterobifunctional linker is a pivotal step in the design of a successful ADC. This compound and other PEGylated linkers offer significant advantages in improving the hydrophilicity, stability, and pharmacokinetic profile of ADCs, particularly when working with hydrophobic payloads.[1] This can lead to a wider therapeutic window by enabling higher drug loading, extending circulation time, and potentially reducing off-target toxicity.[3] However, a trade-off may exist with in vitro potency, where more compact non-PEG linkers like SMCC may show higher activity.[8] Ultimately, the optimal linker choice is context-dependent and requires empirical evaluation of various linker-payload combinations to achieve the desired balance of efficacy and safety for a given therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Stability of NH2-PEG8-OH Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker's stability directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the stability of the NH2-PEG8-OH linker, a discrete polyethylene (B3416737) glycol (dPEG®) linker, with other common alternatives, supported by experimental data.
The this compound linker is a short, hydrophilic spacer featuring a terminal primary amine and a terminal hydroxyl group. The amine allows for conjugation to molecules via stable amide bond formation, while the hydroxyl end can be further functionalized. Its discrete nature, with exactly eight ethylene (B1197577) glycol units, ensures batch-to-batch consistency and a defined molecular weight, which is a significant advantage over polydisperse PEGs.[1]
The stability of a linker is paramount; it must remain intact in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, and in some applications, allow for controlled release at the target site.[2][3]
Comparative Stability of Linker Chemistries
The stability of a bioconjugate is largely determined by the chemical bonds formed between the linker and the biomolecule or payload. For the this compound linker, the primary amine is typically reacted with an activated carboxylic acid (like an NHS ester) to form a highly stable amide bond.[4][5] The ether linkages within the PEG chain itself are also known to be metabolically stable and resistant to enzymatic degradation in plasma.[6]
Data Presentation: In Vitro and In Vivo Stability
While specific quantitative half-life data for the unconjugated this compound linker is not extensively published, its stability in a conjugated form can be inferred from the robustness of the amide bond and the PEG backbone.[6][7] The following table summarizes the expected stability of a conjugate formed using an this compound linker (via an amide bond) and compares it to other common linker types.
| Linker Class/Example | Linkage Type | Cleavage Mechanism | In Vitro Stability (Plasma) | In Vivo Stability Profile | Key Advantages |
| This compound (Amide Bond) | Amide | Non-cleavable | Very High (Half-life of years under physiological conditions)[4] | High ; payload release depends on lysosomal degradation of the antibody/protein. | Exceptional stability, precise length, enhances hydrophilicity. |
| Maleimide-based (e.g., SMCC) | Thioether | Non-cleavable | Moderately High | Generally stable, but can be susceptible to retro-Michael reactions leading to deconjugation.[6] | Cysteine-specific conjugation. |
| Hydrazone | Hydrazone | pH-sensitive | Labile at acidic pH | Stable at physiological pH (~7.4), cleaves in acidic endosomal/lysosomal compartments (pH 4.5-6.0).[3] | Targeted intracellular release. |
| Disulfide | Disulfide | Reduction-sensitive | Stable | Stable in circulation, cleaved in the reducing intracellular environment (e.g., by glutathione). | Targeted intracellular release. |
| Peptide (e.g., Val-Cit) | Amide | Enzymatic | Generally Stable | Stable in circulation, cleaved by specific lysosomal proteases (e.g., Cathepsin B) overexpressed in tumor cells. | High tumor specificity. |
Alternatives to PEG Linkers
Concerns about the potential immunogenicity and non-biodegradability of PEG have led to the development of alternative linker technologies.[8]
| Alternative Linker | Key Features | In Vitro/In Vivo Performance | Reference |
| Polysarcosine (PSar) | Polypeptoid, hydrophilic, biodegradable, low immunogenicity. | Comparable protease resistance and in vivo half-life to PEG. May offer superior tumor accumulation and lower antibody response. | [9][10] |
| Polypeptides (e.g., (Gly-Ser)n) | Biodegradable, non-immunogenic, tunable properties. | Can be engineered for high plasma stability. A triglycyl linker showed a comparable half-life to a non-cleavable linker in a mouse study. | [8][11] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of linker stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma by measuring its degradation or the release of its payload over time.[12]
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Protein precipitation agent (e.g., cold acetonitrile (B52724) or methanol)
-
LC-MS/MS or HPLC system
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS).
-
Incubate the bioconjugate in plasma at a final concentration (e.g., 100 µg/mL) at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[13]
-
At each time point, stop the reaction by adding a cold protein precipitation agent.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS or HPLC method to quantify the amount of intact bioconjugate and/or released payload.
-
Plot the percentage of intact bioconjugate remaining over time to determine the in vitro half-life.[12]
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile and stability of a bioconjugate in an animal model.[14]
Materials:
-
Bioconjugate of interest
-
Animal model (e.g., mice or rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., anticoagulant-containing tubes)
-
ELISA or LC-MS/MS system for quantification
Procedure:
-
Administer a single dose of the bioconjugate to the animal model via the desired route (e.g., intravenous injection).[12]
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples.[12]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody and the intact bioconjugate in the plasma samples using a validated method like ELISA or LC-MS/MS.[6]
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance (CL), and area under the curve (AUC).[6]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Experimental workflow for in vitro plasma stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Critical Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, with its length and composition profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[5][6] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable lengths.[1][4] This guide provides a comprehensive comparison of PROTACs with varying PEG linker lengths, supported by experimental data and detailed protocols to inform rational drug design and development.
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The optimal PEG linker length is not a universal parameter but is highly dependent on the specific POI and E3 ligase pair, necessitating empirical determination for each new system.[5] A linker that is too short can introduce steric hindrance, preventing the formation of a stable and productive ternary complex.[6][7] Conversely, an excessively long linker may lead to a high entropic penalty upon binding or fail to effectively bring the POI and E3 ligase into the required proximity for efficient ubiquitination, potentially leading to a decrease in potency.[6][8]
Degradation Efficiency (DC50 and Dmax)
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[7][9] The length of the PEG linker has been shown to have a profound impact on both of these parameters across various targets.
For instance, in the development of Estrogen Receptor α (ERα)-targeting PROTACs, a systematic evaluation revealed that a PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to one with a 12-atom linker, despite both having comparable binding affinities to the target protein.[5][10] Similarly, studies on Bruton's tyrosine kinase (BTK) degraders indicated that shorter linkers (less than 4 PEG units) could impair binding affinity for both BTK and the E3 ligase Cereblon (CRBN), while longer linkers, though not always leading to positive cooperativity in ternary complex formation, still resulted in potent degradation.[5]
In the case of Bromodomain-containing protein 4 (BRD4) degraders, a non-linear relationship between linker length and activity has been observed. Potent degradation was seen with very short (0 PEG units) or longer linkers (4-5 PEG units), whereas intermediate lengths (1-2 PEG units) resulted in significantly reduced activity.[6][11] This highlights the complex interplay between the linker and the specific topology of the POI and E3 ligase.
Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (PEG units/atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 atoms | >1000 | <50 | [5] |
| ERα | VHL | 16 atoms | ~100 | >80 | [5][10] |
| BTK | CRBN | <4 units | Impaired Binding | - | [5] |
| BRD4 | CRBN | 0 units | <500 | >90 | [6][11] |
| BRD4 | CRBN | 1-2 units | >5000 | <20 | [6][11] |
| BRD4 | CRBN | 4-5 units | <500 | >90 | [6][11] |
| TBK1 | VHL | <12 atoms | No Degradation | - | [11] |
| TBK1 | VHL | 12-29 atoms | Submicromolar | >90 | [11] |
Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison across different studies should be made with caution due to variations in experimental conditions.
Pharmacokinetic Properties
Beyond degradation efficacy, the PEG linker also significantly influences the pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of a PROTAC.[8] The hydrophilic nature of PEG linkers can enhance the aqueous solubility of often large and lipophilic PROTAC molecules, which is a crucial factor for their bioavailability.[4][12] Generally, a longer PEG linker is associated with an increased plasma half-life and decreased clearance, likely by shielding the PROTAC from metabolic enzymes.[8] However, an excessively long and flexible linker might also contribute to the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced efficacy.[12][13]
Experimental Protocols for Evaluating PROTAC Efficacy
Accurate and robust experimental methodologies are essential for the systematic evaluation of PROTACs with different linker lengths.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[14]
-
Cell Culture and Treatment: Plate the desired cell line and allow for adherence. Treat the cells with varying concentrations of the PROTACs with different linker lengths or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.[1][9]
-
SDS-PAGE and Western Blotting: Denature the protein lysates by boiling in Laemmli sample buffer.[1] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[15]
-
Cell Treatment and Lysis: Treat cells with the PROTAC of interest or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[15]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[15]
-
Pull-down: Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[15]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[15]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the other two components of the ternary complex (e.g., if you immunoprecipitated the POI, blot for the E3 ligase and vice versa). An increased signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: Biophysical Assays for Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinities of the PROTAC to both the POI and the E3 ligase, as well as the stability of the ternary complex.[3]
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics (association and dissociation rates) and affinity (KD) of interactions in real-time. To measure binary binding, one protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC is flowed over as the analyte. For ternary complex formation, a pre-formed complex of the PROTAC and the POI can be flowed over the immobilized E3 ligase.[3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction (KD, enthalpy, and entropy).
-
Fluorescence Polarization (FP): FP assays are used to measure binding events in solution. A fluorescently labeled ligand (e.g., a fluorescent probe for the E3 ligase) is used, and the binding of the PROTAC is measured by the change in polarization of the emitted light. Competition experiments can be set up to determine the binding affinity of the PROTAC.[3][16]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental process for evaluating PROTACs, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NH2-PEG8-OH and SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the development of antibody-drug conjugates (ADCs), profoundly influencing the stability, efficacy, and therapeutic index of these targeted therapies. This guide provides an objective comparison of two widely employed heterobifunctional linkers: the hydrophilic, discrete polyethylene (B3416737) glycol (PEG) linker, NH2-PEG8-OH, and the conventional, hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This analysis is supported by a synthesis of experimental data to inform the rational design of next-generation ADCs.
Executive Summary
This compound and SMCC are both utilized to connect antibodies to payloads, yet their distinct physicochemical properties significantly impact the performance of the resulting ADC.[1] The core difference lies in their hydrophilicity. This compound, a PEGylated linker, introduces a hydrophilic spacer, which can mitigate aggregation, enhance solubility, and lead to more favorable pharmacokinetic profiles.[1][2] In contrast, SMCC is a classic non-cleavable linker known for its high stability in circulation but its hydrophobic nature can contribute to ADC aggregation and faster clearance.[1] The choice between these linkers is a critical decision that must be guided by the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.[1]
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes key performance parameters of ADCs constructed with PEGylated linkers versus the non-PEGylated SMCC linker. It is important to note that the data presented for the PEG linker is a synthesis from studies using various short-chain PEG linkers and is intended to be representative of the general properties conferred by a discrete PEG chain like this compound.[1]
| Feature | This compound (Representative of short-chain PEG linkers) | SMCC | Rationale |
| Physicochemical Properties | |||
| Hydrophilicity | High | Low | The ethylene (B1197577) glycol units in the PEG chain increase water solubility.[1][] |
| Aggregation Propensity | Lower | Higher | The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions that can lead to aggregation.[1][2] |
| Pharmacokinetics | |||
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain reduces non-specific interactions and clearance by the reticuloendothelial system.[1][2] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1] |
| In Vitro & In Vivo Performance | |||
| In Vitro Potency (IC50) | May show a slight decrease in some cases | Generally high | The PEG spacer can introduce steric hindrance, potentially affecting binding affinity in some contexts. However, overall in vivo efficacy is often enhanced.[1][4] |
| In Vivo Efficacy | Often enhanced | Potent, but can be limited by pharmacokinetics | Improved pharmacokinetics and tumor accumulation of PEGylated ADCs can lead to superior in vivo performance.[2][4] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are often achievable without significant aggregation.[2] | Limited DAR to avoid aggregation and maintain solubility.[2] | The solubilizing effect of the PEG linker allows for the attachment of more drug molecules before aggregation becomes an issue.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are generalized protocols for antibody conjugation using this compound and SMCC.
Protocol 1: Two-Step Antibody Conjugation using SMCC
This protocol involves the activation of the antibody with SMCC, followed by conjugation to a thiol-containing payload.[5][6]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[2]
-
SMCC crosslinker[5]
-
Anhydrous DMSO or DMF[7]
-
Thiol-containing cytotoxic payload
-
Quenching reagent (e.g., N-acetylcysteine)[2]
-
Desalting columns (e.g., Sephadex G-25)[2]
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)[2]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[8]
-
SMCC Activation of Antibody:
-
Allow the SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[5][7]
-
Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution.[6] The optimal molar ratio depends on the antibody concentration and desired degree of labeling.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6][7]
-
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[9]
-
Payload Conjugation:
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching reagent like N-acetylcysteine.[2]
-
Purification: Purify the final ADC using SEC or HIC to remove unconjugated payload and other impurities.[2]
Protocol 2: Two-Step Antibody Conjugation using this compound
This protocol first involves the activation of the this compound linker with a payload containing a reactive group (e.g., an NHS ester) and subsequent conjugation to the antibody. Alternatively, if the payload has a carboxylic acid, the amine on the PEG linker can be coupled to it first, followed by activation of the hydroxyl group for reaction with the antibody. The following protocol assumes a payload with an NHS ester for reaction with the PEG linker's amine.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Payload with an NHS ester group
-
Anhydrous DMSO or DMF
-
Reagents for hydroxyl activation (e.g., succinic anhydride (B1165640), EDC, NHS)[10]
-
Quenching reagent (e.g., Tris or glycine)[11]
-
Desalting columns
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Payload-PEG Linker Conjugate:
-
Dissolve this compound and the NHS-ester-containing payload in anhydrous DMSO or DMF.
-
React the two components, typically at a slight molar excess of the NHS-ester payload, to form a stable amide bond.
-
This reaction is typically carried out at room temperature for 1-4 hours.
-
-
Activation of the Terminal Hydroxyl Group:
-
The terminal hydroxyl group of the payload-PEG8-OH conjugate must be activated for reaction with the antibody's primary amines. This is a two-step process[10]:
-
-
Antibody Conjugation:
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.[11]
-
Purification: Purify the final ADC using SEC to remove unreacted linker-payload and other small molecules.[12]
Visualization of Experimental Workflows
Caption: Workflow for antibody conjugation using the SMCC linker.
Caption: Workflow for antibody conjugation using the this compound linker.
Conclusion
The decision between this compound and SMCC linkers is a critical juncture in ADC design, with each offering distinct advantages and disadvantages. The SMCC linker provides a robust, stable, and well-established method for creating non-cleavable ADCs.[1] However, its inherent hydrophobicity can present challenges with ADC aggregation and pharmacokinetics.[1][2] Conversely, the incorporation of a hydrophilic this compound linker can significantly improve the physicochemical and pharmacokinetic properties of an ADC, potentially leading to a wider therapeutic window.[1][] The choice, therefore, must be made on a case-by-case basis, carefully considering the properties of the payload and the desired clinical performance of the final antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. proteochem.com [proteochem.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Immunogenicity of NH2-PEG8-OH Conjugated Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the immunogenicity of therapeutics conjugated with NH2-PEG8-OH, a discrete PEG linker with a terminal amine and hydroxyl group, against other alternatives. The information presented is supported by experimental data to inform the selection of appropriate conjugation strategies in drug development.
The Immunogenicity of PEGylated Therapeutics
While PEGylation can shield a therapeutic protein from the host's immune system, the PEG molecule itself is not immunologically inert and can elicit the production of anti-PEG antibodies (APAs).[1] The presence of pre-existing or treatment-induced APAs can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions.[1][2] Several factors influence the immunogenicity of a PEGylated conjugate, including the molecular weight and structure of the PEG, its terminal functional groups, and the nature of the conjugated protein.[1][3]
Comparison of this compound with Other Linkers
Direct quantitative data from head-to-head studies comparing the immunogenicity of this compound with other specific linkers is limited in publicly available literature. However, valuable insights can be drawn from qualitative comparisons and studies on related PEG structures.
Key Factors Influencing Immunogenicity:
-
Molecular Weight: There is a general consensus that higher molecular weight PEGs are more immunogenic than their lower molecular weight counterparts.[2][3] Shorter PEG chains, such as the 8-unit ethylene (B1197577) glycol chain in this compound, are generally considered to pose a lower risk of inducing a significant anti-PEG antibody response compared to longer-chain PEGs (e.g., >2kDa).[1]
-
Terminal Functional Groups: The terminal groups of the PEG chain play a crucial role in its immunogenicity. The binding affinities of anti-PEG antibodies to different terminal groups have been ranked as follows: hydroxyl (-OH) < amino (-NH2) < methoxy (B1213986) (-OCH3).[3] This suggests that while the hydroxyl end of this compound is favorable for low immunogenicity, the amine terminus may contribute to a slightly higher immunogenic potential compared to a purely hydroxyl-terminated PEG. However, it is expected to be less immunogenic than the commonly used methoxy-terminated PEGs.
-
Discreteness: this compound is a discrete PEG (dPEG®), meaning it has a defined molecular weight and structure. This uniformity can lead to more consistent manufacturing batches and may reduce the risk of immunogenicity associated with heterogeneous polydisperse PEG mixtures.[1]
Comparative Data Summary
The following tables summarize the available qualitative and conceptual data comparing different linker types.
| Linker Type | Key Advantages | Potential Immunogenicity Profile | Supporting Evidence |
| This compound | - Enhances solubility- High purity and batch consistency- Low molecular weight | Lower risk compared to long-chain PEGs. The amine group may slightly increase immunogenicity relative to a hydroxyl group, but likely less than a methoxy group. | General principles of PEG immunogenicity suggest lower risk for shorter chains.[2] Qualitative ranking of terminal group immunogenicity places amine between hydroxyl and methoxy.[3] |
| Long-Chain PEG (>2kDa) | - Superior shielding of the conjugated protein- Significantly extends circulation half-life | Higher potential for inducing anti-PEG antibodies compared to short-chain PEGs.[1] | Studies have shown a positive correlation between PEG molecular weight and the resulting anti-PEG antibody response.[2] |
| Polysarcosine (PSar) | - Biodegradable- Considered to have very low to no immunogenicity | Generally considered non-immunogenic.[4] | Preclinical studies have shown that PSar-conjugated proteins elicit significantly fewer anti-polymer antibodies compared to their PEGylated counterparts.[5][6] |
| Polypeptide Linkers | - Biodegradable- Low intrinsic immunogenicity- Tunable properties | Generally low, but can be sequence-dependent.[1] | Studies on specific polypeptide linkers have demonstrated lower immunogenicity compared to PEG.[6] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of PEGylated therapeutics, starting with screening assays, followed by confirmatory and characterization assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol outlines a common method for detecting and quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microtiter plates
-
PEGylated protein or a generic PEG-protein conjugate (e.g., PEG-BSA) for coating
-
Phosphate-buffered saline (PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Serum or plasma samples from treated and control subjects
-
Anti-PEG antibody positive and negative controls
-
HRP-conjugated anti-human (or relevant species) IgM and IgG secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the PEG-conjugate to an optimal concentration (e.g., 1-10 µg/mL) in PBS. Add 100 µL to each well of the microtiter plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute serum/plasma samples in blocking buffer. Add 100 µL of diluted samples and controls to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-IgM or anti-IgG secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the extensive washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Anti-PEG Antibodies
SPR is a powerful technique for real-time, label-free analysis of antibody-antigen interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
PEGylated therapeutic or a suitable PEG-conjugate as the ligand
-
Running buffer (e.g., HBS-EP+)
-
Serum or plasma samples containing potential anti-PEG antibodies (analyte)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PEG-conjugate (ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of dilutions of the serum/plasma sample (analyte) over the ligand-immobilized surface and a reference flow cell (without ligand or with an irrelevant protein).
-
Monitor the association of anti-PEG antibodies to the PEG-conjugate in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the antibody-PEG complex.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the ligand surface, preparing it for the next sample injection.
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: T-cell independent B-cell activation by a PEGylated therapeutic.
Caption: Workflow for immunogenicity assessment of PEGylated therapeutics.
Conclusion
For a thorough risk assessment, it is imperative to conduct robust experimental evaluations using a tiered approach, including sensitive screening and characterization assays like ELISA and SPR. As the field evolves, non-PEG alternatives such as polysarcosine and polypeptides are emerging as promising strategies to circumvent the challenges of anti-PEG immunity and should be considered in the development of next-generation bioconjugates.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.co.jp [nacalai.co.jp]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. benchchem.com [benchchem.com]
Navigating the Maze of PEGylation: A Comparative Guide to Validating Conjugation Sites on Proteins Modified with NH2-PEG8-OH
For researchers, scientists, and drug development professionals, the precise location of polyethylene (B3416737) glycol (PEG) attachment on a therapeutic protein is a critical quality attribute. The site of conjugation with reagents like NH2-PEG8-OH profoundly influences the protein's stability, bioactivity, and immunogenicity. This guide provides an objective comparison of the leading analytical techniques for validating these conjugation sites, supported by experimental data and detailed methodologies to ensure product consistency and efficacy.
The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules.[1] However, the inherent reactivity of PEGylating agents can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This guide focuses on the validation of conjugation sites for this compound, a linear PEG linker with a terminal amine, which is typically activated to react with primary amines (N-terminus and lysine (B10760008) residues) on a protein. A multi-faceted approach employing orthogonal techniques is often necessary for a complete and reliable characterization of PEGylated proteins.[2][3]
Unveiling the Conjugation Site: A Head-to-Head Comparison of Analytical Techniques
The choice of an analytical method for validating PEGylation sites depends on several factors, including the desired level of detail, sample requirements, and available instrumentation. Mass spectrometry, Edman degradation, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[4]
| Technique | Principle | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of ionized peptides to identify the mass shift caused by PEGylation.[2] | Low (picomole to femtomole)[2] | High | High sensitivity and resolution, can analyze complex mixtures, and provides information on the degree and site of PEGylation simultaneously.[2] | The polydispersity of some PEGs can complicate spectra, and data analysis can be complex.[2] |
| Edman Degradation | Sequentially removes amino acids from the N-terminus, which are then identified. A "blank" cycle indicates a modified amino acid.[2] | Low (10-100 picomoles)[5][6] | Low | High accuracy for N-terminal sequencing and unambiguous residue identification.[2][5] | Limited to N-terminal analysis; will not work if the N-terminus is blocked. The practical sequencing length is typically 30-60 residues.[6][7] |
| High-Performance Liquid Chromatography (RP-HPLC) | Separates PEGylated isomers based on differences in hydrophobicity.[2] | Moderate (micrograms) | Moderate | Excellent for separating positional isomers, which can then be collected for further analysis.[2] | May not definitively identify the exact site without being coupled to other techniques.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures chemical shift perturbations in the protein's spectrum upon PEGylation to identify affected residues.[2] | High (milligrams)[5] | Low | Provides detailed structural information in solution and is non-destructive.[2] | Lower sensitivity, may require isotope labeling for larger proteins, and data acquisition and analysis can be time-consuming.[2] |
In-Depth Experimental Protocols
Reproducible and reliable validation of PEGylation sites hinges on detailed and accurate experimental methodologies.
Mass Spectrometry (LC-MS/MS) for Peptide Mapping
This is the most powerful and widely used method for identifying specific PEGylation sites.[2][8]
1. Protein Digestion:
-
Reduction: Reduce the disulfide bonds of the PEGylated protein using a reducing agent like dithiothreitol (B142953) (DTT).[2]
-
Alkylation: Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.[9]
-
Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[9][10]
2. LC Separation:
-
Separate the resulting peptide mixture using a reversed-phase HPLC (RP-HPLC) column (e.g., C18).[10]
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in water with 0.1% formic acid.[10]
3. MS/MS Analysis:
-
The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of a mass spectrometer.[10]
-
The mass spectrometer is operated in a data-dependent acquisition mode, where an initial full MS scan determines the mass-to-charge ratio (m/z) of the peptides.[4]
-
The most intense ions from the MS scan are then selected for fragmentation in the collision cell, and the fragment ions are analyzed in the second mass spectrometer (MS2).[4]
4. Data Analysis:
-
The fragmentation spectra (MS/MS) are used to determine the amino acid sequence of the peptides.[5]
-
Specialized software is used to search the acquired MS/MS data against the protein sequence to identify the peptides.[11]
-
A peptide containing the this compound modification will exhibit a characteristic mass shift. By identifying the modified peptide and its fragmentation pattern, the exact site of PEGylation can be pinpointed.[5]
Edman Degradation for N-Terminal Analysis
Edman degradation is a classic method for determining the N-terminal sequence of a protein and is particularly useful for confirming N-terminal PEGylation.[5][12]
1. Coupling:
-
The free N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.[12]
2. Cleavage:
-
Under acidic conditions, the PTC-labeled N-terminal amino acid is cleaved from the protein chain as a thiazolinone derivative.[12]
3. Conversion and Identification:
-
The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[5]
-
The PTH-amino acid is then identified by chromatography, typically HPLC.[5]
4. Analysis:
-
The cycle is repeated for the new N-terminus of the shortened peptide.[12]
-
If the N-terminus is PEGylated with this compound, the Edman degradation process will be blocked at the first cycle, and no PTH-amino acid will be detected.[5] This provides strong evidence of N-terminal modification.
Conclusion
The validation of conjugation sites on proteins modified with this compound is a critical aspect of biopharmaceutical development that requires a robust analytical strategy. While mass spectrometry, particularly LC-MS/MS-based peptide mapping, stands out as the gold standard for providing definitive site-specific information, a comprehensive characterization often benefits from the complementary use of orthogonal techniques.[4][8] HPLC is invaluable for the separation of isomers, while Edman degradation provides unambiguous confirmation of N-terminal modification. NMR spectroscopy offers unique insights into the structural consequences of PEGylation. By employing a combination of these powerful analytical tools, researchers can ensure the quality, consistency, and efficacy of their PEGylated protein therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 12. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Researcher's Guide to Quantitative Analysis of Protein PEGylation: A Comparative Look at NH2-PEG8-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, is a critical strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, and reduced immunogenicity. The choice of PEGylation reagent and the precise quantification of the degree of PEGylation are paramount for ensuring product consistency, efficacy, and safety.
This guide provides an objective comparison of the quantitative analysis of PEGylation using the amine-reactive reagent NH2-PEG8-OH against other common alternatives. We will delve into the performance of different analytical techniques, provide detailed experimental protocols, and present supporting data to facilitate the selection of the most appropriate methods and reagents for your research.
Comparative Analysis of PEGylation Reagents
The selection of a PEGylation reagent is a crucial first step that influences the entire workflow, from the conjugation reaction to the final characterization. This compound is a discrete PEG linker with a terminal primary amine, which can be conjugated to proteins, for example, via carbodiimide (B86325) chemistry to available carboxyl groups on the protein. However, a more common strategy for targeting amines on proteins (lysine residues and the N-terminus) involves the use of amine-reactive PEG reagents like N-hydroxysuccinimide (NHS) esters.
Performance Comparison of Amine-Reactive PEGylation Chemistries
The efficiency of PEGylation can be influenced by the reactivity of the chosen chemical group. Below is a comparison of two common amine-reactive strategies: reductive amination and NHS ester chemistry.
| Feature | Reductive Amination (e.g., PEG-aldehyde) | NHS Ester Chemistry (e.g., mPEG-NHS) | Reference |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | [1] |
| Formed Linkage | Secondary Amine | Amide | [1] |
| Optimal Reaction pH | ~5.0 - 7.0 | 7.0 - 8.5 | [1] |
| Relative Reaction Rate (Vmax/NH₂) | ~3-4 times greater than NHS ester | Baseline | [2] |
| Site Selectivity | Higher, especially for N-terminus at lower pH | Less selective, targets available lysines | [1][2] |
| Reagent Stability in Aqueous Buffer | Generally stable | Prone to hydrolysis, especially at higher pH | [3] |
Head-to-Head Comparison: PEG vs. Polysarcosine (pSar)
Concerns about the potential immunogenicity of PEG have led to the exploration of alternative polymers. Polysarcosine (pSar), a polypeptoid, has emerged as a promising alternative. A study comparing interferon-α2b (IFN) conjugated with either PEG or pSar provides valuable quantitative insights.
| Performance Metric | PEG-IFN (10 kDa PEG) | pSar-IFN (12 kDa pSar) | Reference |
| In Vitro Antiproliferative Activity (IC50) | Higher IC50 (less potent) | Lower IC50 (more potent) | [4] |
| In Vivo Tumor Accumulation | Lower | Higher | [4] |
| In Vivo Antitumor Efficacy | Less potent in inhibiting tumor growth | Significantly more potent | [4] |
| Immunogenicity (Anti-IFN Antibodies) | Higher | Considerably lower | [4] |
Quantitative Analytical Techniques for PEGylation
Accurately determining the degree of PEGylation is a critical quality attribute. A variety of analytical methods are available, each with its own set of advantages and limitations.
| Technique | Principle | Information Obtained | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on hydrodynamic radius. | Distribution of PEGylated species (mono-, di-, multi-), aggregates, and free PEG. | Good for assessing product distribution and purity. | May not resolve species with similar hydrodynamic radii. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of conjugates, allowing for the calculation of the degree of PEGylation. | High sensitivity and provides direct mass information. | Polydispersity of PEG can complicate spectra. |
| Trinitrobenzene Sulfonic Acid (TNBS) Assay | Colorimetric assay that quantifies the reduction of free primary amines after PEGylation. | Indirect estimation of the degree of PEGylation based on amine consumption. | Simple, cost-effective, and suitable for high-throughput screening. | Indirect measurement; assumes all amines are equally reactive and accessible. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible quantitative data. Below are protocols for the key analytical techniques discussed.
Protocol 1: Quantification of PEGylation by SEC-HPLC
Objective: To separate and quantify the distribution of PEGylated protein species.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Size-Exclusion Chromatography (SEC) column (e.g., Agilent AdvanceBio SEC)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample and the unmodified control to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 10 µL) of each sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregated protein, different PEGylated species, unmodified protein, and free PEG based on their retention times (higher molecular weight species elute earlier).
-
Calculate the relative percentage of each species from the area of the corresponding peaks.[5]
-
Protocol 2: Determination of Degree of PEGylation by MALDI-TOF MS
Objective: To determine the precise molecular weight of the PEGylated protein and calculate the average number of attached PEG chains.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA)
Procedure:
-
Sample and Matrix Preparation:
-
Target Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry.[6]
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in linear positive ion mode.
-
-
Data Analysis:
-
Determine the average molecular weight of the unmodified protein and the PEGylated protein from their respective mass spectra.
-
Calculate the degree of PEGylation (DP) using the following formula: DP = (MW_PEGylated Protein - MW_Unmodified Protein) / MW_PEG_reagent[7]
-
Protocol 3: Indirect Quantification of PEGylation by TNBS Assay
Objective: To estimate the degree of PEGylation by quantifying the reduction in free primary amines.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution (e.g., 0.01% w/v in water)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
10% SDS solution
-
1 N HCl
-
96-well plate and plate reader
Procedure:
-
Sample Preparation: Prepare solutions of the PEGylated protein and the unmodified control at the same concentration (e.g., 0.5 mg/mL) in the reaction buffer. Avoid buffers containing primary amines like Tris.[8]
-
Reaction Setup: In a 96-well plate, add 500 µL of each protein solution.
-
TNBS Addition: Add 250 µL of the 0.01% TNBS solution to each well and mix.[9]
-
Incubation: Incubate the plate at 37°C for 2 hours in the dark.[4][9]
-
Reaction Quenching: Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1 N HCl to each well.[8]
-
Measurement: Measure the absorbance at 335 nm.[8]
-
Data Analysis:
-
Calculate the percentage of modified amines: % Modification = [1 - (Absorbance_PEGylated / Absorbance_Unmodified)] * 100
-
The number of PEG molecules per protein can be estimated by multiplying the % modification by the total number of primary amines (lysine residues + N-terminus) in the protein.[4]
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in quantitative PEGylation analysis, the following diagrams illustrate a general experimental workflow and the logical relationships between complementary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Impact of Using Different Cationic Polymers on the Formation of Efficient Lipopolyplexes for pDNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Influence of NH2-PEG8-OH Linkers on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. The length of the PEG linker is a critical parameter that can be fine-tuned to optimize a drug's circulation half-life, distribution, and clearance. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs linked with an 8-unit PEG linker featuring a terminal amine and hydroxyl group (NH2-PEG8-OH), benchmarked against unconjugated drugs and those with different PEG linker lengths.
Impact of PEGylation on Pharmacokinetic Parameters
The covalent attachment of a PEG chain, such as this compound, increases the hydrodynamic radius of a drug molecule. This increased size is a primary driver of the observed changes in its pharmacokinetic profile. Key advantages of PEGylation include:
-
Reduced Renal Clearance: The larger size of the PEG-drug conjugate often exceeds the glomerular filtration threshold in the kidneys, leading to a significant decrease in renal clearance.[1][2]
-
Prolonged Circulation Half-Life: By evading renal filtration and shielding the drug from enzymatic degradation, PEGylation extends the drug's presence in the bloodstream.[1][2] This can lead to a longer half-life and sustained therapeutic effect.
-
Altered Volume of Distribution: The hydrophilic nature of the PEG linker can influence the distribution of the drug within the body.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the drug, potentially reducing its recognition by the immune system.[3]
Comparative Pharmacokinetic Data: The Advantage of the PEG8 Linker
Experimental data, particularly from studies on antibody-drug conjugates (ADCs), demonstrates a clear relationship between PEG linker length and pharmacokinetic behavior. Increasing the PEG chain length generally leads to decreased clearance and, consequently, increased plasma exposure. However, this effect appears to reach a plateau.
A systematic evaluation of the impact of PEG size on the pharmacokinetics of ADCs revealed that drug exposure increased with the size of the PEG linker up to a PEG8 chain.[4] Further increases in the PEG chain length to PEG12 and PEG24 had a minimal additional impact on clearance.[4] This suggests that a PEG8 linker can provide optimal pharmacokinetic benefits without adding unnecessary length, which could potentially negatively affect manufacturing or potency.[4]
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from studies on antibody-drug conjugates.[4]
While the table above specifically highlights clearance, the slower clearance rate directly contributes to a longer half-life and greater overall drug exposure (Area Under the Curve, AUC).[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drugs conjugated with different PEG linkers.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a drug conjugated with a linker like this compound.
1. Animal Model:
-
Select an appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]
2. Dosing:
-
Prepare the test compound (e.g., drug-NH2-PEG8-OH conjugate) and control compounds (e.g., unconjugated drug, drug with a different PEG linker) in a suitable, sterile vehicle.
-
Administer a single intravenous (IV) dose of each compound to a cohort of animals.[6]
3. Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).[6]
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
4. Sample Processing and Analysis:
-
Isolate plasma from the blood samples by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[6]
5. Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Visualizing the Impact of PEGylation
The following diagrams illustrate the conceptual workflow and the effect of PEGylation on drug pharmacokinetics.
Conclusion
The use of an this compound linker is a highly effective strategy for improving the pharmacokinetic profile of therapeutic molecules. By increasing the hydrodynamic size, this linker can significantly reduce renal clearance and extend the circulation half-life of a drug. The available data, particularly from the field of antibody-drug conjugates, suggests that a PEG8 linker often represents an optimal length, providing substantial pharmacokinetic benefits that may not be significantly improved upon with longer PEG chains. The careful selection and evaluation of PEG linker length are crucial steps in the rational design of next-generation therapeutics with enhanced efficacy and patient convenience.
References
Confirming Conjugate Activity: A Comparative Guide to Functional Assays for NH2-PEG8-OH Conjugates
For researchers, scientists, and drug development professionals, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone in the development of advanced therapeutics. Among these, NH2-PEG8-OH, a heterobifunctional linker with a discrete chain length of eight ethylene (B1197577) glycol units, offers a balance of hydrophilicity and defined spatial separation between conjugated molecules. However, the true measure of a bioconjugate's success lies in its retained biological function. This guide provides an objective comparison of key functional assays to confirm the activity of this compound conjugates, supported by experimental data and detailed protocols, to aid in the rational design and validation of next-generation biotherapeutics.
The covalent attachment of PEG chains to biomolecules, a process known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1] Key benefits include improved solubility, increased stability against enzymatic degradation, and reduced immunogenicity.[1] However, the addition of a PEG moiety can also sterically hinder the biomolecule's interaction with its target, potentially reducing its biological activity.[2] Therefore, robust functional assays are essential to quantify the impact of PEGylation on protein function.[2]
Comparative Analysis of Functional Assays
The selection of an appropriate functional assay is contingent upon the mechanism of action of the conjugated biomolecule. A comprehensive evaluation often requires a panel of orthogonal assays to fully understand the impact of conjugation with this compound.[3]
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Binding Assays (e.g., ELISA, SPR) | Measures the binding affinity of the conjugate to its target (e.g., receptor, antigen).[3] | Provides direct information on target engagement. Techniques like Surface Plasmon Resonance (SPR) offer real-time kinetics.[3] | Does not always correlate with biological activity, as downstream signaling can be affected.[3] | Optical Density (OD), Resonance Units (RU), Affinity Constant (KD) |
| Cell-Based Proliferation/Cytotoxicity Assays | Measures the conjugate's ability to induce a cellular response, such as cell growth, inhibition, or death.[2][3] | Provides a direct measure of the conjugate's biological effect in a physiologically relevant context.[2][3] | Can be more complex and time-consuming than biochemical assays.[2] | IC50/EC50 values, percentage of cell viability.[4][5] |
| Enzyme Activity Assays | For enzyme conjugates, this assay directly measures the catalytic activity by monitoring the conversion of a substrate to a product.[3] | The most relevant functional assessment for PEGylated enzymes.[3] | Specific to enzyme conjugates; substrate availability and detection methods can be challenging. | Rate of product formation (e.g., µmol/min). |
| Internalization Assays | For molecules like ADCs, these assays quantify the uptake of the conjugate into the target cells.[6] | Directly measures a critical step in the mechanism of action for many targeted therapies.[6] | Requires specialized reagents (e.g., pH-sensitive dyes) or handling of radioactive materials.[6] | Fluorescence intensity, counts per minute (CPM).[6] |
Impact of PEG Linker Length on Conjugate Activity
The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of a bioconjugate.[4][5] While longer PEG chains can improve pharmacokinetic properties, they may also decrease in vitro potency due to steric hindrance.[1][5] The choice of a PEG8 linker often represents a compromise, aiming to enhance stability and solubility while preserving biological activity.
| Bioconjugate System | PEG Linker Lengths Compared | Key Findings |
| Antibody-Drug Conjugate (ADC) | 2, 4, 8, 12, 24 PEG units | ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor-to-plasma exposure ratios. Tumor weight reduction was 75-85% for 8-24 unit PEGs, compared to 35-45% for 2-4 unit PEGs.[1] |
| Antibody-Nanocarrier Conjugate | 0.65 kDa, 2 kDa, 5 kDa | The optimal linker length was context-dependent. A shorter 0.65 kDa PEG linker provided the best targeting in a dendritic cell (DC) line, while a longer 5 kDa PEG was necessary for specific accumulation in primary DCs.[1] |
| Affibody-MMAE Drug Conjugate | 4 kDa vs. 10 kDa | Both PEG linkers significantly improved the conjugate's half-life compared to a non-PEGylated version. However, the longer linkers reduced cytotoxic activity; the 10 kDa PEG reduced cytotoxicity by approximately 22.5-fold.[1] |
Alternatives to this compound Linkers
While PEG is a widely used linker, alternatives are being explored to address potential limitations such as immunogenicity.[7]
| Linker Type | Key Characteristics | Advantages |
| Polysarcosine | A non-ionic, hydrophilic polymer. | Demonstrates excellent biocompatibility and reduced immunogenicity compared to PEG.[7] |
| Polypeptide Linkers (e.g., Val-Cit) | Composed of amino acid sequences. | Can be designed to be cleaved by specific enzymes (e.g., cathepsins) within the target cell, allowing for controlled drug release.[7] Biodegradable into natural amino acids.[7] |
| Polysaccharides (e.g., Dextran) | Natural polymers of glucose. | Biodegradable and generally have low immunogenicity. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of this compound conjugates.
Protocol 1: Cell Viability (MTS) Assay for an Antibody-Drug Conjugate (ADC)
This assay determines the cytotoxic activity of a PEGylated therapeutic by measuring cell viability.[2][6]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines.[6]
-
Complete cell culture medium.[6]
-
ADC conjugated with this compound and relevant controls (e.g., unconjugated antibody).[6]
-
96-well flat-bottom tissue culture plates.[6]
-
MTS reagent.[6]
-
Microplate reader (490 nm absorbance).[6]
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight to allow for cell adherence.[6]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and controls. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the normalized viability versus the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.[6]
Protocol 2: Sandwich ELISA for a PEGylated Protein
This protocol describes a sandwich ELISA for the quantification of a PEGylated protein, which can be adapted to assess its binding activity.
Materials:
-
Capture antibody (specific to the protein).
-
High-binding 96-well microplates.[8]
-
This compound conjugated protein and unconjugated protein standard.
-
Detection antibody (conjugated to HRP, specific to the protein).
-
Blocking buffer (e.g., 1% milk in PBS).[8]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
TMB substrate.[9]
-
Stop solution (e.g., 1N HCl).[9]
-
Microplate reader.
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 50-100 µL to each well. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add serial dilutions of the this compound conjugated protein and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[2]
-
Stopping Reaction: Add 100 µL of stop solution to each well.[9]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the protein standard. Determine the concentration and relative binding activity of the PEGylated protein from the standard curve.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz DOT language help to clarify complex workflows and chemical principles.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifediagnostics.com [lifediagnostics.com]
A Head-to-Head Comparison of NH2-PEG8-OH and Other Commercially Available Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a critical determinant in the design and ultimate success of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences a bioconjugate's stability, solubility, pharmacokinetics, and efficacy. This guide provides an objective, data-driven comparison of the popular NH2-PEG8-OH linker with other commercially available alternatives, supported by experimental data and detailed protocols to inform rational drug design.
This compound is a heterobifunctional linker featuring a primary amine (-NH2) and a hydroxyl (-OH) group at opposite ends of a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The amine group allows for straightforward conjugation to carboxylic acids or activated esters, while the hydroxyl group can be further functionalized.[1] The PEG8 spacer imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate.[3][4]
This guide will compare this compound and other linkers based on their chemical nature (PEG vs. non-PEG), reactivity (e.g., maleimide, NHS ester, click chemistry), and physical properties, and their impact on the performance of bioconjugates.
Comparative Analysis of Linker Performance
The choice of linker technology directly impacts key performance parameters of a bioconjugate. The following tables summarize quantitative data from various studies, comparing different linker types.
Table 1: Physicochemical Properties of Common Linker Classes
| Linker Class | Example Structure/Type | Key Physicochemical Properties | Impact on Bioconjugate |
| PEG Linkers (Linear) | This compound | Hydrophilic, flexible, monodisperse | Enhances solubility, reduces aggregation, can improve pharmacokinetics.[3][5] |
| PEG Linkers (Branched) | Branched PEG architectures | Larger hydrodynamic volume for a given molecular weight | Offers superior shielding, potentially leading to longer in vivo half-life compared to linear PEGs of similar molecular weight.[6] |
| Alkyl Linkers | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrophobic, rigid | Can be used for stable, non-cleavable linkages, but may increase aggregation of hydrophobic payloads.[7] |
| Peptide Linkers | Valine-Citrulline (VC) | Cleavable by specific enzymes (e.g., Cathepsin B) | Enables targeted payload release in the tumor microenvironment.[] |
| Polysarcosine (PSar) Linkers | Polysarcosine chains | Hydrophilic, biodegradable, low immunogenicity | An alternative to PEG for improving solubility and shielding, potentially with a better safety profile.[9] |
Table 2: Comparison of Linker Reactivity and Stability
| Linker Chemistry | Target Functional Group | Resulting Bond | Optimal pH | Bond Stability | Key Considerations |
| NHS Ester | Primary Amines (-NH2) | Amide | 7.2 - 8.5 | Highly stable.[10] | Prone to hydrolysis at higher pH; can lead to heterogeneous products due to reaction with multiple lysine (B10760008) residues.[10][11] |
| Maleimide | Thiols (-SH) | Thioether | 6.5 - 7.5 | Generally stable, but can undergo retro-Michael reaction in the presence of other thiols, leading to deconjugation.[10][12][13] | Highly specific for thiols within the optimal pH range.[12] |
| Click Chemistry (e.g., CuAAC, SPAAC) | Azides and Alkynes | Triazole | Wide range (typically 4-11) | Highly stable and considered irreversible.[12] | Bioorthogonal, highly specific, and efficient, allowing for precise control over stoichiometry.[12] |
| Aminoxy | Aldehydes/Ketones | Oxime | ~4.5 | Excellent stability.[11] | Bioorthogonal, ideal for applications requiring precise control.[11] |
Table 3: Impact of PEG Linker Length on ADC Performance
| Linker | Application | Key Finding |
| PEG4 vs. PEG8 | ADC Plasma Stability | The ADC with the PEG8 linker showed 12% payload loss in mouse plasma over 24 hours, compared to 22% for the ADC with the PEG4 linker, indicating greater stability for the longer PEG chain.[14] |
| PEG2, 4, 8, 12, 24 | ADC In Vivo Efficacy | ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor exposures and a more pronounced reduction in tumor weight compared to those with 2 or 4 PEG units. |
Mandatory Visualizations
References
- 1. Amino-PEG8-alcohol, 352439-37-3 | BroadPharm [broadpharm.com]
- 2. This compound | CAS:352439-37-3 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of NH2-PEG8-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of NH2-PEG8-OH, a hydrophilic linker, ensuring a secure working environment and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before commencing any disposal process, it is imperative to be familiar with the inherent hazards of the substance and to be equipped with the appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat and closed-toe shoes must be worn.
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand. Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal[2].
Core Disposal Protocol: A Step-by-Step Approach
The primary directive for the disposal of this compound is to treat it as chemical waste. Adherence to local, state, and federal regulations is paramount.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [2][3]
-
Collect all waste containing this chemical, including unused product, contaminated solutions, and rinsates, in a designated, properly labeled, and sealed waste container[2][4].
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and clearly labeled as "Hazardous Waste" with the full chemical name "this compound"[3].
2. Disposal of Solid Waste:
-
Unused or Expired Product: Keep the solid this compound in its original container if possible. If the container is compromised, place it inside a secondary, sealable container labeled as hazardous waste.
-
Contaminated Consumables: Items such as pipette tips, weigh boats, and contaminated gloves should be collected in a dedicated, sealed plastic bag or container clearly marked as hazardous waste containing this compound[3][4].
3. Disposal of Liquid Waste:
-
Solutions: All aqueous and organic solutions containing this compound must be collected as hazardous liquid chemical waste.
-
Use a dedicated, leak-proof, and chemical-resistant container for collection. The container must be clearly labeled with "Hazardous Waste" and a list of its contents, including this compound and any solvents.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol)[4].
-
The rinsate from this process must be collected and disposed of as hazardous liquid chemical waste[4].
-
After triple-rinsing, and once the original label is defaced or removed, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies[4].
5. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area[2][5].
-
Ensure that the storage area is away from incompatible materials.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[2][6].
-
Ensure all required paperwork and manifests are completed accurately.
While polyethylene glycol (PEG) itself is biodegradable, the functional amine group in this compound warrants its treatment as chemical waste to minimize environmental impact[3][7]. Small quantities of dilute, aqueous solutions of non-hazardous, water-soluble substances may sometimes be eligible for drain disposal under strict local regulations and institutional policies[5][6][8]. However, given the hazardous classification of this compound, this route is not recommended. Always consult with your institution's EHS office for specific guidance.
Quantitative Data Summary
| Hazard Classification | GHS Code | Precautionary Measures |
| Causes skin irritation | H315 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Causes serious eye irritation | H319 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling NH2-PEG8-OH
Essential safety protocols and operational guidance for the handling and disposal of NH2-PEG8-OH are detailed below to ensure a secure laboratory environment. Adherence to these procedures is critical for minimizing risk and protecting researchers.
This compound, a hetero-bifunctional PEG derivative, is a valuable tool in medical research, drug delivery, and nanotechnology.[1] While highly useful, it is classified as a substance that causes skin and serious eye irritation. This guide provides the necessary information for its safe handling, from receipt to disposal, to support your critical research in drug development and other scientific applications.
Personal Protective Equipment (PPE) and Essential Safety Measures
To mitigate the risks of skin and eye irritation, a comprehensive PPE strategy is mandatory. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to prevent eye contact.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to inspect gloves before use and consult the manufacturer's compatibility chart for specific breakthrough times.[2][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and clothing. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][3] |
| Respiratory Protection | Fume Hood | All manipulations of this compound, especially when in powdered form or when preparing solutions, should occur within a chemical fume hood to prevent inhalation of dust or aerosols.[2][6] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, verify the container is sealed and undamaged.
-
Store in a tightly sealed container in a cool, dry, and dark place.[2]
-
For long-term storage, a temperature of -5°C is recommended.[1][7][8]
2. Preparation and Use:
-
Allow the container to equilibrate to room temperature before opening to avoid moisture condensation.[9]
-
Handle the compound exclusively within a chemical fume hood.[2][3]
-
Avoid the formation of dust and aerosols.[10]
-
Wash hands thoroughly after handling.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice. Never give anything by mouth to an unconscious person.[2][10]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[11]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2][11]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is known.[3][9]
-
Arrange for disposal through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[11]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below for safe handling and storage.
| Property | Value |
| Molecular Formula | C16H35NO8 |
| Molecular Weight | 369.45 g/mol |
| CAS Number | 352439-37-3 |
| Appearance | Varies (refer to supplier information) |
| Purity | ≥95%[7] |
| Recommended Storage | -5°C, keep dry and avoid sunlight[1][7][8] |
| Synonyms | Amino-PEG8-alcohol, 1-Aminooctaethylene Glycol, 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol[8] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Hydroxyl-PEG-Amine, OH-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. NH2-PEG8-NH2 (Amino-PEG8-Amine, CAS: 82209-36-7) - Biopharma PEG [biochempeg.com]
- 8. This compound | CAS:352439-37-3 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
